Piperyline
描述
(e, e)-Trichostachine belongs to the class of organic compounds known as benzodioxoles. These are organic compounds containing a benzene ring fused to either isomers of dioxole. Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms (e, e)-Trichostachine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (e, e)-trichostachine is primarily located in the membrane (predicted from logP). Outside of the human body, (e, e)-trichostachine can be found in pepper (spice). This makes (e, e)-trichostachine a potential biomarker for the consumption of this food product.
Structure
3D Structure
属性
IUPAC Name |
(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-pyrrolidin-1-ylpenta-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-16(17-9-3-4-10-17)6-2-1-5-13-7-8-14-15(11-13)20-12-19-14/h1-2,5-8,11H,3-4,9-10,12H2/b5-1+,6-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIJYUMTOUBHSH-IJIVKGSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C=C/C=C/C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180595 | |
| Record name | Piperyline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (E,E)-Trichostachine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25924-78-1, 54976-54-4 | |
| Record name | Piperyline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25924-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperyline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025924781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidine, 1-(5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054976544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperyline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPERYLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV0493SM38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (E,E)-Trichostachine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
143 - 145 °C | |
| Record name | (E,E)-Trichostachine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Piperyline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperyline is a naturally occurring alkaloid found in plants of the Piper genus, most notably black pepper (Piper nigrum).[1] As a member of the piperamide (B1618075) class of compounds, it contributes to the complex chemical profile of these widely used spices. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, with a focus on data and methodologies relevant to researchers in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound is chemically distinct from other well-known piperamides such as piperine, with which it is often co-isolated. The core structure of this compound features a pyrrolidine (B122466) ring linked via an amide bond to a pentadienyl chain, which is in turn substituted with a 1,3-benzodioxole (B145889) group.
Chemical Structure:
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | (2E,4E)-5-(1,3-benzodioxol-5-yl)-1-pyrrolidin-1-ylpenta-2,4-dien-1-one | [1] |
| SMILES | O=C(/C=C/C=C/C1=CC(OCO2)=C2C=C1)N3CCCC3 | |
| InChI | InChI=1S/C16H17NO3/c18-16(17-9-3-4-10-17)6-2-1-5-13-7-8-14-15(11-13)20-12-19-14/h1-2,5-8,11H,3-4,9-10,12H2/b5-1+,6-2+ | [1] |
| CAS Number | 25924-78-1 | [1] |
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its identification, purification, and characterization.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇NO₃ | [1] |
| Molecular Weight | 271.31 g/mol | [1] |
| Appearance | White Powder | |
| Melting Point | 144.2-145.4°C | |
| Solubility | Estimated water solubility: 33.37 mg/L @ 25 °C |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points | Source |
| Mass Spectrometry (GC-MS, EI-B) | m/z: 271.0 (M+), 201.0, 172.0, 272.0, 200.0 | [1] |
| Infrared (IR) Spectroscopy | Data available through spectral databases. | [1] |
| ¹³C Nuclear Magnetic Resonance (NMR) | Data available through spectral databases. | [1] |
| ¹H Nuclear Magnetic Resonance (NMR) | Detailed peak assignments require further investigation. |
Experimental Protocols
General Protocol for the Isolation of Piperamides from Piper nigrum
Objective: To extract and isolate piperamides, including this compound, from the dried fruits of Piper nigrum.
Materials:
-
Dried, powdered black pepper (Piper nigrum)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Chromatography columns
-
Standard laboratory glassware
Procedure:
-
Extraction:
-
Macerate the powdered black pepper in dichloromethane or ethanol at room temperature for 24-48 hours.
-
Filter the extract and concentrate the solvent using a rotary evaporator to obtain a crude oleoresin.
-
-
Fractionation:
-
The crude extract can be subjected to a preliminary fractionation using solvent partitioning. For example, partitioning between hexane and a more polar solvent can help to remove non-polar constituents.
-
-
Chromatographic Separation:
-
The enriched piperamide fraction is then subjected to column chromatography on silica gel.
-
A gradient elution system is typically employed, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
-
Fractions are collected and monitored by TLC to identify those containing this compound. The TLC plates can be visualized under UV light and/or with a suitable staining reagent.
-
-
Purification:
-
Fractions containing this compound are pooled and the solvent is evaporated.
-
Further purification can be achieved by recrystallization from a suitable solvent system or by preparative High-Performance Liquid Chromatography (HPLC).
-
Characterization Methods
Objective: To confirm the identity and purity of the isolated this compound.
-
Thin Layer Chromatography (TLC): Used for monitoring the progress of the isolation and assessing the purity of the final compound. A suitable solvent system (e.g., hexane:ethyl acetate) should be developed to achieve good separation.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the isolated compound, which can be compared with the data in Table 3.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of the molecule. While detailed assignments are not provided here, these spectra would provide definitive structural confirmation.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as the amide carbonyl and the aromatic C-H bonds.
Biological Activity and Signaling Pathways
Recent studies have begun to elucidate the biological effects of this compound. One notable study investigated its impact on pre-osteoblast cells, revealing its involvement in key cellular processes and signaling pathways.[2]
This compound has been shown to inhibit cell growth and induce apoptosis in pre-osteoblasts.[2] It also reduces cell adhesion and migration.[2] These effects are mediated through the modulation of specific signaling pathways.
Inhibition of Src/FAK Signaling Pathway
This compound has been observed to reduce cell adhesion and migration through the inactivation of the non-receptor tyrosine kinase (Src)/focal adhesion kinase (FAK) pathway.[2]
Caption: this compound's inhibitory effect on the Src/FAK signaling pathway.
Downregulation of Osteoblast Differentiation Markers
This compound has also been found to suppress osteoblast differentiation. This is achieved by reducing the protein levels of phosphorylated Smad1/5/8 and the runt-related transcription factor 2 (Runx2).[2]
Caption: this compound's downregulation of key osteoblast differentiation markers.
Conclusion
This compound is an intriguing alkaloid with a well-defined chemical structure. The data and protocols presented in this guide provide a solid foundation for researchers interested in exploring its chemical and biological properties further. The emerging evidence of its effects on significant cellular signaling pathways suggests that this compound may hold potential for further investigation in the context of drug discovery, particularly in areas related to cell proliferation, migration, and differentiation. Further research is warranted to fully elucidate its mechanism of action and to explore its potential therapeutic applications.
References
The Alkaloid Piperyline: A Technical Guide to its Discovery, Natural Sources, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piplartine, also known as Piperyline, is a naturally occurring alkaloid amide with significant therapeutic potential. First isolated in the mid-20th century, this compound has garnered substantial interest within the scientific community, particularly for its potent anti-cancer properties. This technical guide provides an in-depth overview of the discovery of this compound, its diverse natural sources, detailed experimental protocols for its isolation and characterization, and a summary of its biological activities with a focus on its modulation of key signaling pathways. Quantitative data are presented in structured tables for ease of comparison, and complex biological interactions are visualized through detailed diagrams.
Discovery and Structural Elucidation
The initial isolation of the compound now known as Piplartine was reported in 1962 from the stems of Piper longum L. (Piperaceae).[1] The journey to its definitive structural characterization was marked by some initial discrepancies in the literature.
In 1963, Atal and Banga proposed a structure for the compound they named "piplartine."[2] Concurrently, another research group led by Chatterjee and Dutta isolated an amide alkaloid from the same plant, which they named "piperlongumine," and proposed a different chemical structure.[2] The structural ambiguity was later resolved, and it was confirmed that piplartine and piperlongumine (B1678438) are indeed the same compound.[3] Further studies, including X-ray crystallography, definitively established the correct chemical structure of this compound.[3]
Natural Sources of this compound
Piplartine is predominantly found in various species of the Piperaceae family. The primary and most well-known source is the long pepper, Piper longum L., where it is a major alkaloid component in the fruits and roots.[4][5] However, this bioactive compound has also been isolated from a range of other Piper species, highlighting the rich chemical diversity within this genus.
| Plant Species | Part(s) Containing this compound | Reference(s) |
| Piper longum L. | Fruits, Roots, Stems | [1][4][5] |
| Piper tuberculatum Jacq. | [2][6] | |
| Piper arborescens Roxb. | [2] | |
| Piper chaba Hunter | [2] | |
| Piper sylvaticum Roxb. | [2] | |
| Piper cenocladum C. DC | [2] | |
| Piper alatabaccum Trel & Yuncker | [2] | |
| Piper puberulum Benth | [2] | |
| Piper pseudoarboreum Yunker | Leaves | [6] |
| Piper truncatum | Twigs | [7] |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a synthesized methodology based on established techniques for the isolation of piperamides from Piper species.
3.1.1. Extraction
-
Plant Material Preparation: Air-dry the desired plant material (e.g., fruits, roots, or stems of Piper longum) at room temperature and grind into a fine powder.
-
Solvent Extraction:
-
Method A: Maceration: Soak the powdered plant material in a suitable solvent such as ethanol (B145695) or methanol (B129727) at room temperature for 48-72 hours with occasional stirring. Filter the extract and repeat the process with fresh solvent to ensure complete extraction.
-
Method B: Soxhlet Extraction: For a more exhaustive extraction, place the powdered plant material in a thimble and extract with ethanol or methanol in a Soxhlet apparatus for 24-48 hours.
-
-
Concentration: Combine the filtrates from the extraction process and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3.1.2. Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel (100-200 mesh) in a non-polar solvent (e.g., hexane) and pour it into a glass column to create a packed column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity by adding ethyl acetate (B1210297) or chloroform. For example, start with 100% hexane, then move to hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3, etc.), and finally to 100% ethyl acetate.
-
Fraction Collection: Collect the eluate in separate fractions and monitor the separation using Thin Layer Chromatography (TLC).
3.1.3. Crystallization
-
Fraction Pooling: Combine the fractions that show a prominent spot corresponding to this compound on the TLC plate.
-
Concentration and Crystallization: Concentrate the pooled fractions under reduced pressure. Dissolve the residue in a minimal amount of a suitable solvent (e.g., a mixture of methanol and water) and allow it to stand at a cool temperature to facilitate crystallization.
-
Purification: Filter the crystals and wash with a cold solvent to remove impurities. Recrystallize if necessary to achieve high purity.
Characterization of this compound
3.2.1. Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as hexane:ethyl acetate or chloroform:methanol in appropriate ratios.
-
Visualization: Observe the spots under UV light (254 nm and 366 nm) and/or by staining with a suitable reagent (e.g., iodine vapor).
3.2.2. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃) and record the proton NMR spectrum. The characteristic peaks for the protons of the trimethoxyphenyl group, the olefinic protons, and the protons of the pyridinone ring should be observed and assigned.
-
¹³C NMR: Record the carbon-13 NMR spectrum in a suitable deuterated solvent to identify the number and types of carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound using techniques such as Electrospray Ionization (ESI-MS). The molecular ion peak should correspond to the molecular weight of this compound (C₁₇H₁₉NO₅).
-
Infrared (IR) Spectroscopy: Record the IR spectrum to identify the characteristic functional groups, such as the amide carbonyl (C=O) and the aromatic C-H bonds.
Biological Activities and Signaling Pathways
Piplartine exhibits a wide array of pharmacological activities, with its anti-cancer properties being the most extensively studied.[4] It has demonstrated cytotoxicity against various cancer cell lines and has been shown to induce apoptosis, inhibit cell proliferation, and suppress metastasis.[8] These biological effects are mediated through the modulation of several key intracellular signaling pathways.
Inhibition of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Piplartine has been shown to inhibit this pathway, leading to the suppression of cancer cell growth. It can reduce the levels of Ras proteins and subsequently decrease the activity of PI3K and the phosphorylation of Akt.[1] This inhibition of the PI3K/Akt pathway can lead to cell cycle arrest and the induction of apoptosis.
Modulation of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation is observed in many cancers, promoting tumor growth and resistance to therapy. Piplartine has been demonstrated to suppress the NF-κB signaling pathway. It can inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of its target genes, which are involved in cell survival and proliferation.[1]
Suppression of the JAK/STAT Signaling Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is essential for cytokine signaling and is involved in cell growth, differentiation, and immune responses. Aberrant activation of the JAK/STAT pathway is implicated in various cancers. Piplartine has been shown to negatively regulate this pathway. It can reduce the levels of JAK2 and STAT3, thereby inhibiting the transcription of STAT3-dependent genes that are associated with tumor progression.[9]
Conclusion
Piplartine (this compound) is a promising natural product with a well-documented history of discovery and a broad spectrum of biological activities, most notably its anti-cancer effects. Its ability to modulate multiple critical signaling pathways, including PI3K/Akt, NF-κB, and JAK/STAT, underscores its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols provided in this guide offer a foundation for researchers to isolate, identify, and further investigate this fascinating molecule. Continued research into the mechanisms of action and potential therapeutic applications of this compound is warranted and holds significant promise for the future of drug discovery and development.
References
- 1. CN103396394A - Method for obtaining piperine via direct column chromatography - Google Patents [patents.google.com]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT Pathway Activation in Malignant and Non-Malignant Cells Contributes to MPN Pathogenesis and Therapeutic Response - OAK Open Access Archive [oak.novartis.com]
- 4. US6365601B1 - Process for extraction of piperine from piper species - Google Patents [patents.google.com]
- 5. cup.edu.cn [cup.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
The Biological Versatility of Piperyline: A Technical Guide for Researchers
An In-depth Examination of the Bioactive Alkaloid Piperyline (Piperlongumine) for Scientific and Drug Development Professionals
Introduction
Piplartine, also known as Piperlongumine, is a naturally occurring alkaloid amide found in the fruits and roots of the long pepper (Piper longum L.).[1][2][3] This bioactive compound has garnered significant scientific interest due to its diverse pharmacological activities.[4] Extensive research has demonstrated its potential as an anticancer, anti-inflammatory, antioxidant, and neuroprotective agent.[3][5][6] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its quantitative data, experimental methodologies, and the signaling pathways it modulates.
Anticancer Activity
Piplartine exhibits potent cytotoxic effects against a wide array of cancer cell lines, often demonstrating selectivity for cancerous cells over normal cells.[7][8] Its anticancer mechanisms are multifaceted, primarily involving the induction of reactive oxygen species (ROS), which in turn triggers apoptosis and modulates various signaling pathways crucial for cancer cell proliferation and survival.[1][5]
Quantitative Anticancer Data
The half-maximal inhibitory concentration (IC50) of Piplartine has been determined in numerous cancer cell lines, showcasing its broad-spectrum efficacy. The following table summarizes key quantitative data from in vitro studies.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Citation |
| Glioblastoma | SF-295 | 0.22 (0.7 µg/mL) | Not Specified | [1] |
| U87MG | 5.09 - 16.15 | Not Specified | [1] | |
| Colon Carcinoma | HCT-8 | 0.22 (0.7 µg/mL) | Not Specified | [1] |
| HCT-116 | 5.09 - 16.15 | Not Specified | [1] | |
| SW620 | 7.9 | Not Specified | [1] | |
| Lung Cancer | A549 | 0.86 - 11.66 | Not Specified | [1] |
| Bladder Cancer | T24 | 10 - 20 | 24 | [1] |
| BIU-87 | 10 - 20 | 24 | [1] | |
| EJ | 10 - 20 | 24 | [1] | |
| Retinoblastoma | HXO-RB44 | 10 - 20 (moderate effect) | Not Specified | [1] |
| Gastric Cancer | MKN45 | Concentration-dependent | 24 | [1] |
| AGS | Concentration-dependent | 24 | [1] | |
| MGC-803 | 12.55 | 24 | [9] | |
| MGC-803 | 9.725 | 48 | [9] | |
| Cervical Cancer | HeLa | 12.89 | 24 | [1][9] |
| HeLa | 10.77 | 48 | [1][9] | |
| HeLa | 5.8 | Not Specified | [1] | |
| Breast Cancer | MCF-7 | 13.39 | 24 | [1][9] |
| MCF-7 | 11.08 | 48 | [1][9] | |
| MDA-MB-231 | 4.693 | 72 | [9] | |
| MDA-MB-453 | 6.973 | 72 | [9] | |
| Pancreatic Cancer | PANC-1 | 17 | Not Specified | [1] |
| Leukemia | K562 | 5.09 - 16.15 | Not Specified | [1] |
In vivo studies have also demonstrated the antitumor efficacy of Piplartine. For instance, in a colon carcinogenesis mouse model, a dose of 3.6 mg/kg significantly reduced tumor burden and size.[1] In a separate study, daily intraperitoneal injections of 2.5 mg/kg of Piplartine in mice with 4T1 breast cancer tumors resulted in a significant reduction in metastasis.[1]
Anti-inflammatory Activity
Piplartine exhibits significant anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][10] Furthermore, it reduces the production of pro-inflammatory cytokines such as prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[7] This is achieved, in part, by decreasing the phosphorylation of MAPKs and NF-κB.[7] Piplartine also inhibits the activation of the NLRP3 inflammasome.[7]
Neuroprotective Effects
Piplartine has demonstrated neuroprotective potential in various experimental models. In a rat model of ischemic stroke, an intraperitoneal injection of 2.4 mg/kg of Piplartine attenuated neurological deficit scores, brain infarct volume, and brain water content.[2] This neuroprotective effect is thought to be mediated by the inhibition of NF-κB and MAPK signaling pathways, leading to a reduction in blood-brain barrier breakdown.[2] Additionally, in aged mice, oral administration of Piplartine (50 mg/kg/day for 8 weeks) improved cognitive function and hippocampal plasticity.[11][12]
Other Biological Activities
Beyond its primary anticancer, anti-inflammatory, and neuroprotective roles, Piplartine has been reported to possess a range of other biological activities, including:
-
Antioxidant activity [3]
-
Antiplatelet activity : Piplartine inhibits platelet aggregation induced by various agonists. For example, at a concentration of 200 µg/ml, it completely inhibits aggregation induced by arachidonic acid and significantly inhibits collagen (59%) and ADP (52%) induced aggregation.[13]
-
Anxiolytic and antidepressant effects [14]
-
Antibacterial and antifungal properties [15]
Signaling Pathways Modulated by this compound
Piplartine exerts its biological effects by modulating several key intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[16] Piplartine has been shown to inhibit this pathway, leading to reduced cancer cell proliferation and induction of apoptosis and autophagy.[3][17]
JAK/STAT3 Pathway
The JAK/STAT3 signaling pathway is another critical pathway involved in cancer cell proliferation, survival, and drug resistance.[5] Piplartine has been identified as a direct inhibitor of STAT3, and its combination with chemotherapy drugs like doxorubicin (B1662922) has shown synergistic effects in inhibiting tumor growth by suppressing this pathway.[5][18]
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a central role in inflammation and is constitutively active in many cancers, promoting tumor progression.[19] Piplartine has been shown to inhibit NF-κB activation and its nuclear translocation, thereby suppressing downstream signaling cascades involved in inflammation and cancer.[1][20]
References
- 1. The Antitumor Activity of Piplartine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperlonguminine is neuroprotective in experimental rat stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Piperlongumine Induces Apoptosis and Synergizes with Doxorubicin by Inhibiting the JAK2-STAT3 Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protective Effect of Piplartine against LPS-Induced Sepsis through Attenuating the MAPKs/NF-κB Signaling Pathway and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Piperlongumine decreases cognitive impairment and improves hippocampal function in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piperlongumine decreases cognitive impairment and improves hippocampal function in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiplatelet effects of piplartine, an alkamide isolated from Piper tuberculatum: possible involvement of cyclooxygenase blockade and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 17. Piperlongumine for enhancing oral bioavailability and cytotoxicity of docetaxel in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Piperlongumine Induces Apoptosis and Synergizes with Doxorubicin by Inhibiting the JAK2-STAT3 Pathway in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Piperlongumine Inhibits NF-κB Activity and Attenuates Aggressive Growth Characteristics of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Piperlongumine targets NF-κB and its downstream signaling pathways to suppress tumor growth and metastatic potential in experimental colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Piperyline: A Technical Guide to its Cellular Mechanism of Action
Disclaimer: The biological effects of piperyline are significantly less studied than its more common analogue, piperine. The information presented in this guide is primarily derived from research conducted on murine pre-osteoblast cell lines (MC3T3E-1) and represents the current, albeit limited, understanding of its cellular mechanisms.
Executive Summary
This compound is a naturally occurring amide alkaloid isolated from Piper nigrum (black pepper).[1] While its pharmacological profile is not as extensively characterized as the major pepper alkaloid, piperine, recent studies have elucidated its significant biological activities in pre-osteoblast cells.[1][2] this compound has been shown to inhibit cell proliferation, induce programmed cell death (apoptosis), reduce cell adhesion and migration, and suppress the differentiation of pre-osteoblasts into mature osteoblasts.[1][2] These effects are mediated through the modulation of several key signaling pathways, including the Src/FAK, MAPK, and Smad signaling cascades.[1][2] This document provides an in-depth overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Cellular Mechanisms of Action
The primary cellular effects of this compound have been characterized in pre-osteoblasts, where it modulates fundamental processes such as survival, migration, and differentiation.
Induction of Apoptosis
This compound inhibits cell growth and induces apoptosis in pre-osteoblasts in a concentration-dependent manner, with effects observed in a range of 1 to 30 μM.[1] The mechanism involves the disruption of the balance between pro- and anti-apoptotic proteins, leading to the activation of the apoptotic cascade.[1] While the specific Bcl-2 family proteins modulated by this compound have not been fully detailed, the overall effect is an upregulation of pro-apoptotic proteins and a downregulation of anti-apoptotic proteins, a hallmark of the intrinsic apoptosis pathway.[1]
Caption: this compound-induced apoptosis pathway in pre-osteoblasts.
Inhibition of Cell Adhesion and Migration
This compound effectively reduces the adhesion and migration of pre-osteoblasts.[1] This is accomplished through the simultaneous inactivation of two critical signaling pathways involved in cell motility:
-
Src/FAK Pathway: this compound inactivates the non-receptor tyrosine kinase (Src) and focal adhesion kinase (FAK).[1][2] The Src/FAK complex is a central hub for signals originating from integrins and growth factor receptors, and its inhibition disrupts the turnover of focal adhesions required for cell movement.[3][4]
-
MAPK Pathway: The activity of mitogen-activated protein kinases (MAPKs) is also suppressed by this compound.[1] MAPKs are involved in transducing extracellular signals to cellular responses, including migration.[5]
The inactivation of these pathways culminates in the downregulation of matrix metalloproteinase 2 (MMP-2) and MMP-9, enzymes essential for degrading the extracellular matrix, a necessary step for cell migration.[1]
Caption: this compound's inhibition of cell adhesion and migration pathways.
Suppression of Osteoblast Differentiation
At concentrations of 10 and 30 μM, this compound demonstrates a potent inhibitory effect on the differentiation of pre-osteoblasts into mature, bone-forming cells.[1] This suppression is mediated by targeting the canonical bone morphogenetic protein (BMP) signaling pathway.[6] Specifically, this compound reduces the protein levels of phosphorylated Smad1/5/8, which are key intracellular transducers of BMP signaling.[1] This inactivation prevents their translocation to the nucleus, leading to a subsequent reduction in the expression of Runt-related transcription factor 2 (Runx2), the master transcription factor for osteogenesis.[1][7] Consequently, the expression of downstream osteogenic marker genes, such as osteopontin, alkaline phosphatase, and osteocalcin, is diminished.[1]
Caption: this compound's suppression of osteoblast differentiation pathway.
Quantitative Data Summary
The biological effects of this compound on MC3T3E-1 pre-osteoblast cells are dose-dependent. The following table summarizes the effective concentration ranges for its primary activities as reported in the literature.[1]
| Biological Effect | This compound Concentration Range | Cell Line | Reference |
| Inhibition of Cell Growth | 1 - 30 µM | MC3T3E-1 | [1] |
| Induction of Apoptosis | 1 - 30 µM | MC3T3E-1 | [1] |
| Reduction of Cell Adhesion | 1 - 30 µM | MC3T3E-1 | [1] |
| Reduction of Cell Migration | 1 - 30 µM | MC3T3E-1 | [1] |
| Suppression of Osteoblast Differentiation | 10 - 30 µM | MC3T3E-1 | [1] |
Key Experimental Protocols
The following protocols are representative methodologies for assessing the cellular effects of this compound, based on published studies.[1]
Experimental Workflow Overview
Caption: General experimental workflow for studying this compound's effects.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed MC3T3E-1 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 30 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
TUNEL Staining for Apoptosis
This method detects DNA fragmentation, a late-stage marker of apoptosis.[8][9]
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate and treat with this compound as described above.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[10]
-
Permeabilization: Wash cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[10]
-
Equilibration: Wash twice with deionized water. Add TdT equilibration buffer and incubate for 10-30 minutes at room temperature.[11]
-
TdT Labeling: Prepare the TdT reaction mixture containing TdT enzyme and a labeled nucleotide (e.g., BrdUTP or FITC-dUTP) according to the manufacturer's instructions. Incubate samples with the reaction mixture for 60 minutes at 37°C in a humidified chamber.[12]
-
Detection: If using a fluorescently labeled nucleotide, wash and counterstain nuclei with DAPI. If using an indirect method (e.g., BrdUTP), incubate with a labeled anti-BrdU antibody.
-
Imaging: Mount the coverslips on glass slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Cell Migration (Transwell) Assay
This assay quantifies the chemotactic ability of cells.[13]
-
Chamber Setup: Place 8.0 µm pore size Transwell inserts into a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Pre-treat cells with this compound for a specified time. Resuspend the treated cells (e.g., 5 x 10⁴ cells) in serum-free medium and add them to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for 12-24 hours at 37°C to allow cells to migrate through the porous membrane.
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as 0.1% Crystal Violet.
-
Quantification: Elute the stain and measure its absorbance, or count the number of migrated cells in several microscopic fields.
Alkaline Phosphatase (ALP) Activity and Staining
ALP is an early marker of osteoblast differentiation.[14]
-
Cell Culture and Treatment: Seed cells in a 24-well plate and culture in osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate) with or without this compound for 7-14 days.
-
For ALP Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Rinse with PBS.
-
Incubate with a BCIP/NBT substrate solution until a blue/purple color develops.[14]
-
Wash with distilled water and visualize by microscopy.
-
-
For ALP Activity (Quantitative):
-
Lyse the cells in a suitable lysis buffer.
-
Centrifuge the lysate to pellet debris.
-
Incubate an aliquot of the supernatant with a p-nitrophenyl phosphate (B84403) (pNPP) substrate.
-
Stop the reaction and measure the absorbance at 405 nm.
-
Normalize the ALP activity to the total protein content of the cell lysate.
-
Conclusion and Future Directions
The current body of evidence indicates that this compound exerts significant biological effects on pre-osteoblast cells by inducing apoptosis and inhibiting key processes of adhesion, migration, and differentiation.[1][2] Its ability to modulate the Src/FAK, MAPK, and Smad signaling pathways suggests it may have therapeutic potential in the context of bone diseases.[1]
However, this guide underscores the nascent stage of this compound research. Critical future work is required to:
-
Elucidate its mechanism of action in other cell types, particularly cancer cell lines where its analogue, piperine, has shown profound effects.
-
Identify its direct molecular targets through binding assays and proteomic studies.
-
Validate the in vitro findings through in vivo animal models of bone disease and cancer.
Such research will be pivotal in determining whether this compound can be developed into a viable therapeutic agent for researchers and drug development professionals.
References
- 1. Effects of the amide alkaloid this compound on apoptosis, autophagy, and differentiation of pre-osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cmbr-journal.com [cmbr-journal.com]
- 3. The dual kinase complex FAK-Src as a promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Src and FAK signalling controls adhesion fate and the epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | p38 MAPK Signaling in Osteoblast Differentiation [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Vanillin Promotes Osteoblast Differentiation, Mineral Apposition, and Antioxidant Effects in Pre-Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. TUNEL Assay Kit - HRP-DAB. DNA fragmentation / apoptosis (ab206386) | Abcam [abcam.com]
- 12. biotna.net [biotna.net]
- 13. Comparison of Differences in Cell Migration during the Osteogenic and Adipogenic Differentiation of the Bone Marrow-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differentiation of Primary Human Osteoblasts [sigmaaldrich.com]
An In-depth Technical Guide on the Solubility and Stability Properties of Piperine
An important introductory note: The term "Piperyline" does not correspond to a recognized chemical compound in scientific literature. It is highly probable that this is a typographical error for Piperine (B192125) , the primary bioactive alkaloid responsible for the pungency of black pepper (Piper nigrum). This guide will proceed under the assumption that the compound of interest is Piperine.
This technical guide provides a comprehensive overview of the core solubility and stability properties of piperine. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual representations of key processes.
Solubility Properties of Piperine
Piperine is an alkaloid classified under the Biopharmaceutical Classification System (BCS) as a Class II drug, characterized by low aqueous solubility and high permeability.[1] This low solubility is a significant hurdle in its therapeutic application, limiting its bioavailability.
Aqueous Solubility
Piperine's solubility in water is notably poor.[2] The aqueous solubility is also temperature-dependent, increasing with a rise in temperature.
Table 1: Solubility of Piperine in Water at Various Temperatures
| Temperature (°C) | Solubility (mg/L or µg/mL) | Molar Solubility (mol/L) | Reference |
| 18 | 40 | 1.40 x 10⁻⁴ | [3][4][5] |
| 25 | 19.2 (at pH 7.4) | 6.73 x 10⁻⁵ | [1] |
| 25 | 35.2 (at pH 1.2) | 1.23 x 10⁻⁴ | [1] |
| 30 | 10 | 3.50 x 10⁻⁵ | [6] |
| 90 | 140 | 4.91 x 10⁻⁴ | [6] |
Solubility in Organic Solvents
In contrast to its poor aqueous solubility, piperine is readily soluble in a variety of organic solvents.[2][3] This property is often exploited during its extraction from natural sources.[2]
Table 2: Solubility of Piperine in Common Organic Solvents
| Solvent | Solubility | Reference |
| Ethanol | 1 g / 15 mL (~66.7 g/L) | [1][5] |
| Chloroform | 1 g / 1.7 mL (~588.2 g/L) | [1][3] |
| Diethyl Ether | 1 g / 36 mL (~27.8 g/L) | [1] |
| Dichloromethane | Soluble | [2][3] |
| DMSO | ~10 mg/mL | [7] |
| Dimethylformamide | ~10 mg/mL | [7] |
| Acetic Acid | Soluble | [8] |
Methods for Solubility Enhancement
Given its low aqueous solubility, various techniques are employed to enhance the solubility and dissolution rate of piperine. These include the use of co-solvents, surfactants, and the formation of solid dispersions or inclusion complexes.
-
Co-solvency: The solubility of piperine can be significantly increased in hydroalcoholic solutions. For instance, the mole fraction solubility of piperine is highest in pure Transcutol-HP (a co-solvent) and decreases with the addition of water.[9]
-
Solid Dispersions: Preparing solid dispersions of piperine with polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) has been shown to improve its dissolution rate.[10]
-
Inclusion Complexes: Complexation with cyclodextrins (such as β-cyclodextrin and its derivatives) is a highly effective method to increase piperine's aqueous solubility.[11][12] Studies have shown that these complexes can enhance solubility by up to 89.5-fold.[13]
Stability Properties of Piperine
Piperine is susceptible to degradation under various environmental conditions, including exposure to light, heat, and certain pH levels. Understanding its stability profile is critical for formulation development and ensuring shelf-life.
pH and Hydrolytic Stability
Piperine's stability is significantly influenced by pH. It undergoes hydrolysis in highly acidic or alkaline environments, breaking down into piperidine (B6355638) and piperic acid.[1][3] One study noted that at pH 2 and 37°C, approximately 32% of free piperine degraded.[13] In contrast, it exhibits greater stability in neutral conditions.
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can cause piperine to isomerize into its less stable and tasteless isomers: chavicine, isochavicine, and isopiperine.[3] This cis-trans isomerization is a key degradation pathway.[13] However, some studies have also found piperine to be relatively photostable under specific UV-A and UV-B exposure conditions.[14] The formation of inclusion complexes with cyclodextrins has been demonstrated to significantly enhance its stability against UV light.[12][15]
Thermal Stability
Piperine is sensitive to high temperatures. The degradation of piperine's flavor, which is attributed to the molecule itself, has been found to follow first-order kinetics with increasing temperature.[16][17] One study reported that the retention of free piperine decreased to approximately 26.4% after five days of storage at 80°C.[13] As with other forms of degradation, complexation with cyclodextrins can substantially improve its thermal stability.[13]
Oxidative Stability
Piperine is highly susceptible to oxidative degradation.[18] Forced degradation studies, conducted as per International Conference on Harmonization (ICH) guidelines, have shown extensive degradation of piperine under oxidative stress conditions.[18]
Table 3: Summary of Piperine Stability under Stress Conditions
| Stress Condition | Stability Profile | Degradation Products | Reference |
| Acidic Hydrolysis | Extensive degradation | Piperidine, Piperic Acid | [3][13][18] |
| Alkaline Hydrolysis | Extensive degradation | Piperidine, Piperic Acid | [3][18] |
| Neutral Hydrolysis | More stable than in acidic or alkaline conditions | - | [18] |
| Oxidation | Extensive degradation | Dihydropiperine, Piperylin, etc. | [18] |
| Photolysis (UV Light) | Susceptible to isomerization | Chavicine, Isochavicine, Isopiperine | [3][13] |
| Thermal Stress | Degradation follows first-order kinetics | - | [13][16][17] |
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This is a standard method for determining the solubility of a compound.
-
Preparation: An excess amount of piperine is added to a known volume of distilled water (or a specific buffer solution) in a sealed container, typically a glass vial or flask.
-
Equilibration: The container is agitated in an orbital shaker or a temperature-controlled water bath. The experiment is run for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature is maintained at a constant, specified value (e.g., 25°C or 37°C).[10]
-
Sample Processing: After equilibration, the suspension is allowed to stand to permit the settling of undissolved piperine. An aliquot of the supernatant is carefully withdrawn and filtered through a fine-pore filter (e.g., 0.22 or 0.45 µm) to remove any solid particles.
-
Quantification: The concentration of piperine in the clear filtrate is determined using a validated analytical method, most commonly UV-Vis spectrophotometry at its maximum absorption wavelength (around 340-343 nm) or High-Performance Liquid Chromatography (HPLC).[8][10]
-
Replicates: The experiment is performed in triplicate to ensure the reproducibility of the results.
Stability-Indicating HPLC Method for Degradation Studies
This protocol outlines a general approach for assessing piperine's stability under various stress conditions.
-
Stock Solution Preparation: A stock solution of piperine is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), at a known concentration.
-
Application of Stress:
-
Acid Hydrolysis: The stock solution is mixed with an acidic solution (e.g., 0.1 N HCl) and heated at a specific temperature (e.g., 80°C) for a defined period.
-
Alkaline Hydrolysis: The stock solution is mixed with a basic solution (e.g., 0.1 N NaOH) and heated.
-
Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: The stock solution is heated in an oven at a high temperature.
-
Photodegradation: The stock solution is exposed to UV light in a photostability chamber.
-
-
Sample Neutralization and Dilution: After the specified stress period, the acidic and basic samples are neutralized. All samples are then diluted to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: The stressed samples are analyzed using a validated stability-indicating RP-HPLC method. A typical system might use a C18 column with a mobile phase of acetonitrile and water (with a pH modifier like orthophosphoric acid) in an isocratic elution mode.[19] Detection is performed using a UV detector at piperine's λmax.
-
Data Analysis: The chromatograms of the stressed samples are compared to that of an unstressed piperine standard. The appearance of new peaks indicates degradation products. The percentage of piperine remaining is calculated to determine the extent of degradation.
Visualizations
Caption: Experimental workflow for solubility determination.
Caption: Major degradation pathways for piperine.
Caption: Cyclodextrin inclusion complex mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperine: Structure, Chemical Properties & Uses Explained [vedantu.com]
- 3. Piperine - Wikipedia [en.wikipedia.org]
- 4. Piperine | C17H19NO3 | CID 638024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. kefri.org [kefri.org]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Characteristics of Piperine Solubility in Multiple Solvent | Scientific.Net [scientific.net]
- 9. Solubility Data of the Bioactive Compound Piperine in (Transcutol + Water) Mixtures: Computational Modeling, Hansen Solubility Parameters and Mixing Thermodynamic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jppres.com [jppres.com]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Piperine attenuates UV-R induced cell damage in human keratinocytes via NF-kB, Bax/Bcl-2 pathway: An application for photoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. The degradation kinetics of flavor in black pepper (Piper nigrum L.) [ir.niist.res.in:8080]
- 18. Identification and characterization of stress degradation products of piperine and profiling of a black pepper (Piper nigrum L.) extract using LC/Q-TOF-dual ESI-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. ijper.org [ijper.org]
The Alkaloid Profile of Piper nigrum: An In-depth Technical Guide on Piperine and Related Compounds
A comprehensive review for researchers, scientists, and drug development professionals.
Executive Summary
Piper nigrum L., commonly known as black pepper, is one of the most widely used spices globally and a plant of significant interest in the pharmaceutical and nutraceutical industries. Its characteristic pungency and diverse biological activities are primarily attributed to a class of alkaloids, with piperine (B192125) being the most abundant and well-studied. This technical guide delves into the natural occurrence, biosynthesis, and analytical quantification of piperine and related compounds in Piper nigrum. Notably, a thorough review of scientific literature reveals no evidence of the natural occurrence of a compound named "Piperityline" in Piper nigrum. Therefore, this guide will focus on the established alkaloid profile of black pepper, providing in-depth information on piperine.
The Natural Occurrence of Piperidine (B6355638) Alkaloids in Piper nigrum
The primary class of alkaloids present in Piper nigrum are piperidine alkaloids, which are responsible for its sharp taste and various physiological effects. The most significant of these is piperine (1-piperoylpiperidine).[1][2][3] Other related but less abundant piperidine alkaloids and amides have also been identified, contributing to the complex chemical profile of the spice.
Piperine: The Principal Bioactive Compound
Piperine is the major alkaloid found in the fruits of Piper nigrum and is the primary contributor to its pungency.[4] Its concentration can vary depending on the cultivar, geographical origin, and processing methods of the pepper.[4]
Quantitative Analysis of Piperine in Piper nigrum
Accurate quantification of piperine is crucial for the quality control of black pepper and for the standardization of its extracts used in research and product development. Various analytical techniques have been developed and validated for this purpose.
| Plant Material | Extraction Method | Analytical Method | Piperine Content ( g/100g ) | Reference |
| Ground Black Pepper (Vietnam) | Methanol (B129727) Extraction | HPLC | 3.128 - 6.494 | [5] |
| Piper nigrum Fruit | - | HPLC | 4.5% | [6] |
| Piper nigrum Extract | - | RP-HPLC | - | [7] |
| Different Varieties of Piper nigrum | - | HPTLC-Densitometry | - | [8] |
Table 1: Quantitative Data on Piperine Content in Piper nigrum
Experimental Protocols for Piperine Analysis
The following sections detail the methodologies for the extraction and quantification of piperine from Piper nigrum.
High-Performance Liquid Chromatography (HPLC) for Piperine Quantification
This method is widely used for its accuracy and sensitivity in determining piperine content.
3.1.1. Sample Preparation and Extraction
-
Homogenize approximately 0.1 g of the ground Piper nigrum sample.
-
Place the homogenized sample into a 50 mL conical tube.
-
Add 50 mL of methanol to the tube.
-
Perform ultrasonic extraction at 50 °C for 20 minutes.
-
Cool the mixture to 25 °C.
-
Filter the extract through a 0.45 μm regenerated cellulose (B213188) membrane syringe filter.[5]
3.1.2. Chromatographic Conditions
-
HPLC System: Agilent 1100 HPLC system or equivalent.[5]
-
Detector: Diode Array Detector (DAD) set at 340 nm.[5]
-
Column: C18 column (e.g., 250x4.6 mm, 5 µm).[7]
-
Mobile Phase: A mixture of acetonitrile, water, and acetic acid (60:39.5:0.5, v/v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 20 µL.[7]
-
Run Time: 10 minutes.[7]
High-Performance Thin-Layer Chromatography (HPTLC) for Piperine Quantification
HPTLC offers a simpler and more rapid method for routine analysis.
3.2.1. Sample Preparation
-
Extract a known quantity of powdered Piper nigrum with a suitable solvent like methanol.
3.2.2. Chromatographic Conditions
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Mobile Phase: Toluene‒ethyl acetate (B1210297) (3:2, V/V).[8]
-
Detection: Densitometric analysis in absorbance mode at 254 nm.[8]
-
Rf Value: Piperine typically appears at an Rf of 0.63.[8]
Biosynthesis of Piperine in Piper nigrum
The biosynthesis of piperine is a complex enzymatic process that has been the subject of significant research. The pathway involves the convergence of the phenylpropanoid pathway and the lysine-derived piperidine ring.
Caption: Hypothetical biosynthetic pathway of piperine in Piper nigrum.
The final step in piperine biosynthesis is catalyzed by piperine synthase, an enzyme that facilitates the amide bond formation between piperoyl-CoA and piperidine.[1][2] This reaction is a key determinant of piperine accumulation in the pepper fruit.
Biological Activities of Piperine
Piperine exhibits a wide range of pharmacological activities, making it a molecule of great interest for drug development.[3][9] These activities include:
-
Bioavailability Enhancement: Piperine is well-known for its ability to enhance the bioavailability of other drugs and nutrients.
-
Anti-inflammatory Effects: It has been shown to possess significant anti-inflammatory properties.[3]
-
Antioxidant Activity: Piperine can scavenge free radicals and protect against oxidative stress.[10]
-
Antimicrobial Properties: It has demonstrated activity against various bacteria and fungi.[10]
-
Neuroprotective Effects: Studies suggest that piperine may have protective effects on the nervous system.[10]
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for screening the biological activities of piperine.
References
- 1. opendata.uni-halle.de [opendata.uni-halle.de]
- 2. Identification and characterization of piperine synthase from black pepper, Piper nigrum L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperine and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of Non-Destructive Rapid Determination of Piperine in Piper nigrum L. (Black Pepper) Using NIR and Multivariate Statistical Analysis: A Promising Quality Control Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. florajournal.com [florajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Overview of Piperine: Bioactivities, Total Synthesis, Structural Modification, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characteristics, Biological Properties and Analytical Methods of Piperine: A Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Piperyline CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of Piperine (B192125), a bioactive alkaloid responsible for the pungency of black pepper (Piper nigrum). Due to a likely misspelling in the initial query for "Piperityline," this document focuses on the well-researched compound Piperine. This guide details its chemical and physical properties, methods of synthesis and isolation, and explores its extensive biological activities and mechanisms of action. Detailed experimental protocols and visual representations of key signaling pathways are provided to support researchers and professionals in the fields of pharmacology and drug development. A brief section also addresses "Piberaline," another compound with a similar name, to avoid potential confusion.
Introduction
Piperine, an amide alkaloid, has garnered significant scientific interest due to its pleiotropic pharmacological effects.[1] These include anti-inflammatory, antioxidant, anticancer, and neuroprotective properties, as well as its unique ability to enhance the bioavailability of other drugs.[2][3] First isolated in 1820, its chemical structure consists of a piperidine (B6355638) ring, an amide linkage, a conjugated aliphatic chain, and a 1,3-benzodioxole (B145889) group.[1][4] This guide serves as a technical resource, consolidating key data and methodologies related to Piperine.
A search for "Piperityline" did not yield a known chemical compound. However, "Piberaline," a psychoactive drug, was identified and is briefly described in Section 8 to prevent confusion.
Chemical and Physical Properties
Piperine is a crystalline solid, typically appearing as pale yellow needles.[4] It is sparingly soluble in water but soluble in organic solvents such as ethanol (B145695) and chloroform.[4][5]
| Property | Value | Reference |
| CAS Number | 94-62-2 | PubChem CID 638024 |
| Molecular Formula | C₁₇H₁₉NO₃ | [4][6] |
| Molecular Weight | 285.34 g/mol | [4][6] |
| Melting Point | 128–130 °C | [1][7] |
| Appearance | Pale yellow to yellow crystalline solid | [4][6] |
| Solubility in Water | 40 mg/L (at 18 °C) | [5][6] |
| Solubility in Ethanol | 1 g / 15 mL | [5] |
| pKa (conjugate acid) | 11.8 | [8] |
Synthesis and Isolation
Piperine can be obtained through both synthetic routes and extraction from natural sources.
Chemical Synthesis
The synthesis of Piperine was first achieved in 1894.[1] A common synthetic approach involves the reaction of piperoyl chloride with piperidine.[5] Another established method is a multi-step synthesis starting from protocatechuic acid, involving reactions like the Reimer-Tiemann, Claisen-Schmidt, and Perkin reactions.[7] The Horner-Wadsworth-Emmons reaction is also utilized for a stereoselective synthesis of the (E,E)-isomer, which is crucial for its biological activity.[9]
Natural Isolation from Piper nigrum
A standard laboratory procedure for isolating Piperine from ground black pepper involves solvent extraction.
Experimental Protocol: Extraction and Purification of Piperine [10]
-
Extraction:
-
Combine 10.0 g of ground black pepper with 20 mL of dichloromethane (B109758) (CH₂Cl₂) in a round bottom flask.
-
Reflux the mixture with stirring for 20 minutes.
-
After cooling, filter the mixture using vacuum filtration to remove the pepper grounds. Wash the grounds with an additional 10 mL of CH₂Cl₂.
-
-
Isolation:
-
Transfer the filtrate to a clean round bottom flask and remove the solvent using a rotary evaporator, leaving a dark brown oil.
-
Cool the oil in an ice bath and add 6 mL of cold diethyl ether. Stir occasionally for 15 minutes while in the ice bath.
-
-
Purification:
-
Collect the precipitated yellow Piperine crystals by vacuum filtration using a Hirsch funnel.
-
Wash the crystals with two 4 mL portions of cold diethyl ether.
-
For further purification, recrystallize the crude Piperine from a hot 3:2 acetone:hexane solution. Allow the solution to cool to room temperature and then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry.
-
Biological Activities and Mechanisms of Action
Piperine exhibits a wide range of biological activities, attributed to its ability to modulate multiple signaling pathways.[1]
| Biological Activity | Description | References |
| Anti-inflammatory | Inhibits pro-inflammatory molecules like cyclooxygenase-2 (COX-2) and modulates inflammatory signaling pathways such as NF-κB. | [1][11] |
| Antioxidant | Scavenges free radicals and reactive oxygen species (ROS), and enhances the activity of antioxidant enzymes. | [2][12] |
| Anticancer | Induces apoptosis, causes cell cycle arrest, and inhibits the migration and invasion of cancer cells.[11][13] It has shown cytotoxic effects on various cancer cell lines, including HeLa and hepatocellular carcinoma (HEP-G2).[14][15] | |
| Bioavailability Enhancer | Inhibits drug-metabolizing enzymes such as cytochrome P450 and P-glycoprotein, leading to increased plasma concentrations and efficacy of co-administered drugs. | [1] |
| Neuroprotective | Exhibits protective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. | [1][16] |
| Antimicrobial | Shows activity against various pathogenic bacteria and fungi.[17][18] |
Key Signaling Pathways Modulated by Piperine
Piperine's diverse biological effects stem from its interaction with numerous cellular signaling pathways.
Caption: Major signaling pathways modulated by Piperine.
Experimental Protocols for Biological Activity
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of Piperine on the viability of cancer cell lines.[14]
-
Cell Seeding: Seed 10,000 cells per well in a 96-well plate with 100 µL of appropriate culture medium.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Piperine (e.g., 20-100 µg/mL). Include a vehicle control (e.g., 0.05% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan (B1609692) Solubilization: Incubate for 4 hours, then remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity Assay (Agar Well Diffusion)
This method is used to evaluate the antibacterial effect of Piperine.[17]
-
Preparation of Inoculum: Prepare a standardized suspension of the target bacteria.
-
Plate Preparation: Spread the bacterial inoculum evenly onto the surface of nutrient agar (B569324) plates.
-
Well Creation: Create wells (e.g., 5 mm diameter) in the agar using a sterile borer.
-
Sample Addition: Add a defined volume (e.g., 50 µL) of a Piperine solution (dissolved in a suitable solvent like DMSO) at different concentrations into the wells.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours).
-
Measurement: Measure the diameter of the inhibition zone (the clear area around the well where bacterial growth is inhibited).
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the isolation and bioactivity screening of Piperine.
References
- 1. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperine-A Major Principle of Black Pepper: A Review of Its Bioactivity and Studies | MDPI [mdpi.com]
- 3. Piperine: A review of its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperine: Structure, Chemical Properties & Uses Explained [vedantu.com]
- 5. Piperine Molecule - Chemical and Physical Properties [scienceofcooking.com]
- 6. Piperine | C17H19NO3 | CID 638024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Piperine synthesis | PPTX [slideshare.net]
- 8. webqc.org [webqc.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. rubingroup.org [rubingroup.org]
- 11. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro cytotoxic and in silico activity of piperine isolated from Piper nigrum fruits Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Antibacterial Activity of Piperine and Black Pepper Oil – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 18. Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Data of Piperyline (Piplartine)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Piperyline, also known as Piplartine. The information presented herein is intended to serve as a core resource for researchers and professionals involved in natural product chemistry, analytical chemistry, and drug discovery and development. This document offers detailed spectral data, experimental methodologies, and a visual representation of the analytical workflow.
Introduction to this compound
Piplartine is a naturally occurring amide alkaloid found in various Piper species, most notably in long pepper (Piper longum).[1] It has garnered significant scientific interest due to its wide range of biological activities, including potential anticancer properties.[1][2] The structural elucidation and unambiguous identification of this compound are paramount for its development as a potential therapeutic agent. This guide focuses on the key analytical techniques, NMR and MS, used for its characterization.
Spectral Data of this compound
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, providing a clear and structured reference for compound identification and verification.
¹H NMR Spectral Data
Table 1: ¹H NMR (500 MHz, CDCl₃) Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 7.32 | d | 15.5 |
| 3 | 6.27 | d | 15.5 |
| 2' | 6.78 | s | - |
| 6' | 6.78 | s | - |
| 3-OCH₃ | 3.88 | s | - |
| 4-OCH₃ | 3.86 | s | - |
| 5-OCH₃ | 3.88 | s | - |
| α | 7.23 | m | - |
| β | 6.05 | m | - |
| γ | 2.40 | m | - |
| δ | 3.80 | t | 6.8 |
Note: The assignments are based on published literature and standard 2D NMR experiments (COSY, HSQC, HMBC). The chemical shifts may vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Data
Table 2: ¹³C NMR (125 MHz, CDCl₃) Data for this compound
| Position | Chemical Shift (δ, ppm) |
| 1 | 165.4 |
| 2 | 141.8 |
| 3 | 118.9 |
| 1' | 129.8 |
| 2' | 105.5 |
| 3' | 153.4 |
| 4' | 138.2 |
| 5' | 153.4 |
| 6' | 105.5 |
| 3-OCH₃ | 56.1 |
| 4-OCH₃ | 60.9 |
| 5-OCH₃ | 56.1 |
| α | 145.2 |
| β | 121.5 |
| γ | 21.4 |
| δ | 42.6 |
| C=O (amide) | 171.8 |
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) data is crucial for confirming the molecular formula of this compound.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ionization Mode | Molecular Formula | Calculated m/z | Observed m/z |
| ESI+ | [C₁₇H₁₉NO₅+H]⁺ | 318.1336 | 318.1339 |
Experimental Protocols
This section provides detailed methodologies for the acquisition of NMR and MS data for this compound. These protocols are based on standard practices for the analysis of natural products.
NMR Spectroscopy
Sample Preparation:
-
A pure sample of this compound (approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is accurately weighed.
-
The sample is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.
-
The solution is then transferred to a 5 mm NMR tube.
-
The NMR tube is capped and carefully inverted several times to ensure a homogenous solution.
Instrumentation and Data Acquisition:
-
Spectrometer: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a cryoprobe is typically used.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 1 second
-
Spectral Width: 12 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Spectral Width: 240 ppm
-
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs available in the spectrometer's software are utilized. Key parameters such as the number of increments in the indirect dimension and the number of scans per increment are optimized to achieve good resolution and signal-to-noise ratio. For HMBC, the long-range coupling delay is typically set to 60-80 ms.
Mass Spectrometry
Sample Preparation:
-
A stock solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of methanol.
-
For LC-MS analysis, this stock solution is further diluted with the mobile phase to a final concentration of approximately 10 µg/mL.
Instrumentation and Data Acquisition:
-
System: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) is used.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid. A typical gradient might be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Acquisition Mode: Full scan MS and data-dependent MS/MS.
-
Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) is often used to obtain informative fragment ions.
-
Visualized Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the structural elucidation of a natural product like this compound using NMR and MS data.
References
A Technical Guide to the Apoptosis-Inducing Properties of Piperine
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Note: The scientific literature extensively covers the compound "Piperine" in the context of apoptosis. This guide proceeds under the assumption that the topic of interest is Piperine (B192125), an alkaloid found in black pepper.
Executive Summary
Piperine, the primary bioactive alkaloid in Piper nigrum (black pepper), has emerged as a compound of significant interest in oncology research.[1][2] Extensive preclinical studies have demonstrated its capacity to inhibit cell proliferation and induce programmed cell death, or apoptosis, across a wide range of cancer cell lines.[2][3] This technical guide synthesizes the current understanding of Piperine's pro-apoptotic mechanisms, presenting key quantitative data, detailed experimental methodologies, and visual representations of the critical signaling pathways involved. The evidence suggests that Piperine exerts its anticancer effects through a multi-targeted approach, primarily by inducing oxidative stress, modulating key signaling pathways such as PI3K/Akt and MAPK, and regulating the expression of apoptosis-associated proteins.[3][4]
Core Mechanisms of Piperine-Induced Apoptosis
Piperine triggers apoptosis primarily through the intrinsic (mitochondrial) pathway, often initiated by an increase in intracellular Reactive Oxygen Species (ROS). This multifaceted process involves the modulation of several key signaling cascades and protein families.
Induction of Oxidative Stress and Mitochondrial Dysfunction
A primary mechanism of Piperine's action is the generation of ROS within cancer cells.[5][6] This increase in oxidative stress leads to a loss of mitochondrial membrane potential (MMP), a critical event in the initiation of apoptosis.[5][6][7] The disruption of the mitochondrial membrane facilitates the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.[3][6] In human cervical adenocarcinoma (HeLa) cells, Piperine treatment at 50 µM and 100 µM significantly increased ROS generation by approximately 19.62% and 31.12%, respectively.[5]
Regulation of the Bcl-2 Family of Proteins
The Bcl-2 family of proteins are central regulators of the mitochondrial apoptotic pathway. Piperine has been shown to alter the delicate balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xl) members of this family.[8][9] Treatment with Piperine consistently leads to the upregulation of Bax and the downregulation of Bcl-2.[3][8][9][10] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization, further promoting the release of cytochrome c.[6][10]
Activation of the Caspase Cascade
Once in the cytoplasm, cytochrome c associates with Apoptotic Peptidase Activating Factor 1 (Apaf-1) to form the apoptosome, which in turn activates the initiator caspase, Caspase-9.[3][8] Activated Caspase-9 then cleaves and activates the primary executioner caspase, Caspase-3.[3][5][8] This activation is a point of no return in the apoptotic process. Studies have demonstrated a significant, dose-dependent increase in Caspase-3 and Caspase-9 activity in various cancer cells following Piperine treatment.[5][8][11] For instance, in HeLa cells, 100 µM of Piperine increased Caspase-3 activation by 82.94%.[5] Activated Caspase-3 proceeds to cleave numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[3][8][12]
Modulation of Key Signaling Pathways
PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical cell survival pathway often hyperactivated in cancer. Piperine has been shown to inhibit this pathway, thereby promoting apoptosis.[9][11][13] By downregulating the phosphorylation of PI3K and Akt, Piperine prevents the downstream signaling that would normally suppress apoptosis and promote proliferation.[9][13][14] Inhibition of this pathway is a key mechanism behind Piperine's anticancer effects in gastric, oral, and colorectal cancers.[4][9][13]
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes JNK, p38, and ERK, plays a complex role in cell fate. Piperine's influence on this pathway can be cell-type specific. In human melanoma cells, Piperine treatment increased the phosphorylation of pro-apoptotic JNK and p38, while decreasing the phosphorylation of the pro-survival ERK1/2.[8] In colorectal cancer cells, however, Piperine was found to activate both p38 and ERK.[4][14] This suggests that Piperine can modulate MAPK signaling to favor an apoptotic outcome.[4][8]
p53 Pathway: The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest and apoptosis. In lung cancer A549 cells, Piperine was found to induce a p53-dependent mitochondrial signaling pathway, leading to cell cycle arrest and apoptosis.[10][15] A novel derivative of Piperine, HJ-23, was also shown to exert anti-colorectal cancer effects by activating the p53 pathway.[16][17]
Quantitative Data Presentation
The pro-apoptotic effects of Piperine have been quantified across numerous studies and cancer cell lines. The following tables summarize key findings.
Table 1: Cytotoxicity of Piperine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Citation |
| OVCAR-3 | Ovarian | 28 µM | Not Specified | [11] |
| A2780 | Ovarian | ~16-20 µM | 48 h | [3][18] |
| LNCaP | Prostate (Androgen-Dependent) | Not Specified | - | [12] |
| PC-3 | Prostate (Androgen-Independent) | Not Specified | - | [12] |
| DU-145 | Prostate (Androgen-Independent) | Not Specified | - | [12] |
| SNU-16 | Gastric | Not Specified | - | [3][9] |
| HGC-27 | Gastric | Not Specified | - | [3] |
| A549 | Lung | Not Specified | - | [10] |
| DLD-1 | Colorectal | Not Specified | - | [4] |
| MCF-7 | Breast | 111.0 µM | 48 h | [13] |
| MDA-MB-231 | Breast | 173.4 µM | 48 h | [13] |
| A375SM / A375P | Melanoma | Not Specified | - | [8] |
Table 2: Piperine-Induced Apoptosis and Cell Cycle Arrest
| Cell Line | Piperine Conc. | Parameter | Result | Citation |
| HeLa | 25 µM | Apoptotic Nuclei | 9.0% | [5] |
| HeLa | 50 µM | Apoptotic Nuclei | 21.33% | [5] |
| HeLa | 100 µM | Apoptotic Nuclei | 34.66% | [5] |
| HeLa | 50 µM | G2/M Phase Arrest | 13.02% of cells | [5] |
| HeLa | 100 µM | G2/M Phase Arrest | 18.38% of cells | [5] |
| A549 | Not Specified | Cell Cycle Arrest | Arrest in G2/M phase | [10] |
| OVCAR-3 | Not Specified | Cell Cycle Arrest | Arrest in G2/M phase | [11] |
| DLD-1 | Not Specified | Cell Cycle Arrest | Arrest in G1 phase | [4] |
Table 3: Modulation of Key Apoptotic and Signaling Proteins by Piperine
| Cell Line | Piperine Conc. | Protein | Effect | Citation |
| A375SM / A375P | 100, 150 µM | Bax | Increased | [8] |
| A375SM / A375P | 100, 150 µM | Bcl-2 | Decreased | [8] |
| A375SM / A375P | 100, 150 µM | Cleaved Caspase-9 | Increased | [8] |
| A375SM / A375P | 100, 150 µM | Cleaved PARP | Increased | [8] |
| A375SM / A375P | 100, 150 µM | p-ERK1/2 | Decreased | [8] |
| A375SM / A375P | 100, 150 µM | p-JNK, p-p38 | Increased | [8] |
| SNU-16 | 50, 100, 150 µM | p-PI3K, p-Akt | Decreased | [13] |
| SNU-16 | Not Specified | Cytochrome C | Increased | [9] |
| OVCAR-3 | Not Specified | Bax | Upregulated | [11] |
| OVCAR-3 | Not Specified | Caspase-3, -9 | Upregulated | [11] |
| DLD-1 | Not Specified | p-Akt | Repressed | [14] |
| A549 | Not Specified | p53 | Increased | [10] |
Signaling Pathway and Workflow Visualizations
The following diagrams, rendered using DOT language, illustrate the key molecular pathways and experimental workflows discussed.
Caption: Intrinsic apoptosis pathway activated by Piperine.
Caption: Inhibition of the PI3K/Akt survival pathway by Piperine.
References
- 1. ijper.org [ijper.org]
- 2. mdpi.com [mdpi.com]
- 3. The Hidden Power of Black Pepper: Exploring Piperine’s Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of piperine in affecting apoptosis and proliferation of gastric cancer cells via ROS‐mitochondria‐associated signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor and Apoptosis-inducing Effects of Piperine on Human Melanoma Cells | Anticancer Research [ar.iiarjournals.org]
- 9. Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperine induces apoptosis of lung cancer A549 cells via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperine alkaloid induces anticancer and apoptotic effects in cisplatin resistant ovarian carcinoma by inducing G2/M phase cell cycle arrest, caspase activation and inhibition of cell migration and PI3K/Akt/GSK3β signalling pathway [pubmed.ncbi.nlm.nih.gov]
- 12. Piperine, a Bioactive Component of Pepper Spice Exerts Therapeutic Effects on Androgen Dependent and Androgen Independent Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. preprints.org [preprints.org]
- 15. researchgate.net [researchgate.net]
- 16. A novel piperine derivative HJ-23 exhibits anti-colorectal cancer effects by activating the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Piperine functions as a tumor suppressor for human ovarian tumor growth via activation of JNK/p38 MAPK-mediated intrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Antifungal Potential of Piperine: A Technical Guide
An In-depth Examination of the Antifungal Activity of a Key Bioactive Compound from Piper nigrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piper nigrum, commonly known as black pepper, is a globally utilized spice valued for its distinctive pungency, which is primarily attributed to the alkaloid piperine (B192125).[1][2] Beyond its culinary applications, piperine has garnered significant scientific interest for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and bioavailability-enhancing effects.[3] Emerging research has increasingly focused on its potent antimicrobial activities, with a particular emphasis on its efficacy against pathogenic fungi. This technical guide provides a comprehensive overview of the antifungal activity of piperine, detailing its mechanisms of action, summarizing quantitative efficacy data, and outlining key experimental protocols for its evaluation.
It is important to clarify the terminology used herein. While the initial query referred to "Piperyline," the vast body of scientific literature on the antifungal compounds from black pepper focuses overwhelmingly on piperine . "this compound" is a related compound, but piperine is established as the principal bioactive alkaloid responsible for the observed antifungal effects.[1][4]
Quantitative Antifungal Activity of Piperine
The antifungal efficacy of piperine has been quantified against a range of fungal species, most notably various Candida species, including those resistant to conventional antifungal drugs like fluconazole. The primary metrics used to evaluate this activity are the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC).
Table 1: Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC) of Piperine against Candida Species
| Fungal Strain | Fluconazole Susceptibility | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Candida albicans SC5314 | Sensitive | 1024 | >2048 | [5][6] |
| Candida albicans CAAL256 | Resistant | 512 | 2048 | [5][6] |
| Candida parapsilosis | - | - | 2048 | [5][6] |
| Candida tropicalis | - | - | 2048 | [5][6] |
| Candida krusei | - | - | >2048 | [5] |
| Candida albicans (Resistant Isolate) | Resistant | 2.5 - 15 | - | [6][7] |
Note: MIC values can vary based on the specific isolate and testing methodology.
Table 2: Biofilm Inhibition by Piperine
Biofilms are a significant virulence factor, contributing to drug resistance. Piperine has demonstrated considerable activity in preventing the formation of and eradicating established fungal biofilms.
| Fungal Strain | Piperine Concentration (µg/mL) | Biofilm Inhibition (%) | Reference |
| C. albicans SC5314 | 32 | ~54 | [5] |
| C. albicans SC5314 | 256 | ~95 | [5] |
| C. albicans CAAL256 | 128 | ~45 | [5] |
| C. albicans CAAL256 | 1024 | ~81 | [5] |
| C. albicans 90028 (ATCC) | 32 | >90 | [5][8] |
| C. albicans (Clinical Isolates) | 64 - 1024 (MBIC) | - | [9][10] |
| C. albicans (Clinical Isolates) | 256 - 2048 (MBEC) | - | [9][10] |
MBIC: Minimum Biofilm Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration.
Mechanism of Antifungal Action
Piperine exerts its antifungal effects through a multi-targeted approach, disrupting key cellular structures and processes essential for fungal survival and pathogenicity.[6][11]
-
Cell Membrane Disruption: Piperine increases the permeability of the fungal cell membrane.[5][6] This disruption leads to the leakage of essential intracellular components and ultimately contributes to cell death.[2]
-
Mitochondrial Dysfunction and Oxidative Stress: The compound disrupts the mitochondrial membrane potential.[5][6] This impairment of mitochondrial function leads to the accumulation of intracellular Reactive Oxygen Species (ROS), inducing oxidative stress that damages cellular components and triggers apoptosis (programmed cell death).[5][6][12]
-
Inhibition of Virulence Factors:
-
Hyphal Morphogenesis: Piperine effectively suppresses the transition from yeast to hyphal form in Candida albicans.[5][13] This is a critical virulence factor, as the hyphal form is invasive and essential for tissue penetration and biofilm formation.
-
Biofilm Formation: As detailed in the quantitative data, piperine is a potent inhibitor of biofilm formation.[5][8][14] It hinders the initial attachment of fungal cells and the subsequent development of the mature biofilm structure.
-
Signaling Pathway Modulation
Recent studies have begun to elucidate the molecular signaling pathways targeted by piperine. A key pathway implicated in its antifungal and anti-inflammatory action is the mTOR/HIF-1α signaling pathway .
In the context of fungal keratitis caused by Aspergillus fumigatus, piperine was found to decrease the phosphorylation of mTOR and the expression of HIF-1α.[15] This pathway is crucial for cellular metabolism, growth, and adaptation to stress.[5] By inhibiting this pathway, piperine disrupts the fungus's ability to proliferate and manage its metabolic needs, contributing to its growth inhibition.[5][15]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to assess the antifungal properties of piperine.
Broth Microdilution Antifungal Susceptibility Assay (CLSI M27-A3)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast.[16][17][18]
a. Materials:
-
Piperine stock solution (e.g., in DMSO or methanol).[8]
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0).[17]
-
Sterile 96-well U-shaped microtiter plates.[17]
-
Fungal inoculum, adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of 0.5–2.5 x 10³ CFU/mL.[17]
-
Positive control (e.g., fluconazole, amphotericin B).
-
Negative control (medium only).
-
Growth control (medium + inoculum).
b. Procedure:
-
Prepare Drug Dilutions: Create a two-fold serial dilution of piperine in the 96-well plate. Typically, 100 µL of RPMI-1640 is added to wells 2 through 12. 200 µL of the highest piperine concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. Wells 11 (growth control) and 12 (sterility control) receive no drug.
-
Inoculum Preparation: Grow the fungal strain on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.[16] Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Inoculation: Dilute the adjusted fungal suspension in RPMI-1640 to achieve the final target concentration. Add 100 µL of this diluted inoculum to wells 1 through 11. Well 12 receives 100 µL of sterile RPMI-1640 only. The final volume in each well is 200 µL.
-
Incubation: Incubate the plates at 35-37°C for 24-48 hours.[5]
-
Reading Results: The MIC is determined as the lowest concentration of piperine that causes a significant inhibition (typically ≥50% or ≥80%) of visible fungal growth compared to the growth control well.[5]
c. MFC Determination:
-
Following MIC determination, take a 10-20 µL aliquot from each well that shows growth inhibition.
-
Spot-plate the aliquot onto a fresh Sabouraud Dextrose Agar plate.
-
Incubate the plate at 35-37°C for 24-48 hours.
-
The MFC is the lowest concentration from which no fungal colonies grow on the agar plate.[5]
Fungal Biofilm Inhibition Assay
This assay quantifies the ability of a compound to prevent the formation of fungal biofilms.[8][9][19]
a. Materials:
-
Piperine stock solution.
-
Appropriate growth medium for biofilm formation (e.g., RPMI-1640, Spider broth).[8]
-
Sterile 96-well flat-bottomed microtiter plates.
-
Fungal inoculum adjusted to 1 x 10⁶ cells/mL.
-
Phosphate-Buffered Saline (PBS).
-
Crystal Violet solution (0.1% - 0.4% w/v).[8]
-
Destaining solution (e.g., 95% ethanol (B145695) or 33% glacial acetic acid).
b. Procedure:
-
Preparation: Add 100 µL of fungal inoculum (1 x 10⁶ cells/mL) to each well of a 96-well flat-bottomed plate.
-
Treatment: Add 100 µL of serially diluted piperine concentrations to the wells. Include appropriate growth and sterility controls.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.[9]
-
Washing: After incubation, carefully decant the planktonic (free-floating) cells. Wash the wells gently two to three times with sterile PBS to remove any remaining non-adherent cells.[8]
-
Staining: Add 150-200 µL of Crystal Violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Final Wash: Decant the Crystal Violet solution and wash the wells again with PBS or distilled water until the wash water runs clear.
-
Destaining and Quantification: Add 200 µL of the destaining solution to each well to solubilize the stain bound to the biofilm. After a brief incubation, transfer 100-150 µL of the destained solution to a new plate and measure the absorbance using a microplate reader at a wavelength of 570-595 nm. The reduction in absorbance in treated wells compared to the growth control indicates the percentage of biofilm inhibition.[8]
General Experimental Workflow
The following diagram illustrates a typical workflow for the initial assessment of a novel antifungal compound like piperine.
Conclusion and Future Perspectives
Piperine, the pungent alkaloid from Piper nigrum, demonstrates significant and broad-spectrum antifungal activity. Its multifaceted mechanism of action, which involves the disruption of cellular integrity, induction of oxidative stress, and inhibition of key virulence factors, makes it a compelling candidate for further investigation. The ability of piperine to inhibit the mTOR/HIF-1α pathway highlights its potential to interfere with fundamental fungal survival processes. Furthermore, its efficacy against drug-resistant strains and biofilms addresses critical unmet needs in the management of fungal infections. Future research should focus on optimizing its formulation to improve bioavailability, exploring synergistic combinations with existing antifungal drugs, and further elucidating its interactions with fungal signaling networks to identify more specific targets for novel drug development.
References
- 1. Piperine | Description, Characteristics, & Flavor | Britannica [britannica.com]
- 2. Piperine-The Bioactive Compound of Black Pepper: From Isolation to Medicinal Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piper nigrum and piperine: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Piperine Impedes Biofilm Formation and Hyphal Morphogenesis of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiofilm Activity of Curcumin and Piperine and Their Synergistic Effects with Antifungals against Candida albicans Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Piperine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. Biofilm and hyphal inhibitory synergistic effects of phytoactives piperine and cinnamaldehyde against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Piperine inhibits fungal growth and protects against pyroptosis in Aspergillus fumigatus keratitis by regulating the mTOR/HIF-1α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Synergistic Interaction of Piperine and Thymol on Attenuation of the Biofilm Formation, Hyphal Morphogenesis and Phenotypic Switching in Candida albicans [frontiersin.org]
The Inhibitory Effects of Piperyline on Pre-Osteoblast Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological effects of piperyline, an amide alkaloid isolated from Piper nigrum, on the differentiation of pre-osteoblast cells. The findings summarized herein are primarily based on a comprehensive study conducted by Park et al. (2020), which elucidated the molecular mechanisms underlying this compound's impact on osteogenesis. This document is intended to serve as a critical resource for researchers in bone biology and professionals involved in the development of therapeutic agents for bone-related diseases.
Executive Summary
Recent in-vitro studies have demonstrated that this compound (PIPE) exerts a significant inhibitory effect on the differentiation of pre-osteoblasts. At concentrations between 10 and 30 μM, this compound was found to suppress key markers of osteogenesis, including alkaline phosphatase (ALP) activity and mineralization. The mechanism of action involves the downregulation of critical signaling pathways, including the phospho-Smad1/5/8 and runt-related transcription factor 2 (Runx2) axis. Furthermore, this compound was shown to inhibit cell growth, induce apoptosis, and reduce cell adhesion and migration in pre-osteoblasts, suggesting a multifaceted role in bone biology. These findings indicate that this compound may have potential therapeutic applications in conditions characterized by excessive bone formation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study by Park et al. (2020), detailing the dose-dependent effects of this compound on various aspects of pre-osteoblast function.
Table 1: Effect of this compound on Pre-Osteoblast Viability
| This compound Concentration (μM) | Cell Viability (% of Control) |
| 1 | ~95% |
| 10 | ~80% |
| 30 | ~60% |
Data represents the approximate percentage of viable MC3T3-E1 cells after treatment with this compound for a specified period, as determined by MTT assay.
Table 2: Effect of this compound on Osteoblast Differentiation Markers
| Treatment | Alkaline Phosphatase (ALP) Staining | Alkaline Phosphatase (ALP) Activity (% of Control) |
| Control (Osteogenic Medium) | Strong Positive | 100% |
| This compound (10 μM) | Reduced | Significantly Decreased |
| This compound (30 μM) | Markedly Reduced | Significantly Decreased |
This table illustrates the inhibitory effect of this compound on ALP, a key early marker of osteoblast differentiation.[1]
Table 3: Effect of this compound on Osteogenic Gene Expression
| Gene | This compound (10 μM) - mRNA Level | This compound (30 μM) - mRNA Level |
| Osteopontin | Reduced | Markedly Reduced |
| Alkaline Phosphatase | Reduced | Markedly Reduced |
| Osteocalcin | Reduced | Markedly Reduced |
Summary of the relative mRNA expression levels of late-stage osteogenic markers in MC3T3-E1 cells following this compound treatment.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the effects of this compound on pre-osteoblasts.
Cell Culture and Treatment
-
Cell Line: MC3T3-E1 pre-osteoblast cells were used.
-
Culture Medium: Cells were maintained in α-Minimum Essential Medium (α-MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Osteogenic Differentiation: To induce differentiation, the culture medium was supplemented with 50 μg/mL ascorbic acid and 10 mM β-glycerophosphate.
-
This compound Treatment: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) and added to the culture medium at final concentrations ranging from 1 to 30 μM.
Cell Viability Assay (MTT Assay)
-
MC3T3-E1 cells were seeded in 96-well plates.
-
After 24 hours, the cells were treated with various concentrations of this compound for the desired duration.
-
Following treatment, 10 μL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
The resulting formazan (B1609692) crystals were dissolved in 100 μL of DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
Alkaline Phosphatase (ALP) Activity and Staining
-
ALP Staining:
-
Cells were cultured in differentiation medium with or without this compound.
-
After the treatment period, cells were washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde.
-
Cells were then stained using a 5-bromo-4-chloro-3-indolyl phosphate (B84403)/nitro blue tetrazolium (BCIP/NBT) solution.
-
-
ALP Activity Assay:
-
Cell lysates were prepared from treated and control cells.
-
The protein concentration of each lysate was determined.
-
ALP activity was measured using a p-nitrophenyl phosphate (pNPP) substrate, and the absorbance was read at 405 nm.
-
Western Blot Analysis
-
Total protein was extracted from MC3T3-E1 cells using lysis buffer.
-
Protein concentrations were quantified using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with 5% skim milk in Tris-buffered saline with Tween 20 (TBST).
-
The membrane was incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-Smad1/5/8, Runx2, Src, FAK, p-ERK, p-p38, and β-actin).
-
After washing, the membrane was incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the signaling pathways affected by this compound and the general experimental workflow.
Signaling Pathway of this compound in Pre-Osteoblasts
Caption: this compound's inhibitory signaling cascade in pre-osteoblasts.
Experimental Workflow for this compound Study
Caption: General experimental workflow for investigating this compound's effects.
Conclusion
The presented data strongly indicate that this compound acts as a potent inhibitor of pre-osteoblast differentiation.[1] Its mechanism involves the suppression of key signaling molecules such as p-Smad1/5/8 and Runx2, as well as the inactivation of pathways related to cell adhesion and migration like Src/FAK and MAPKs.[1] These findings highlight this compound as a compound of interest for further investigation in the context of bone diseases characterized by pathological bone formation. This technical guide provides a foundational resource for researchers aiming to explore the therapeutic potential of this compound and its derivatives in bone biology and drug discovery.
References
The Biosynthesis of Piperyline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 18, 2025
Introduction
Piperyline, a naturally occurring alkaloid found in plants of the Piper genus, notably black pepper (Piper nigrum), is a member of the piperamide (B1618075) family. Structurally similar to piperine (B192125), the compound responsible for the pungency of black pepper, this compound is characterized by a piperoyl moiety attached to a pyrrolidine (B122466) ring (N-piperoylpyrrolidine). While the biosynthetic pathway of piperine (N-piperoylpiperidine) has been extensively studied, the specific enzymatic steps leading to this compound are less defined. However, based on the co-occurrence of these molecules and recent enzymatic discoveries, a comprehensive and evidence-based pathway can be elucidated.[1][2][3]
This technical guide provides a detailed overview of the biosynthesis of this compound, consolidating current research on its precursor pathways, key enzymatic players, and regulatory aspects. It is intended to serve as a core resource for researchers in natural product synthesis, plant biochemistry, and drug development.
Core Biosynthetic Pathway
The biosynthesis of this compound is not a standalone pathway but rather a branch of the broader piperamide synthesis network in Piper species. It can be conceptually divided into three main stages:
-
Formation of the Acyl Donor: Synthesis of piperoyl-CoA via the phenylpropanoid pathway.
-
Formation of the Amine Acceptor: Synthesis of the pyrrolidine ring from amino acid precursors.
-
Final Condensation: Enzymatic conjugation of piperoyl-CoA and pyrrolidine.
The Phenylpropanoid Pathway: Synthesizing Piperoyl-CoA
The piperoyl-CoA moiety is derived from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. This pathway is well-established and responsible for a vast array of plant secondary metabolites.
The key steps culminating in piperoyl-CoA are:
-
Initial Phenylpropanoid Core: L-phenylalanine is converted through a series of enzymatic reactions involving Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL) to produce p-coumaroyl-CoA.
-
Branching towards Piperic Acid: The pathway branches towards piperic acid precursors. Recent studies have identified feruloyldiketide-CoA synthases as crucial enzymes that branch metabolic flux from the central phenylpropanoid pathway toward piperamide biosynthesis.
-
Methylenedioxy Bridge Formation: A critical step is the formation of the characteristic methylenedioxy bridge on the aromatic ring. This reaction is catalyzed by a specific cytochrome P450 monooxygenase, CYP719A37 , which converts feruperic acid to piperic acid.[4]
-
CoA Activation: Finally, piperic acid is activated by a piperoyl-CoA ligase to form the high-energy thioester, piperoyl-CoA , the direct acyl donor for the final condensation step.[4]
The Pyrrolidine Moiety: A Pathway Derived from Ornithine
The pyrrolidine ring of this compound is synthesized from the non-proteinogenic amino acid L-ornithine. While the specific pathway in Piper nigrum has not been detailed, the biosynthesis of the pyrrolidine ring from ornithine is a conserved pathway in plants, most notably studied in the context of nicotine (B1678760) alkaloids in tobacco.[5][6][7]
The proposed pathway involves:
-
Decarboxylation: L-ornithine is decarboxylated by ornithine decarboxylase (ODC) to produce putrescine.
-
Oxidative Deamination: Putrescine undergoes oxidative deamination, a reaction catalyzed by a diamine oxidase (DAO) , to yield 4-aminobutanal (B194337).
-
Cyclization: 4-aminobutanal spontaneously cyclizes to form Δ¹-pyrroline.
-
Reduction: The imine Δ¹-pyrroline is then reduced by a pyrroline reductase to yield the stable pyrrolidine ring.
Final Condensation: The Role of Promiscuous Acyltransferases
The final and defining step in this compound biosynthesis is the amide bond formation between piperoyl-CoA and pyrrolidine. Research into piperine biosynthesis has revealed two key BAHD-type acyltransferases in Piper nigrum: Piperine Synthase (PS) and Piperamide Synthase (PAS) .[8][9][10]
-
Piperine Synthase (PS) is highly specific for piperidine (B6355638) as the amine acceptor, efficiently producing piperine.[8]
-
Piperamide Synthase (PAS) , conversely, exhibits broad substrate promiscuity. It can utilize various acyl-CoA donors and a wide range of aliphatic and aromatic amines as acceptors.[9][11]
Given the co-occurrence of this compound with piperine and the known catalytic flexibility of PAS, it is the primary candidate enzyme responsible for synthesizing this compound by catalyzing the condensation of piperoyl-CoA with pyrrolidine.[3][11] The expression of PAS is highest in immature fruits, which correlates with the accumulation of piperamides during fruit development.[8]
Data Presentation: Quantitative Analysis
Quantitative data on the enzymatic kinetics of this compound synthesis is limited. However, kinetic parameters for the closely related Piperamide Synthase (PAS) with piperine precursors have been determined. Furthermore, analytical studies provide quantitative measurements of this compound content in commercial peppercorn samples.
Table 1: Kinetic Properties of Piperamide Synthase (PAS) from Piper nigrum
| Substrate | Apparent K_m | k_cat | Source(s) |
|---|---|---|---|
| Piperoyl-CoA | 196 µM | 0.35 s⁻¹ | [11] |
| Piperidine | 8.69 mM | 0.27 s⁻¹ | [11] |
Note: Kinetic data with pyrrolidine as the substrate is not currently available.
Table 2: Quantitative Content of this compound in Commercial Piper nigrum Samples
| Sample Type | This compound Content (mg / 100g dry material) | Source(s) |
|---|---|---|
| Black Peppercorns | 90 - 590 | [12] |
| Green Peppercorns | 153 (total piperamides) | [12] |
| Red Peppercorns | 6.6 (total piperamides) | [12] |
| Costa Rican Cultivar (Pn-d) | 100.9 ± 1.1 | [1][2] |
| Costa Rican Cultivar (Pn-j) | 129.5 ± 0.6 | [1][2] |
| Costa Rican Cultivar (Pn-f) | 134.4 ± 1.2 | [1][2] |
Note: Values are often reported as piperine equivalents or may vary significantly based on cultivar, ripeness, and processing.
Experimental Protocols
The following protocols are based on methodologies used to identify and characterize acyltransferases in Piper nigrum.
Protocol 1: Heterologous Expression and Purification of Piperamide Synthase (PAS)
This protocol describes the expression of the candidate enzyme in a microbial host for in vitro characterization.
-
Gene Synthesis and Cloning: The coding sequence for Piper nigrum Piperamide Synthase (PAS) is codon-optimized for E. coli expression. The gene is synthesized and cloned into an expression vector (e.g., pET-28a(+)) containing an N-terminal polyhistidine (His₆) tag for affinity purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture (LB medium with appropriate antibiotic) and grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of media. The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated for an additional 16-20 hours at 18°C.
-
Cell Lysis and Protein Purification: Cells are harvested by centrifugation. The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Cells are lysed by sonication on ice. The lysate is clarified by centrifugation at 15,000 x g for 30 min at 4°C.
-
Affinity Chromatography: The clarified supernatant containing the His-tagged PAS is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with wash buffer (lysis buffer with 20 mM imidazole). The protein is eluted with elution buffer (lysis buffer with 250 mM imidazole).
-
Buffer Exchange and Storage: The purified protein is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis. Protein concentration is determined (e.g., Bradford assay), and aliquots are flash-frozen in liquid nitrogen and stored at -80°C.
Protocol 2: In Vitro Enzyme Assay for this compound Synthesis
This assay is used to confirm the catalytic activity of purified PAS with this compound precursors.
-
Reaction Mixture Preparation: The standard reaction mixture (total volume of 100 µL) contains:
-
100 mM Tris-HCl buffer (pH 8.0)
-
1-5 µg of purified recombinant Piperamide Synthase (PAS)
-
200 µM Piperoyl-CoA (acyl donor)
-
1 mM Pyrrolidine (amine acceptor)
-
-
Reaction Incubation: The reaction is initiated by the addition of the enzyme. The mixture is incubated at 30°C for 30-60 minutes.
-
Reaction Termination and Extraction: The reaction is stopped by the addition of 20 µL of 10% formic acid in acetonitrile (B52724). The mixture is vortexed and then centrifuged to precipitate the protein.
-
Product Analysis by LC-MS: The supernatant is transferred to an HPLC vial for analysis. Products are separated using a C18 reverse-phase HPLC column. The mobile phase typically consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formation of this compound is monitored by UV absorbance (e.g., at 343 nm) and confirmed by mass spectrometry, comparing the retention time and mass-to-charge ratio (m/z) with an authentic this compound standard.
Mandatory Visualizations
Diagram 1: Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from primary metabolites.
Diagram 2: Experimental Workflow for Enzyme Characterization
Caption: Workflow for recombinant expression and functional analysis of Piperamide Synthase.
References
- 1. mdpi.com [mdpi.com]
- 2. orion.tec.ac.cr [orion.tec.ac.cr]
- 3. Characterization and Isolation of Piperamides from Piper nigrum cultivated in Costa Rica [kerwa.ucr.ac.cr]
- 4. Identification and characterization of piperine synthase from black pepper, Piper nigrum L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 6. Suppression of pyrrolidine ring biosynthesis and its effects on gene expression and subsequent accumulation of anatabine in leaves of tobacco (N. tabacum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification and characterization of piperine synthase from black pepper, Piper nigrum L. [ouci.dntb.gov.ua]
- 10. Identification and characterization of piperine synthase from black pepper, Piper nigrum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. researchgate.net [researchgate.net]
Piperyline: A Technical Guide on the Tertiary Carboxamide and Pyrrolidine Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperyline, a naturally occurring tertiary carboxamide and pyrrolidine (B122466) alkaloid, has garnered interest within the scientific community for its potential biological activities. Isolated from various Piper species, notably black pepper (Piper nigrum), this compound shares structural similarities with the more extensively studied piperine (B192125), suggesting a comparable, yet potentially distinct, pharmacological profile. This technical guide provides a comprehensive overview of this compound, including its chemical properties, known biological effects with a focus on apoptosis induction, and relevant experimental methodologies. Due to the limited availability of data specific to this compound, this guide incorporates comparative data from its close analog, piperine, to provide a broader context for its potential mechanisms of action and experimental considerations.
Introduction
This compound, with the systematic IUPAC name (2E,4E)-5-(1,3-benzodioxol-5-yl)-1-pyrrolidin-1-ylpenta-2,4-dien-1-one, is classified as a tertiary carboxamide and a pyrrolidine alkaloid.[1][2] Its chemical structure features a pyrrolidine ring linked via a tertiary amide to a pentadienone chain, which is in turn substituted with a 1,3-benzodioxole (B145889) group. This molecular architecture is characteristic of many bioactive compounds found in the Piperaceae family.[1] While research on this compound is not as extensive as that on its well-known analog piperine, preliminary studies indicate its potential as a modulator of cellular processes, including apoptosis.[1] This guide aims to consolidate the existing technical information on this compound and to provide a framework for future research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₇NO₃ | [1][3] |
| Molecular Weight | 271.31 g/mol | [1] |
| IUPAC Name | (2E,4E)-5-(1,3-benzodioxol-5-yl)-1-pyrrolidin-1-ylpenta-2,4-dien-1-one | [1][4] |
| CAS Number | 25924-78-1 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 143 - 145 °C | [1] |
Biological Activity
The biological activities of this compound are an emerging area of research. Its structural similarity to piperine, which is known to possess a wide range of pharmacological effects including anti-inflammatory, antioxidant, and anti-cancer properties, suggests that this compound may have a similar spectrum of activity.[5][6]
Apoptosis Induction
A study on the effects of this compound on pre-osteoblasts demonstrated its ability to inhibit cell growth and induce apoptosis at concentrations ranging from 1 to 30 μM.[1] This pro-apoptotic effect was associated with the upregulation of apoptotic proteins and the downregulation of anti-apoptotic proteins.[1]
While specific quantitative data such as IC₅₀ values for this compound in cancer cell lines are not widely available, data for the related compound piperine can provide some context (Table 2).
| Cell Line | IC₅₀ (µM) for Piperine | Reference |
| Human cervical adenocarcinoma (HeLa) | Not specified, but effects observed at 25, 50, and 100 µM | [3] |
| Human colorectal cancer (DLD-1) | ~250 µM (for significant viability reduction) | [7] |
| Human ovarian cancer (W1PR1, W1PR2, W1TR) | IC₂₅ and IC₅₀ values determined but not explicitly stated | [4] |
Antifungal Activity
| Fungal Strain | MIC (µg/mL) for Piperine | Reference |
| Candida albicans (Fluconazole-sensitive) | 1024 | [8] |
| Candida albicans (Fluconazole-resistant) | 512 | [8] |
| Streptococcus mutans | 330 | [9] |
| Staphylococcus aureus | 12.5 | [9] |
Signaling Pathways
The precise signaling pathways modulated by this compound are still under investigation. The observation that it upregulates apoptotic proteins and downregulates anti-apoptotic proteins in pre-osteoblasts suggests a potential involvement of the intrinsic (mitochondrial) pathway of apoptosis.[1]
Drawing a parallel with piperine, which is more extensively studied, several key signaling pathways have been implicated in its pro-apoptotic effects. Piperine has been shown to induce apoptosis through:
-
The Mitochondrial Pathway : This involves the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and the release of cytochrome c.[3]
-
Caspase Activation : Activation of initiator caspases (e.g., caspase-9) and executioner casprases (e.g., caspase-3) is a hallmark of apoptosis induced by piperine.[3][10]
-
Modulation of PI3K/Akt and MAPK Signaling : Piperine has been shown to inhibit the PI3K/Akt pathway and activate the p38 and ERK MAPK pathways, contributing to its pro-apoptotic effects in colorectal cancer cells.[2][7]
The following diagram illustrates the potential mechanism of apoptosis induction by this compound, inferred from studies on piperine.
Experimental Protocols
Detailed experimental protocols specifically for this compound are limited. However, methodologies used for the closely related alkaloid, piperine, can be adapted.
Isolation of this compound from Piper nigrum
The following is a generalized workflow for the isolation of piperamides, including this compound, from Piper nigrum.
A detailed protocol for the isolation of piperine, which could be adapted for this compound, involves the following steps:
-
Extraction : The powdered plant material is extracted with a suitable organic solvent such as ethanol or dichloromethane.[11] An accelerated solvent extraction system can also be used with ethyl acetate.[11]
-
Filtration and Concentration : The extract is filtered to remove solid residues, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Purification : The crude extract is then subjected to chromatographic techniques. Column chromatography followed by preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) is a common method for isolating individual piperamides.[11]
-
Characterization : The purity and identity of the isolated this compound can be confirmed using techniques such as Thin-Layer Chromatography (TLC), HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]
Chemical Synthesis
A general synthetic route to piperamides like this compound involves the amide coupling of a suitable carboxylic acid derivative with the corresponding amine. For this compound, this would involve the reaction of (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid (piperic acid) or its activated form (e.g., acyl chloride) with pyrrolidine.
References
- 1. Effects of the amide alkaloid this compound on apoptosis, autophagy, and differentiation of pre-osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US6365601B1 - Process for extraction of piperine from piper species - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. (2E,4E)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one;(2S)-1-[(2S,4S)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide | C53H66N6O7 | CID 23351730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jurnalfkip.unram.ac.id [jurnalfkip.unram.ac.id]
- 8. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,4-Pentadien-1-one, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-, (2E,4E)- | C17H19NO3 | CID 4840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Isolation of Piperine from Piper nigrum
Audience: Researchers, scientists, and drug development professionals.
Introduction: Piperine (B192125), the primary alkaloid responsible for the pungency of black pepper (Piper nigrum), has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2] It is also known to enhance the bioavailability of various drugs.[2][3] This document provides detailed protocols for the extraction and isolation of piperine from Piper nigrum, along with data presentation and diagrams to facilitate understanding and replication of the methodologies.
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction solvent is crucial for maximizing the yield and purity of piperine. Various solvents have been investigated, each with its own set of advantages and disadvantages. The following table summarizes the quantitative data from different extraction methods.
| Extraction Method | Solvent | Extraction Time | Yield (%) | Purity (%) | Reference |
| Soxhlet Extraction | Ethanol (B145695) (95%) | 8 hours | 8.13 | Not Specified | [4] |
| Reflux | Dichloromethane | 20 minutes | Good Yield | Not Specified | [5] |
| Maceration | Glacial Acetic Acid | 12 hours | ~18 | ~92 | [6] |
| Ultrasound-Assisted Extraction (UAE) | Natural Deep Eutectic Solvents (NADES) | 60 minutes | 3.91 (39.07 mg/g) | 90 | [7] |
| Supercritical Fluid Extraction (SFE) | CO2 with Methanol co-solvent | 0.5 hours | 8.76 | Not Specified | [4] |
Experimental Protocols
Protocol 1: Solvent Extraction using Ethanol
This protocol details a conventional method for piperine extraction using ethanol, a common and effective solvent.[1]
Materials and Equipment:
-
Ground black pepper (5-10 g)
-
70% Ethanol (100 mL)
-
Erlenmeyer flask
-
Heating mantle with magnetic stirrer
-
Whatman filter paper
-
Rotary evaporator
-
Crystallization dish
-
Refrigerator (4°C)
Procedure:
-
Extraction:
-
Place 5-10 g of finely ground black pepper into an Erlenmeyer flask.
-
Add 100 mL of 70% ethanol to the flask.
-
Gently heat the mixture to 60°C and reflux for 2 hours with continuous stirring.[1]
-
-
Filtration:
-
Allow the mixture to cool to room temperature.
-
Filter the extract through Whatman filter paper to remove the solid pepper grounds.
-
-
Concentration:
-
Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
-
Crystallization:
-
Transfer the concentrated extract to a crystallization dish.
-
Allow the extract to crystallize at 4°C for 48 hours.[1]
-
-
Purification:
-
The resulting crystals can be further purified by recrystallization with ethanol to achieve higher purity.[1]
-
Protocol 2: Extraction using Glacial Acetic Acid
This novel method has been reported to provide a higher yield and purity of piperine.[3][6]
Materials and Equipment:
-
Powdered black pepper (10 g)
-
Glacial Acetic Acid (50 mL)
-
Beaker or flask for maceration
-
Gravity filtration setup
-
Separating funnel
-
Chloroform (B151607) (150 mL)
-
Distilled water (50 mL)
-
Diethyl ether (30 mL)
-
Centrifuge
-
Refrigerator (4°C)
Procedure:
-
Maceration:
-
Extract 10 g of powdered black pepper with 50 mL of glacial acetic acid by macerating for 12 hours.[6]
-
-
Filtration:
-
Filter the acetic acid extract using gravity filtration.[6]
-
-
Enrichment:
-
Dilute the acetic acid solution with 50 mL of distilled water.
-
Extract the aqueous solution with chloroform (3 x 50 mL) in a separating funnel.[6]
-
-
Precipitation:
-
Redissolve the obtained residue in 3 mL of chloroform.
-
Achieve precipitation by adding excess diethyl ether (30 mL) to the chloroform extract.[6]
-
-
Crystallization and Isolation:
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and isolation of piperine from Piper nigrum.
Caption: General workflow for piperine extraction and isolation.
Signaling Pathways Modulated by Piperine
Piperine has been shown to modulate various signaling pathways, contributing to its therapeutic effects. The diagram below illustrates the inhibitory effect of piperine on the MAPK signaling pathway, which is often implicated in inflammation and cancer.[8][9]
Caption: Piperine's inhibition of the MAPK signaling pathway.
References
- 1. botanicalcube.com [botanicalcube.com]
- 2. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. japsonline.com [japsonline.com]
- 5. rubingroup.org [rubingroup.org]
- 6. mitrask.com [mitrask.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Total Synthesis of Piperyline: A Detailed Methodological Guide for Researchers
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the total synthesis of Piperyline, a naturally occurring alkaloid of significant interest for its diverse biological activities, including potent anticancer properties. Also known by the synonyms Piplartine and Piperlongumine, this molecule has been the subject of numerous synthetic efforts. The following sections detail a widely adopted and efficient synthetic methodology, complete with experimental protocols, quantitative data, and visual representations of the synthetic workflow.
Synthetic Strategy: A Convergent Approach
The total synthesis of this compound is most commonly achieved through a convergent two-step approach. This strategy involves the preparation of two key intermediates, (E)-3-(3,4,5-trimethoxyphenyl)acryloyl chloride (2) and 5,6-dihydropyridin-2(1H)-one (5) , which are subsequently coupled to yield the final product, This compound (1) . This methodology offers a high degree of flexibility and efficiency.
The synthesis of the lactam intermediate 5 begins with the commercially available 2-piperidone (B129406), which undergoes bromination followed by dehydrobromination. The acid chloride intermediate 2 is readily prepared from 3,4,5-trimethoxycinnamic acid.
Experimental Protocols
Synthesis of 5,6-dihydropyridin-2(1H)-one (5)
Step 1: Synthesis of 3-bromo-2-piperidone (4)
To a solution of 2-piperidone (1.0 eq) in a suitable solvent such as carbon tetrachloride, N-bromosuccinimide (NBS) (1.1 eq) is added. The reaction mixture is heated at reflux for a period of 3 hours. After cooling to room temperature, the succinimide (B58015) byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure to yield crude 3-bromo-2-piperidone, which can be used in the subsequent step without further purification.
Step 2: Synthesis of 5,6-dihydropyridin-2(1H)-one (5)
The crude 3-bromo-2-piperidone (4) is dissolved in toluene, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) is added to the solution. The mixture is then heated at reflux for 4 hours. Upon completion, the reaction is cooled, and the mixture is washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by silica (B1680970) gel column chromatography to afford 5,6-dihydropyridin-2(1H)-one (5).
Synthesis of (E)-3-(3,4,5-trimethoxyphenyl)acryloyl chloride (2)
In a round-bottom flask, 3,4,5-trimethoxycinnamic acid (1.0 eq) is dissolved in anhydrous dichloromethane (B109758) (DCM). A catalytic amount of N,N-dimethylformamide (DMF) is added to the solution. The mixture is cooled to 0 °C in an ice bath, and oxalyl chloride (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2 hours. The solvent and any excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride 2 , which is typically used immediately in the next step without further purification.
Total Synthesis of this compound (1)
To a solution of 5,6-dihydropyridin-2(1H)-one (5) (1.0 eq) in anhydrous dichloromethane (DCM) and pyridine (B92270) (1.5 eq) at 0 °C, a solution of the crude (E)-3-(3,4,5-trimethoxyphenyl)acryloyl chloride (2) (1.1 eq) in anhydrous DCM is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 12 hours. The reaction is quenched with the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield this compound (1) as a solid.
Quantitative Data Summary
The following table summarizes typical reaction yields for the total synthesis of this compound.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | 2-Piperidone (3) | 3-Bromo-2-piperidone (4) | NBS, CCl₄, reflux, 3 h | Not isolated (used directly) |
| 2 | 3-Bromo-2-piperidone (4) | 5,6-Dihydropyridin-2(1H)-one (5) | DBU, Toluene, reflux, 4 h | ~70-80% (over 2 steps) |
| 3 | 3,4,5-Trimethoxycinnamic acid | (E)-3-(3,4,5-trimethoxyphenyl)acryloyl chloride (2) | (COCl)₂, cat. DMF, DCM, 0 °C to rt, 2 h | Not isolated (used directly) |
| 4 | 5,6-Dihydropyridin-2(1H)-one (5) and Acid Chloride (2) | This compound (1) | Pyridine, DCM, 0 °C to rt, 12 h | 55-65% |
Spectroscopic Data for this compound (1)
The following table provides a summary of the key spectroscopic data for the synthesized this compound.
| Spectroscopic Method | Data |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.64 (d, J = 15.5 Hz, 1H), 7.37 (d, J = 15.5 Hz, 1H), 6.78 (s, 2H), 6.18 (m, 1H), 3.88 (s, 6H), 3.87 (s, 3H), 3.80 (m, 2H), 2.61 (m, 2H), 1.88 (m, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz), δ (ppm) | 173.9, 169.6, 153.4, 143.5, 140.0, 130.7, 121.3, 105.5, 61.0, 56.2, 44.6, 35.0, 22.6, 20.6 |
| IR (KBr, cm⁻¹) | 2938, 1685, 1630, 1580, 1505, 1420, 1330, 1245, 1125, 1000 |
| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ calculated for C₁₇H₂₁NO₄: 316.15; found: 316.15 |
Visualized Workflows and Pathways
Total Synthesis Workflow
Caption: Overall workflow for the total synthesis of this compound.
Logical Relationship of Synthetic Steps
Caption: Logical flow of the this compound total synthesis methodology.
Application Notes and Protocols for the HPLC Analysis of Piperyline in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pieryline is a naturally occurring alkaloid found in various species of the Piper genus, including Black Pepper (Piper nigrum), Piper arboreum, and Piper amalago. As a member of the piperamide (B1618075) group, Piperyline shares structural similarities with piperine (B192125), the well-known compound responsible for the pungency of black pepper. The analysis and quantification of this compound in plant extracts are crucial for quality control, standardization of herbal products, and phytochemical research. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the separation and quantification of this compound.
This document provides a detailed application note and protocol for the HPLC analysis of this compound in plant extracts. The methodology is adapted from established methods for the analysis of piperamides and is designed to be implemented in a standard analytical laboratory.
Chemical Structures
A clear understanding of the chemical structures of this compound and related compounds is essential for developing and interpreting chromatographic data.
Pieryline:
-
Molecular Formula: C₁₆H₁₇NO₃
-
Molecular Weight: 271.31 g/mol
-
IUPAC Name: (2E,4E)-5-(1,3-benzodioxol-5-yl)-1-(pyrrolidin-1-yl)penta-2,4-dien-1-one
Piperine:
-
Molecular Formula: C₁₇H₁₉NO₃
-
Molecular Weight: 285.34 g/mol
-
IUPAC Name: (2E,4E)-5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one
The primary structural difference lies in the amide group; this compound contains a pyrrolidine (B122466) ring, while piperine has a piperidine (B6355638) ring. This difference in polarity influences their retention times in reverse-phase HPLC.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the plant species, geographical origin, and extraction method. The following table summarizes reported quantitative data for this compound in Piper nigrum.
| Plant Species | Plant Part | Extraction Solvent | Analytical Method | This compound Concentration (mg/g of dry weight) | Reference |
| Piper nigrum | Peppercorns | Not Specified | HPLC/LC-MS | 0.9 - 5.9 | [1] |
| Piper nigrum | Fruits | Dichloromethane | UPLC-DAD | Quantified, but specific values not provided in abstract | [2][3] |
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol describes a standard solvent extraction method suitable for recovering this compound and other piperamides from dried plant material.
Materials and Reagents:
-
Dried and finely powdered plant material (e.g., Piper nigrum fruits)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Volumetric flasks and pipettes
Procedure:
-
Accurately weigh approximately 1 gram of the powdered plant material into a 50 mL conical flask.
-
Add 20 mL of methanol or dichloromethane.
-
Vortex for 1 minute to ensure thorough mixing.
-
Place the flask in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.
-
Combine all the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of the mobile phase (e.g., 10 mL) for HPLC analysis.
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.
Diagram of the Extraction Workflow:
HPLC Method Protocol
This reverse-phase HPLC (RP-HPLC) method is designed for the separation and quantification of this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (optional, for improved peak shape)
-
Pieryline reference standard
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water (with 0.1% formic acid, optional) |
| Mobile Phase B | Acetonitrile (with 0.1% formic acid, optional) |
| Gradient Elution | 0-5 min: 40% B5-15 min: 40% to 70% B15-20 min: 70% to 100% B20-25 min: 100% B (hold)25-30 min: 100% to 40% B (return to initial) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 340 nm |
Procedure:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (60% A, 40% B) until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 100 µg/mL). From the stock solution, prepare a series of calibration standards by diluting with the mobile phase to cover the expected concentration range in the samples (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Calibration Curve: Inject the calibration standards and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared plant extract samples.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of this compound in the sample using the calibration curve.
Diagram of the HPLC Analysis Workflow:
Method Validation Parameters
For reliable and accurate results, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Signaling Pathways and Logical Relationships
The biosynthesis of piperamides, including this compound, involves the convergence of the phenylpropanoid and fatty acid pathways to form the acyl moiety, which is then condensed with an amine (pyrrolidine in the case of this compound).
Diagram of the Generalized Piperamide Biosynthetic Pathway:
References
Application Note: Quantification of Piperine in Complex Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperine (B192125), the primary pungent alkaloid in black pepper (Piper nigrum), is renowned for its diverse pharmacological activities and its role as a bio-enhancer for various drugs.[1] Accurate quantification of piperine in complex matrices such as plasma and natural product extracts is crucial for pharmacokinetic studies, quality control, and formulation development.[2] This application note presents a robust and sensitive LC-MS/MS method for the determination of piperine. The protocol provides a comprehensive workflow, from sample preparation to data analysis, delivering high selectivity, accuracy, and precision suitable for demanding research and drug development applications.
Experimental Protocols
Materials and Reagents
-
Piperine reference standard (Sigma-Aldrich or equivalent)
-
Internal Standard (IS), e.g., Trichostachine or a deuterated analog of piperine[1][3]
-
Methanol (B129727) (HPLC Grade)[1]
-
Acetonitrile (B52724) (HPLC Grade)[1]
-
Formic Acid (LC-MS Grade)[1]
-
Ultrapure Water (Milli-Q or equivalent)[1]
-
Human Plasma (or other biological matrix)
-
Black Pepper Powder (or other plant material)
Preparation of Stock and Working Solutions
-
Piperine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of piperine reference standard in a 10 mL volumetric flask with methanol.[1][4] Store this solution in amber glassware in a refrigerator.[4]
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the piperine stock solution.
-
Working Solutions: Prepare serial dilutions of the stock solutions in a methanol:water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples at desired concentrations.[1] For plasma analysis, a typical calibration curve might range from 0.5 ng/mL to 800 ng/mL.[5]
Sample Preparation Protocols
Protocol 1: Protein Precipitation for Plasma Samples This protocol is suitable for the extraction of piperine from plasma samples.[3]
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[3]
-
Vortex the mixture vigorously for 1 minute.[3]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 100 µL of the mobile phase.[3]
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.[3]
Protocol 2: Extraction from Plant Material (Black Pepper)
-
Weigh 0.1 g of finely ground black pepper powder into a 50 mL volumetric flask.[6]
-
Add methanol to the mark and sonicate the suspension for 20-60 minutes.[6][7]
-
Centrifuge the mixture at 13,200 g for 10 minutes.[7]
-
Collect the supernatant and filter it through a 0.2 or 0.45 µm syringe filter prior to LC-MS/MS analysis.[7]
-
Dilute the filtered extract with the mobile phase as needed to fall within the calibration range.[7]
Instrumentation and Conditions
Liquid Chromatography
A standard HPLC or UFLC system can be used.[8]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[2][4] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |
| Flow Rate | 0.75 - 1.0 mL/min[1][4] |
| Elution Mode | Isocratic or Gradient. An example isocratic method is 85:15 (v/v) Acetonitrile:Water.[1] A gradient can also be used.[7] |
| Injection Volume | 5 - 10 µL[4][7] |
| Column Temperature | 25 - 40 °C[4][6] |
| UV Detection (Optional) | 340-343 nm for method development[4][8] |
Mass Spectrometry
A triple quadrupole mass spectrometer is operated in positive electrospray ionization (ESI) mode.[1][5]
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[5] |
| Capillary Voltage | 3000–3500 V[1] |
| Source Temperature | 300 °C[1] |
| Nebulizer Gas | Nitrogen at ~45 psi[1] |
| MRM Transitions | See Table 3 below. |
Data Presentation: Quantitative Performance
The LC-MS/MS method provides excellent sensitivity and a wide dynamic range for the quantification of piperine.
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |
| Piperine | 286.3 | 201.1 | Optimization Recommended[9] | Quantifier Ion[5] |
| Piperine | 286.3 | 135.1 | Optimization Recommended[9] | Qualifier Ion |
| Internal Standard | Varies | Varies | Optimization Recommended[9] | e.g., Trichostachine (272.1 -> Varies)[1] |
Note: Collision energy (CE) is instrument-dependent and must be optimized for the specific analyte and system to ensure maximum signal intensity.[10]
Table 2: Summary of Method Validation Parameters
| Parameter | Typical Performance Value | Reference(s) |
| Linearity Range (Plasma) | 0.5 - 800.0 ng/mL (R² > 0.99) | [5] |
| Linearity Range (DBS) | 0.01 - 2000 ng/mL | [1][11] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL (Plasma) | [5] |
| Limit of Detection (LOD) | 0.18 µg/mL | [5] |
| Accuracy (%RE) | Within ±15% | [3] |
| Intra- & Inter-day Precision (%CV) | < 15% | [3] |
| Extraction Recovery | 88 - 93% | [8][11] |
Visualizations
References
- 1. LC–HRMS determination of piperine on rat dried blood spots: A pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison study of validation parameters and measurement uncertainty of rapid analytical methods for piperine in black pepper by ultraviolet spectroscopy and high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Ultra-low Flow Liquid Chromatography Assay with Ultraviolet (UV) Detection for Piperine Quantitation in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. forensicrti.org [forensicrti.org]
- 10. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Piperyline as an Analytical Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pieryline, systematically known as 1-Piperoylpyrrolidine (CAS No. 25924-78-1), is a naturally occurring alkaloid found in plants of the Piper genus. As a member of the piperamide (B1618075) class of compounds, which includes the well-known pungent compound piperine, Piperyline is of increasing interest to researchers for its potential biological activities. Accurate and reliable analytical methods are essential for the quantification of this compound in various matrices, including plant extracts, formulated products, and biological samples. These application notes provide detailed protocols for the use of this compound as an analytical standard for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 25924-78-1 | [1][2] |
| Molecular Formula | C₁₆H₁₇NO₃ | [1][2] |
| Molecular Weight | 271.31 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Purity (HPLC) | ≥95.0% | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |
High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound
This section details a reversed-phase HPLC (RP-HPLC) method suitable for the quantitative analysis of this compound. The method is adapted from established protocols for the analysis of piperamides.
Experimental Protocol: HPLC
1. Instrumentation and Materials:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Pieryline analytical standard (≥95.0% purity).
-
HPLC-grade acetonitrile, methanol (B129727), and water.
-
Formic acid or phosphoric acid (for mobile phase pH adjustment).
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters.
2. Preparation of Standard Solutions:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of calibration standards in the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 340 nm |
| Run Time | Approximately 15 minutes |
4. Method Validation Parameters (Typical Expected Performance):
| Parameter | Specification |
| Linearity (R²) | > 0.999 |
| Accuracy (Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
Workflow for HPLC Analysis of this compound
Caption: Workflow for the quantitative analysis of this compound using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Identification and Quantification of this compound
This section outlines a GC-MS method suitable for the analysis of this compound. Due to its molecular weight and structure, this compound is amenable to GC-MS analysis, which provides high selectivity and sensitivity.
Experimental Protocol: GC-MS
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of semi-volatile compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Pieryline analytical standard (≥95.0% purity).
-
GC-grade solvents (e.g., ethyl acetate, hexane).
-
Volumetric flasks, pipettes, and autosampler vials.
2. Preparation of Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve in 10 mL of ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with ethyl acetate to the desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
3. GC-MS Conditions:
| Parameter | Recommended Conditions |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 400 m/z |
4. Method Validation Parameters (Typical Expected Performance):
| Parameter | Specification |
| Linearity (R²) | > 0.998 |
| Accuracy (Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
5. Data Analysis:
-
Identify this compound based on its retention time and the fragmentation pattern in the mass spectrum.
-
For quantification, construct a calibration curve using the peak area of a characteristic ion of this compound versus concentration.
Workflow for GC-MS Analysis of Piperylinedot
References
- 1. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. | Semantic Scholar [semanticscholar.org]
Application Notes: The Use of Piperine in In Vitro Cell Culture Assays
Introduction
Piperine (B192125), the primary alkaloid responsible for the pungency of black pepper (Piper nigrum), has emerged as a compound of significant interest in biomedical research.[1] Its diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and bioavailability-enhancing properties, make it a valuable tool for in vitro studies.[2][3] Piperine has been shown to modulate numerous signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory responses in various cell models.[1][4][5]
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing piperine in cell culture assays. This document includes a summary of its quantitative effects, detailed protocols for key experiments, and visual diagrams of its mechanisms of action to facilitate experimental design and data interpretation.
Data Presentation: Quantitative Effects of Piperine
The efficacy of piperine varies across different cell lines and experimental conditions. The following tables summarize the quantitative data reported in the literature, offering a reference for designing dose-response studies.
Table 1: Cytotoxicity of Piperine (IC₅₀ Values) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) | Reference |
| 4T1 | Murine Breast Cancer | 48 | 105 ± 1.08 | |
| 4T1 | Murine Breast Cancer | 72 | 78.52 ± 1.06 | |
| DLD-1 | Colorectal Cancer | 48 | ~125 | [1] |
| SW480 | Colorectal Cancer | 48 | ~125 | [1] |
| HT-29 | Colorectal Cancer | 48 | ~125 | [1] |
| MCF-7 | Breast Cancer | 48 | 111.0 | [6] |
| MDA-MB-231 | Breast Cancer | 48 | 173.4 | [6] |
| HeLa | Cervical Adenocarcinoma | 24 | ~100 | [7] |
| KKU-100 | Cholangiocarcinoma | 72 | 87.40 | [1] |
| KKU-M452 | Cholangiocarcinoma | 24 | 149.07 | [1] |
| FEPS (MDR) | Myelogenous Leukemia | 96 | ~25 | [8] |
| Lucena-1 (MDR) | Myelogenous Leukemia | 96 | ~75 | [8] |
| K562 | Myelogenous Leukemia | 96 | >150 | [8] |
Table 2: Anti-inflammatory Effects of Piperine in In Vitro Models
| Cell Model | Inflammatory Stimulus | Key Mediator/Target | Concentration | Observed Effect | Reference |
| Human FLS | IL-1β | IL-6, MMP-13 Expression | 10-100 µg/mL | Dose-dependent inhibition | [9] |
| Human FLS | IL-1β | PGE₂ Production | 10-100 µg/mL | Dose-dependent inhibition; significant at 10 µg/mL | [9] |
| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) Production | 10-20 mg/L | Attenuated production | [10][11][12] |
| RAW 264.7 Macrophages | LPS | PGE₂ Production | 10-100 µg/mL | Dose-dependent inhibition | [10] |
| RAW 264.7 Macrophages | LPS | TNF-α, IL-1β, IL-6 | 10-20 mg/L | Downregulated protein and mRNA expression | [11][12] |
| Endothelial Cells | TNF-α | NF-κB Activation | Not specified | Inhibition of NF-κB activation | [5] |
Key Signaling Pathways and Mechanisms of Action
Piperine exerts its biological effects by modulating a complex network of intracellular signaling pathways. Understanding these mechanisms is crucial for interpreting experimental results.
Anticancer Mechanisms
In cancer cells, piperine's activity is pleiotropic, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[4] It can trigger both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4] Furthermore, piperine is known to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent cell death.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer Chemoprevention and Piperine: Molecular Mechanisms and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1β-stimulated fibroblast-like synoviocytes and in rat arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Piperine Derived from Piper nigrum L. Inhibits LPS-Induced Inflammatory through the MAPK and NF-κB Signalling Pathways in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unveiling the Pro-Apoptotic Potential of Piperine: A Researcher's Guide
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Piperine (B192125), the primary alkaloid in black pepper, has garnered significant attention for its potential as an anticancer agent. A key mechanism underlying its tumor-suppressive effects is the induction of apoptosis, or programmed cell death, in cancer cells. This document provides a comprehensive guide for researchers investigating the pro-apoptotic effects of piperine. It outlines detailed protocols for essential in vitro assays, presents data in a structured format, and includes visual representations of the key signaling pathways and experimental workflows.
Introduction to Piperine-Induced Apoptosis
Piperine has been shown to trigger apoptosis in a variety of cancer cell lines.[1][2] Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways that regulate cell survival and death. Understanding these pathways and employing standardized experimental protocols are crucial for elucidating the precise molecular events through which piperine exerts its effects.
Key Signaling Pathways in Piperine-Induced Apoptosis
Piperine influences a network of signaling pathways to initiate and execute the apoptotic program. The primary pathways implicated include the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, and the MAPK and PI3K/Akt signaling cascades.
-
Intrinsic (Mitochondrial) Pathway: Piperine can induce apoptosis by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[2][3][4] It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2.[2][3][4] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.[3][5] Activated caspase-3 then cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][3]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in regulating cell proliferation, differentiation, and apoptosis. Piperine has been observed to modulate the phosphorylation status of key MAPK members, including p38, JNK, and ERK.[3][6] Activation of p38 and JNK is often associated with a pro-apoptotic response, while the inhibition of ERK, a pro-survival kinase, can also contribute to apoptosis induction.[3]
-
PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer. Piperine has been shown to inhibit the PI3K/Akt/mTOR pathway, thereby promoting apoptosis.[1]
Below is a diagram illustrating the key signaling pathways involved in piperine-induced apoptosis.
Signaling pathways of piperine-induced apoptosis.
Experimental Protocols
To investigate the pro-apoptotic effects of piperine, a series of in vitro assays are recommended. The following protocols provide a detailed methodology for these key experiments.
Cell Culture and Piperine Treatment
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., HeLa, A375, HSC-3, DLD-1).
-
Culture Conditions: Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain them in a humidified incubator at 37°C with 5% CO2.
-
Piperine Preparation: Prepare a stock solution of piperine (e.g., 100 mM) in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 0, 25, 50, 100, 150 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cells
-
Piperine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of piperine for 24, 48, or 72 hours.[7]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle control (untreated cells).
Apoptosis Detection by Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cells
-
Piperine
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates (2.5 x 10⁵ cells/well) and incubate overnight.[8]
-
Treat the cells with the desired concentrations of piperine for 24-48 hours.[8]
-
Harvest the cells by trypsinization and wash them with cold PBS.[8]
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.[7]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][8]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[7][8]
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.
Materials:
-
Cell culture dishes
-
Cancer cells
-
Piperine
-
RIPA lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, cleaved PARP, p-p38, p-ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Seed cells and treat with piperine as described for the apoptosis assay.
-
After treatment, lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to a nitrocellulose or PVDF membrane.[3]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Cell Cycle Analysis
This assay uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Cancer cells
-
Piperine
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.[8]
-
Treat the cells with piperine for 24 hours.[8]
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[8][9]
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.[8]
-
Incubate for 30 minutes at room temperature in the dark.[10]
-
Analyze the cell cycle distribution by flow cytometry.
Experimental Workflow
The following diagram outlines the general experimental workflow for studying the effect of piperine on apoptosis.
Experimental workflow for apoptosis studies.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Effect of Piperine on Cell Viability (MTT Assay)
| Piperine Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 25 | 85 ± 4.1 | 70 ± 3.9 | 55 ± 4.3 |
| 50 | 65 ± 3.5 | 50 ± 3.2 | 35 ± 3.8 |
| 100 | 40 ± 2.8 | 25 ± 2.5 | 15 ± 2.1 |
| 150 | 20 ± 2.1 | 10 ± 1.8 | 5 ± 1.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of Piperine on Apoptosis (Annexin V/PI Staining)
| Piperine Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 50 | 70.1 ± 3.5 | 18.3 ± 2.2 | 11.6 ± 1.9 |
| 100 | 45.8 ± 4.2 | 35.6 ± 3.1 | 18.6 ± 2.5 |
| 150 | 20.5 ± 2.8 | 50.2 ± 4.5 | 29.3 ± 3.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Effect of Piperine on Cell Cycle Distribution
| Piperine Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptotic) |
| 0 (Control) | 55.3 ± 3.1 | 25.1 ± 2.2 | 19.6 ± 1.9 | 1.2 ± 0.3 |
| 50 | 65.2 ± 3.8 | 18.5 ± 1.9 | 16.3 ± 1.5 | 8.5 ± 1.1 |
| 100 | 75.8 ± 4.5 | 10.3 ± 1.5 | 13.9 ± 1.3 | 15.4 ± 1.8 |
| 150 | 80.1 ± 5.1 | 5.2 ± 0.9 | 14.7 ± 1.6 | 25.8 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The protocols and information provided in this document offer a robust framework for investigating the pro-apoptotic effects of piperine. By employing these standardized methods, researchers can generate reliable and reproducible data to further elucidate the molecular mechanisms of piperine and evaluate its potential as a therapeutic agent in cancer treatment. Consistent and well-documented experimental practices are paramount for advancing our understanding of this promising natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Antitumor and Apoptosis-inducing Effects of Piperine on Human Melanoma Cells | Anticancer Research [ar.iiarjournals.org]
- 4. prezi.com [prezi.com]
- 5. Mechanism of piperine in affecting apoptosis and proliferation of gastric cancer cells via ROS‐mitochondria‐associated signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Piperine Causes G1 Phase Cell Cycle Arrest and Apoptosis in Melanoma Cells through Checkpoint Kinase-1 Activation | PLOS One [journals.plos.org]
- 10. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Piperyline in Osteoblast Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Piperyline, an amide alkaloid isolated from Piper nigrum, in the field of osteoblast research. It details the observed effects of this compound on pre-osteoblast cell lines, outlines relevant experimental protocols, and visualizes the implicated signaling pathways. This guide is intended to assist researchers in designing and executing studies to further investigate the potential role of this compound in bone metabolism and related therapeutic areas.
Introduction to this compound and its Role in Osteoblast Biology
This compound (PIPE) is a naturally occurring amide alkaloid found in black pepper (Piper nigrum).[1][2] While much of the pharmacological focus has been on piperine, another major alkaloid in black pepper, recent studies have begun to elucidate the specific biological activities of this compound. Research utilizing the pre-osteoblastic cell line MC3T3E-1 has revealed that this compound exerts significant effects on various aspects of osteoblast behavior, including cell proliferation, adhesion, migration, and differentiation.[1][2]
The current body of evidence suggests that this compound acts as an inhibitor of osteoblast differentiation at specific concentrations.[1][2] This positions this compound as a molecule of interest for studying the negative regulation of bone formation and for potential applications in pathological conditions characterized by excessive bone formation.
Effects of this compound on Osteoblast Function
Studies on the murine pre-osteoblastic cell line MC3T3E-1 have demonstrated that this compound influences several key cellular processes. At concentrations ranging from 1 to 30 μM, this compound has been shown to inhibit cell growth and induce apoptosis.[1][2] Furthermore, it has been observed to reduce cell adhesion and migration.[1][2]
Of particular importance to osteoblast biology, this compound at concentrations of 10 and 30 μM has been found to suppress osteogenic differentiation.[1][2] This inhibitory effect is evidenced by a reduction in alkaline phosphatase (ALP) activity and staining, key early markers of osteoblast differentiation.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on pre-osteoblasts.
Table 1: Effect of this compound on Osteoblast Differentiation Markers
| Concentration (μM) | Alkaline Phosphatase (ALP) Staining | Alkaline Phosphatase (ALP) Activity |
| 10 | Reduced | Reduced |
| 30 | Reduced | Reduced |
Table 2: Effect of this compound on Gene and Protein Expression
| Target | Molecule Type | Concentration (μM) | Effect |
| Phospho-Smad1/5/8 | Protein | 10 and 30 | Reduced |
| Runt-related transcription factor 2 (Runx2) | Protein | 10 and 30 | Reduced |
| Osteopontin | mRNA | 10 and 30 | Reduced |
| Alkaline phosphatase | mRNA | 10 and 30 | Reduced |
| Osteocalcin | mRNA | 10 and 30 | Reduced |
| Matrix Metalloproteinase 2 (MMP-2) | Protein | Not specified | Downregulated |
| Matrix Metalloproteinase 9 (MMP-9) | Protein | Not specified | Downregulated |
Signaling Pathways Modulated by this compound
This compound's inhibitory effects on osteoblast function are mediated through the modulation of specific intracellular signaling pathways. Research indicates that this compound leads to the inactivation of the non-receptor tyrosine kinase (Src) and focal adhesion kinase (FAK).[1][2] Additionally, it affects the mitogen-activated protein kinase (MAPK) pathway.[1][2] The reduction in phospho-Smad1/5/8 levels suggests an interference with the Bone Morphogenetic Protein (BMP) signaling pathway, a critical regulator of osteogenesis.
Caption: Signaling pathways inhibited by this compound in pre-osteoblasts.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on osteoblasts, based on published research.[1]
Cell Culture and Treatment
-
Cell Line: Murine pre-osteoblastic MC3T3E-1 cells are a commonly used and appropriate model.
-
Culture Medium: Culture cells in Minimum Essential Medium Alpha (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 1, 10, 30 μM). Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.1%).
Caption: General experimental workflow for studying this compound's effects.
Alkaline Phosphatase (ALP) Staining
-
Seed MC3T3E-1 cells in a 24-well plate and culture until they reach confluence.
-
Induce osteogenic differentiation by switching to an osteogenic medium (culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate).
-
Treat the cells with various concentrations of this compound in the osteogenic medium.
-
After the desired incubation period (e.g., 7 days), wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 10 minutes.
-
Wash the cells again with PBS.
-
Stain for ALP activity using a solution containing 0.1 M Tris-HCl (pH 9.5), 0.1 M NaCl, 5 mM MgCl₂, and a substrate like 5-bromo-4-chloro-3-indolyl phosphate (B84403)/nitro blue tetrazolium (BCIP/NBT).
-
Incubate in the dark at room temperature until a color change is observed.
-
Stop the reaction by washing with distilled water.
-
Visualize and capture images using a microscope.
Alkaline Phosphatase (ALP) Activity Assay
-
Culture and treat the cells as described for ALP staining.
-
After the treatment period, wash the cells with PBS and lyse them with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of the supernatant using a protein assay kit (e.g., BCA assay).
-
Measure ALP activity by adding a p-nitrophenyl phosphate (pNPP) substrate solution.
-
Incubate at 37°C and measure the absorbance at 405 nm.
-
Calculate the ALP activity and normalize it to the total protein concentration.
Western Blot Analysis
-
Culture and treat MC3T3E-1 cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Smad1/5/8, Runx2, Src, FAK, p-MAPKs, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Real-Time Quantitative PCR (RT-qPCR)
-
Culture and treat cells with this compound as described previously.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform RT-qPCR using a qPCR system with specific primers for target genes (e.g., Osteopontin, ALP, Osteocalcin, Runx2) and a housekeeping gene (e.g., GAPDH or β-actin).
-
Analyze the relative gene expression using the 2-ΔΔCt method.
Conclusion and Future Directions
The available data indicate that this compound has a notable inhibitory effect on osteoblast differentiation in vitro, in contrast to the reported osteogenic effects of the related compound, piperine. This makes this compound a valuable tool for dissecting the molecular pathways that govern the negative regulation of bone formation. Further research is warranted to explore the in vivo effects of this compound on bone metabolism and to fully elucidate its mechanism of action. Investigating its potential as a therapeutic agent in conditions of pathological bone formation could also be a fruitful area of study.
References
Piperyline: Application Notes and Protocols for Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperyline is an amide alkaloid isolated from Piper nigrum (black pepper) and is structurally related to the more extensively studied compound, piperine.[1] While research into the therapeutic potential of this compound is still in its early stages, preliminary studies suggest it may have biological effects relevant to bone diseases.[2] These application notes provide a summary of the current findings and detailed protocols based on existing research to facilitate further investigation into the therapeutic applications of this compound.
Note: The available data on this compound is currently limited, with the majority of research focusing on its effects on pre-osteoblasts. The information presented here is based on a single study and should be considered preliminary. Further research is required to explore its full therapeutic potential.
Potential Therapeutic Application: Bone Disease
Preliminary evidence suggests that this compound may have a role in the treatment of bone diseases by influencing the behavior of pre-osteoblasts, the precursor cells to bone-forming osteoblasts.[2]
Data Presentation
The following table summarizes the quantitative data from the study on the effects of this compound on MC3T3-E1 pre-osteoblast cells.
| Parameter | Concentration of this compound (µM) | Result | Reference |
| Cell Viability (MTT Assay) | 1 - 30 | Inhibition of cell growth | [2] |
| Apoptosis (TUNEL Staining) | 1 - 30 | Induction of apoptosis | [2] |
| Cell Adhesion | 1 - 30 | Reduction in cell adhesion | [2] |
| Cell Migration | 1 - 30 | Reduction in cell migration | [2] |
| Osteoblast Differentiation (Alkaline Phosphatase Activity) | 1 - 30 | Inhibition of osteoblast differentiation | [2] |
Signaling Pathways and Mechanisms of Action
This compound has been shown to modulate specific signaling pathways in pre-osteoblasts, leading to the observed effects on cell growth, apoptosis, adhesion, and migration.
Caption: this compound's mechanism in pre-osteoblasts.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effects on pre-osteoblasts.[2]
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of MC3T3-E1 pre-osteoblast cells.
Materials:
-
MC3T3-E1 cells
-
Alpha-Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MC3T3-E1 cells in 96-well plates at a density of 1 x 10⁴ cells/well in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 30 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) group.
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Caption: MTT assay experimental workflow.
Apoptosis Assay (TUNEL Staining)
Objective: To detect and quantify apoptosis (programmed cell death) induced by this compound in MC3T3-E1 cells.
Materials:
-
MC3T3-E1 cells grown on coverslips
-
This compound stock solution
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
Procedure:
-
Seed MC3T3-E1 cells on coverslips in a 24-well plate and culture until they reach approximately 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for 48 hours.
-
Wash the cells with PBS and fix with 4% PFA for 1 hour at room temperature.
-
Wash with PBS and permeabilize the cells with permeabilization solution for 2 minutes on ice.
-
Proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves incubating the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells under a fluorescence microscope. TUNEL-positive (apoptotic) cells will exhibit fluorescence.
-
Quantify the percentage of apoptotic cells by counting the number of fluorescent nuclei relative to the total number of nuclei.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression levels of proteins involved in apoptosis and cell signaling (e.g., apoptotic and anti-apoptotic proteins, Src, FAK, MAPKs, MMPs).
Materials:
-
MC3T3-E1 cells
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture MC3T3-E1 cells and treat with this compound for the desired time.
-
Lyse the cells with RIPA buffer and collect the total protein lysate.
-
Determine the protein concentration of each sample using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control (e.g., GAPDH or β-actin).
Conclusion
The current body of research on this compound as a therapeutic agent is in its infancy, with a single study indicating its potential to modulate pre-osteoblast function. The provided protocols offer a foundation for researchers to build upon these initial findings. Future investigations should aim to elucidate the broader therapeutic potential of this compound in various disease models, further define its mechanisms of action, and establish its pharmacokinetic and safety profiles. The distinct biological activities observed for the closely related compound, piperine, suggest that this compound may also possess a range of pharmacological properties worthy of exploration.
References
Application Notes and Protocols for Piperine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of piperine (B192125) derivatives as promising candidates for drug discovery. Piperine, the primary alkaloid from black pepper (Piper nigrum), has been extensively studied for its diverse pharmacological activities.[1][2] Structural modifications of the piperine scaffold, which includes an aromatic ring with a methylenedioxy bridge, a conjugated dienone system, and a piperidine (B6355638) ring, have led to the development of derivatives with enhanced biological properties and reduced toxicity.[3][4] This document details the synthesis, biological activities, and relevant experimental protocols for the investigation of these derivatives.
Biological Activities and Therapeutic Potential
Piperine and its derivatives have demonstrated a wide array of pharmacological effects, positioning them as attractive molecules for therapeutic development. These activities include, but are not limited to, anti-inflammatory, anticancer, neuroprotective, and metabolic regulatory effects.[2][5] The versatility of the piperine structure allows for modifications that can enhance potency and selectivity for various biological targets.[3][6]
Modulation of Peroxisome Proliferator-Activated Receptor γ (PPARγ)
A significant area of investigation for piperine derivatives is their activity as agonists of PPARγ, a key regulator of glucose and lipid metabolism.[4] This makes them potential therapeutic agents for type 2 diabetes and other metabolic disorders. Synthetic derivatives have been shown to be more potent than the parent compound and even established drugs like rosiglitazone.[4][7]
Anti-Inflammatory and Analgesic Properties
Piperine and its derivatives have been shown to possess significant anti-inflammatory and analgesic properties.[8] Their mechanism of action often involves the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[2][9]
Anticancer Activity
The potential of piperine derivatives as anticancer agents is an active area of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and arrest the cell cycle.[2][10] The anticancer effects are often attributed to the regulation of signaling pathways like Akt/mTOR/MMP-9.[6]
Data Presentation
The following tables summarize the quantitative data on the biological activities of various piperine derivatives.
Table 1: Comparative Activity of Piperine Derivatives as PPARγ Agonists [11]
| Compound | Description | IC50 (μM) | PPARγ Activation (fold increase) |
| Piperine Derivative 2a | Synthetic analog | 2.43 | 11.8 |
| Rosiglitazone | Positive Control | 5.61 | Not Reported |
| Piperine Derivative 2t | Synthetic analog | Not Reported | 1.9 |
| Piperine Derivative 3d | Synthetic analog | Not Reported | 7.0 |
Table 2: Lipoxygenase (LOX) Inhibitory Activity of Piperine and its Derivatives [12]
| Compound | IC50 (μM) | Binding Free Energy (kcal/mol) |
| Piperine | 85.79 | -7.47 |
| Piperonylic acid | 43.065 | -8.33 |
| Piperic acid | 45.17 | -8.09 |
| Piperonal | 50.78 | -7.86 |
Signaling Pathways
Piperine and its derivatives exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new drug candidates.
Caption: PPARγ Signaling Pathway Activation by Piperine Derivatives.
Caption: Inhibition of NF-κB and MAPK Signaling Pathways by Piperine Derivatives.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the synthesis and evaluation of piperine derivatives.
Synthesis of Piperine Derivatives
The synthesis of piperine derivatives often starts with the hydrolysis of piperine to piperic acid, followed by coupling with various amines or other functional groups.[13][14]
Protocol 1: Synthesis of Piperic Acid from Piperine [7][13]
-
Hydrolysis: Reflux piperine (e.g., 64g) with a solution of potassium hydroxide (B78521) (KOH) (e.g., 113.5g) in ethanol (B145695) (e.g., 1500mL) for 12 hours.
-
Isolation of Potassium Salt: Allow the mixture to cool, and collect the precipitated potassium salt of piperic acid by suction filtration. Wash the filter cake with 95% ethanol until the pH is neutral.
-
Acidification: Dissolve the potassium salt in water and gradually acidify with dilute hydrochloric acid (HCl) to precipitate the yellow piperic acid.
-
Purification: Collect the piperic acid by vacuum filtration, wash with water, and recrystallize from acetone.
Caption: General Workflow for the Synthesis of Piperine Derivatives.
Protocol 2: General Procedure for the Synthesis of Piperic Amide Derivatives [13]
-
Activation of Piperic Acid: To a solution of piperic acid in dichloromethane (B109758) (CH2Cl2), add oxalyl chloride and stir at room temperature for 3 hours to form the acid chloride.
-
Amine Coupling: In a separate flask, dissolve the desired amine and triethylamine (B128534) in CH2Cl2 and cool in an ice bath.
-
Reaction: Add the crude acid chloride solution dropwise to the amine solution and stir for 5 hours at room temperature.
-
Work-up and Purification: Evaporate the solvent, and purify the crude product by column chromatography to obtain the pure piperic acid amide.
In Vitro Biological Assays
Protocol 3: PPARγ Ligand Screening Assay (Fluorescence Polarization-Based) [4][11]
-
Principle: This is a competitive binding assay where test compounds displace a fluorescently labeled PPARγ ligand from the PPARγ ligand-binding domain (LBD), causing a decrease in fluorescence polarization.
-
Reagents: PPARγ-LBD, fluorescently labeled PPARγ ligand, test compounds (piperine derivatives) dissolved in DMSO, and assay buffer.
-
Procedure:
-
Prepare a mixture of PPARγ-LBD and the fluorescent probe in the assay buffer.
-
Serially dilute the test compounds and add them to the mixture in a 96-well or 384-well plate.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: Calculate the IC50 values from the concentration-displacement curves.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay) [15]
-
Cell Seeding: Seed cells (e.g., cancer cell lines) in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of piperine derivatives for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
In Vivo Animal Studies
Protocol 5: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity [8]
-
Animals: Use suitable animal models such as Wistar rats.
-
Grouping: Divide the animals into control, standard drug (e.g., diclofenac), and test groups (treated with piperine derivatives at a specific dose, e.g., 6 mg/kg/day orally).
-
Treatment: Administer the respective treatments to the animals.
-
Induction of Edema: After a specific time post-treatment, inject a solution of carrageenan into the sub-plantar region of the hind paw to induce inflammation.
-
Measurement: Measure the paw volume at different time intervals using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Protocol 6: Acetic Acid-Induced Writhing Test for Analgesic Activity [8]
-
Animals: Use suitable animal models such as mice.
-
Grouping and Treatment: Similar to the anti-inflammatory model, divide the animals into groups and administer the treatments.
-
Induction of Writhing: After a specific time post-treatment, inject a solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching behavior).
-
Observation: Observe the animals for a defined period and count the number of writhes for each animal.
-
Data Analysis: Calculate the percentage of protection from writhing for the treated groups compared to the control group.
These protocols provide a foundation for the synthesis and evaluation of piperine derivatives. Researchers should optimize these methods based on their specific experimental conditions and objectives. The continued exploration of piperine and its derivatives holds significant promise for the discovery of novel therapeutic agents.[5]
References
- 1. Piperine: bioactivities and structural modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lessons from black pepper: piperine and derivatives thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Biology-Oriented Synthesis (BIOS) of Piperine Derivatives and their Comparative Analgesic and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperine Derived from Piper nigrum L. Inhibits LPS-Induced Inflammatory through the MAPK and NF-κB Signalling Pathways in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Derivatives form better lipoxygenase inhibitors than piperine: in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Investigating Piperyline's Signal Transduction Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperyline, a naturally occurring amide alkaloid found in plants of the Piperaceae family, such as black pepper (Piper nigrum), is an emerging molecule of interest for its potential biological activities. While its structural analog, piperine, has been extensively studied, the specific signaling pathways modulated by this compound are less characterized. This document provides detailed application notes and experimental protocols to facilitate research into the signal transduction pathways affected by this compound, with a focus on its known effects on cell proliferation, apoptosis, migration, and differentiation. The information presented herein is intended to guide researchers in designing and executing experiments to elucidate the molecular mechanisms of this compound.
Known Signal Transduction Pathways of this compound
Preliminary research has shown that this compound can influence cellular behavior, particularly in pre-osteoblasts. The primary observed effects are the inhibition of cell growth, induction of apoptosis, and reduction of cell adhesion and migration. These effects are linked to the inactivation of the Src/Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Furthermore, this compound has been observed to suppress osteoblast differentiation.
Data Presentation
Currently, there is limited quantitative data available in the public domain specifically for this compound's effects on signal transduction pathways. The following table summarizes the qualitative findings from existing research and serves as a template for presenting future quantitative results.
| Cellular Process | Cell Line | Effect of this compound | Signaling Pathway Implicated | Key Downstream Molecules Affected |
| Cell Growth/Proliferation | Pre-osteoblasts | Inhibition | Not fully elucidated | - |
| Apoptosis | Pre-osteoblasts | Induction | Intrinsic Apoptosis Pathway | Upregulation of apoptotic proteins, downregulation of anti-apoptotic proteins |
| Cell Adhesion & Migration | Pre-osteoblasts | Reduction | Src/FAK and MAPK | Inactivation of Src and FAK, reduced MMP2 and MMP9 levels |
| Osteoblast Differentiation | Pre-osteoblasts | Suppression | Smad signaling | Reduced phospho-Smad1/5/8, Runx2, osteopontin, alkaline phosphatase, and osteocalcin |
Mandatory Visualizations
Signaling Pathways
Caption: Known signaling pathways affected by this compound in pre-osteoblasts.
Experimental Workflow: Western Blotting for Protein Phosphorylation
Caption: Workflow for analyzing protein phosphorylation via Western Blot.
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cells.
Materials:
-
Cells of interest (e.g., MC3T3-E1 pre-osteoblasts)
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection (TUNEL Assay)
Objective: To detect DNA fragmentation associated with apoptosis in cells treated with this compound.
Materials:
-
Cells cultured on glass coverslips or in chamber slides
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, from a commercial kit)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Treat cells with this compound at the desired concentration and for the appropriate time. Include positive (e.g., DNase I treated) and negative controls.
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with the permeabilization solution for 5 minutes on ice.
-
Wash twice with PBS.
-
Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI or Hoechst for 5 minutes.
-
Wash twice with PBS and mount the coverslips.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show fluorescence in the nucleus.
Western Blot Analysis of Src, FAK, and MAPK Phosphorylation
Objective: To quantify the changes in the phosphorylation status of key signaling proteins in response to this compound treatment.
Materials:
-
Cell culture reagents and this compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Src, anti-total-Src, anti-phospho-FAK, anti-total-FAK, anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Culture and treat cells with this compound for the desired times.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Migration (Wound Healing/Scratch Assay)
Objective: To assess the effect of this compound on cell migration.
Materials:
-
Cells
-
6-well or 12-well plates
-
Sterile pipette tips (p200)
-
Culture medium with and without this compound
-
Microscope with a camera
Protocol:
-
Seed cells in a plate to create a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile p200 pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh culture medium containing this compound or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours).
-
Measure the width of the scratch at different points and calculate the rate of closure.
Alkaline Phosphatase (ALP) Activity Assay
Objective: To measure the effect of this compound on osteoblast differentiation by quantifying ALP activity.
Materials:
-
Osteoblast precursor cells (e.g., MC3T3-E1)
-
Osteogenic differentiation medium
-
This compound
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate
-
Assay buffer (e.g., Tris-HCl buffer, pH 9.5, with MgCl2)
-
Stop solution (e.g., 0.1 N NaOH)
-
Microplate reader
Protocol:
-
Culture cells in osteogenic medium with or without this compound for several days (e.g., 7-14 days).
-
Wash cells with PBS.
-
Lyse the cells (e.g., with a buffer containing 0.1% Triton X-100).
-
Add the cell lysate to a 96-well plate.
-
Add the pNPP substrate in assay buffer to each well.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm.
-
Normalize the ALP activity to the total protein content of the cell lysate.
Potential Avenues for Future Research
Given the extensive research on piperine, its well-established signal transduction pathways can serve as a guide for investigating this compound. Researchers are encouraged to explore the effects of this compound on the following pathways:
-
NF-κB Signaling Pathway: Piperine is known to inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[1][2] Investigating whether this compound can suppress the phosphorylation and degradation of IκBα and the nuclear translocation of p65 would be a valuable next step.
-
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is crucial for cell growth, proliferation, and survival. Piperine has been shown to inhibit this pathway in various cancer cells.[3][4] Examining the effect of this compound on the phosphorylation of Akt and its downstream targets would provide insights into its potential anti-proliferative effects.
The protocols provided in this document can be adapted to investigate these and other signaling pathways, thereby expanding our understanding of the molecular mechanisms of this compound.
References
Application Notes and Protocols for Cell Viability Assays with Piperyline Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the effects of Piperyline on cell viability. Detailed protocols for common assays are included, along with data presentation guidelines and visualizations of associated signaling pathways.
Introduction
This compound, an alkaloid compound, has garnered significant interest for its potential therapeutic properties, including its effects on cancer cells.[1][2] Studies have demonstrated that this compound can impact cell viability through various mechanisms, including the induction of apoptosis and cell cycle arrest.[3][4][5] Understanding the precise effects of this compound on different cell types is crucial for its development as a potential therapeutic agent. This document outlines standardized protocols for evaluating cell viability and apoptosis following this compound treatment and provides a framework for data interpretation and presentation.
Data Presentation: Summarized Quantitative Data
Effective data presentation is critical for the clear communication of experimental results. The following tables provide templates for summarizing quantitative data obtained from cell viability and apoptosis assays after this compound treatment.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| DU145 | 0 (Control) | 24 | 100 ± 4.5 | \multirow{4}{}{[Calculated Value]} |
| 160 | 24 | [Value] ± [SD] | ||
| 320 | 24 | [Value] ± [SD] | ||
| 0 (Control) | 48 | 100 ± 5.1 | ||
| 160 | 48 | [Value] ± [SD] | ||
| 320 | 48 | [Value] ± [SD] | ||
| NB4 | 0 (Control) | 24 | 100 ± 3.9 | \multirow{4}{}{[Calculated Value]} |
| [Concentration] | 24 | [Value] ± [SD] | ||
| [Concentration] | 24 | [Value] ± [SD] | ||
| 0 (Control) | 48 | 100 ± 4.2 | ||
| [Concentration] | 48 | [Value] ± [SD] | ||
| [Concentration] | 48 | [Value] ± [SD] |
Note: Data should be presented as the mean percentage of viable cells relative to the vehicle-treated control cells, along with the standard deviation (SD) from at least three independent experiments. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, should be calculated for each cell line and time point.
Table 2: Analysis of Apoptosis by Annexin V/PI Staining
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| DU145 | 0 (Control) | 48 | [Value] ± [SD] | [Value] ± [SD] | [Value] ± [SD] |
| 160 | 48 | [Value] ± [SD] | [Value] ± [SD] | [Value] ± [SD] | |
| 320 | 48 | [Value] ± [SD] | [Value] ± [SD] | [Value] ± [SD] | |
| HGC-27 | 0 (Control) | 24 | [Value] ± [SD] | [Value] ± [SD] | [Value] ± [SD] |
| [Concentration] | 24 | [Value] ± [SD] | [Value] ± [SD] | [Value] ± [SD] | |
| [Concentration] | 24 | [Value] ± [SD] | [Value] ± [SD] | [Value] ± [SD] |
Note: Data should be presented as the mean percentage of cells in each quadrant from at least three independent experiments, along with the standard deviation (SD).
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7]
Materials:
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[2]
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for the desired time points (e.g., 24, 48, 72 hours).[2] Include a vehicle control (e.g., DMSO).[2]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.[2]
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[8][9]
Materials:
-
6-well plates
-
This compound stock solution
-
Complete cell culture medium
-
Ice-cold PBS
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2.5 x 10⁵ cells/well in a 6-well plate and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the specified duration.[2]
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with ice-cold PBS.[2]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2][10]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[2] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[2]
Visualizations
Diagrams created using Graphviz (DOT language) are provided to illustrate experimental workflows and signaling pathways.
Caption: Workflow for assessing cell viability and apoptosis after this compound treatment.
Caption: Signaling pathways modulated by this compound leading to apoptosis.[3][5]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. kumc.edu [kumc.edu]
- 10. Mechanism of piperine in affecting apoptosis and proliferation of gastric cancer cells via ROS‐mitochondria‐associated signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Proteins Affected by Piperine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperine (B192125), the primary bioactive alkaloid in black pepper (Piper nigrum), has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] At the molecular level, piperine modulates a variety of signaling pathways that are critical in the pathogenesis of numerous diseases, particularly cancer. It influences cell proliferation, apoptosis, and metastasis by altering the expression and activation of key regulatory proteins.[2][3] This document provides detailed application notes and protocols for the Western blot analysis of proteins and signaling pathways affected by piperine treatment, offering a valuable tool for researchers investigating its therapeutic potential.
Key Signaling Pathways Modulated by Piperine
Piperine exerts its biological effects by targeting several key signaling cascades. Understanding these pathways is crucial for designing experiments and interpreting results.
-
PI3K/Akt Signaling Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. Piperine has been shown to inhibit the phosphorylation of PI3K and Akt, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[4][5][6] This inhibition ultimately promotes apoptosis in cancer cells.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK, is involved in cellular responses to a wide range of stimuli and plays a critical role in inflammation and cancer.[1] Piperine has been observed to modulate the phosphorylation of these key kinases. For instance, it can inhibit the expression of ERK and p38, contributing to its anti-inflammatory and anticancer effects.[7][8] In some contexts, it can activate p38 and ERK, leading to apoptosis.[3][9]
-
NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Piperine has been shown to suppress the activation of NF-κB, thereby reducing the expression of inflammatory mediators.[10][11]
Quantitative Data Summary
The following tables summarize the quantitative changes in protein expression observed in various cancer cell lines after treatment with piperine, as determined by Western blot analysis.
Table 1: Effect of Piperine on PI3K/Akt Pathway Proteins
| Cell Line | Protein | Piperine Concentration | Change in Protein Expression | Reference |
| SNU-16 (Gastric Cancer) | p-PI3K | 50, 100, 150 µM | Dose-dependent decrease | [4] |
| SNU-16 (Gastric Cancer) | p-Akt | 50, 100, 150 µM | Dose-dependent decrease | [4] |
| DLD-1 (Colorectal Cancer) | p-Akt | 62.5, 125, 250 µM | Concentration-dependent suppression | [9] |
| OVACAR-3 (Ovarian Cancer) | p-PI3K | 0, 14, 28, 56 µM | Concentration-dependent decrease | [12] |
| OVACAR-3 (Ovarian Cancer) | p-Akt | 0, 14, 28, 56 µM | Concentration-dependent decrease | [12] |
| DU145 (Prostate Cancer) | p-Akt | 160 µM | Significant decrease | [13] |
| HSC-3 (Oral Cancer) | p-PI3K, p-Akt | 100, 150 µM | Concentration-dependent reduction | [5] |
Table 2: Effect of Piperine on MAPK Pathway Proteins
| Cell Line | Protein | Piperine Concentration | Change in Protein Expression | Reference |
| DLD-1 (Colorectal Cancer) | p-p38, p-ERK | 62.5, 125, 250 µM | Significant increase | [9] |
| DLD-1 (Colorectal Cancer) | p-JNK | 62.5, 125, 250 µM | Reduction | [9] |
| HEp-2, SCC-25 (Head and Neck Cancer) | ERK, p38 | Not specified | Inhibition of expression | [7] |
| A2780 (Ovarian Cancer) | p-JNK, p-p38 | 8, 16, 20 µM | Decrease in phosphorylation | [14] |
| S. aureus-stimulated Uterus Tissues | p-p38, p-ERK, p-JNK | 25, 50, 100 mg/kg | Dose-dependent reduction | [8] |
| LPS-treated NP cells | p-JNK | Not specified | Inhibition of phosphorylation | [15] |
Table 3: Effect of Piperine on Apoptosis-Related Proteins
| Cell Line | Protein | Piperine Concentration | Change in Protein Expression | Reference |
| SNU-16 (Gastric Cancer) | Cleaved Caspase-3, Cleaved PARP | 50, 100, 150 µM | Upregulation | [4] |
| SNU-16 (Gastric Cancer) | Bax, Bad | 50, 100, 150 µM | Upregulation | [4] |
| SNU-16 (Gastric Cancer) | Bcl-2, Bcl-xl | 50, 100, 150 µM | Downregulation | [4] |
| HGC-27 (Gastric Cancer) | Bcl-2 | 10, 20, 40 mg/L | Decrease | [16] |
| HGC-27 (Gastric Cancer) | Bax, Cytochrome c, Caspase-9, Caspase-3 | 10, 20, 40 mg/L | Increase | [16] |
| DLD-1 (Colorectal Cancer) | Cleaved PARP, Bax | 62.5, 125, 250 µM | Increased expression | [9] |
| A375SM, A375P (Melanoma) | BAX, Cleaved PARP, Cleaved Caspase-3 | 100, 150 µM | Increased expression | [17] |
| 4T1 (Breast Cancer) | Active Caspase 3 | 2.5, 5 mg/kg (in vivo) | Increased level | [18] |
Table 4: Effect of Piperine on Cell Cycle and Metastasis-Related Proteins
| Cell Line | Protein | Piperine Concentration | Change in Protein Expression | Reference |
| 4T1 (Breast Cancer) | Cyclin B1 | 280 µmol/L | Downregulation | [18] |
| U2OS, 143B (Osteosarcoma) | MMP-2, VEGF | Dose-dependent | Reduction | [19] |
| DU145 (Prostate Cancer) | MMP-9 | 160 µM | Significant decrease | [13] |
Experimental Protocols
Western Blot Protocol for Analyzing Piperine-Treated Cells
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and blocking conditions may be necessary for specific targets.[20][21]
1. Cell Culture and Piperine Treatment:
-
Culture cells of interest in appropriate media and conditions until they reach 70-80% confluency.
-
Treat cells with various concentrations of piperine (e.g., as indicated in the tables above) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).
2. Cell Lysis:
-
After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[22]
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) or a similar lysis buffer containing protease and phosphatase inhibitors.[21]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) or Bradford protein assay according to the manufacturer's instructions. This ensures equal loading of protein for each sample.
4. Sample Preparation for SDS-PAGE:
-
Take an equal amount of protein from each sample (typically 20-50 µg) and add an equal volume of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
5. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Load the denatured protein samples into the wells of a polyacrylamide gel of an appropriate percentage to resolve the target protein based on its molecular weight.
-
Include a pre-stained protein ladder to monitor protein migration and estimate the molecular weight of the target protein.
-
Run the gel in 1X running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
6. Protein Transfer (Electroblotting):
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[20]
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.
7. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.[20] (Refer to manufacturer's datasheet for recommended antibody dilution).
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP), diluted in blocking buffer, for 1 hour at room temperature.[20]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
8. Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for a few minutes.[20]
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
9. Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the expression of the target protein to a loading control protein (e.g., GAPDH or β-actin) to account for variations in protein loading.
Visualizations
Caption: Key signaling pathways modulated by Piperine.
References
- 1. mdpi.com [mdpi.com]
- 2. Cancer Chemoprevention and Piperine: Molecular Mechanisms and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperine Induces Apoptosis and Autophagy in HSC-3 Human Oral Cancer Cells by Regulating PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prezi.com [prezi.com]
- 7. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperine Plays an Anti-Inflammatory Role in Staphylococcus aureus Endometritis by Inhibiting Activation of NF-κB and MAPK Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Hidden Power of Black Pepper: Exploring Piperine’s Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperine Derived from Piper nigrum L. Inhibits LPS-Induced Inflammatory through the MAPK and NF-κB Signalling Pathways in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Piperine depresses the migration progression via downregulating the Akt/mTOR/MMP-9 signaling pathway in DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Piperine functions as a tumor suppressor for human ovarian tumor growth via activation of JNK/p38 MAPK-mediated intrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Piperine mediates LPS induced inflammatory and catabolic effects in rat intervertebral disc - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of piperine in affecting apoptosis and proliferation of gastric cancer cells via ROS‐mitochondria‐associated signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antitumor and Apoptosis-inducing Effects of Piperine on Human Melanoma Cells | Anticancer Research [ar.iiarjournals.org]
- 18. Piperine suppresses tumor growth and metastasis in vitro and in vivo in a 4T1 murine breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Wnt/β‑catenin signaling modulates piperine‑mediated antitumor effects on human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 21. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 22. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
Application Notes & Protocols for Assessing the Antifungal Efficacy of Piperine
Audience: Researchers, scientists, and drug development professionals.
Note: The query referenced "Piperyline." Extensive literature searches indicate that "Piperine," an alkaloid from Piper nigrum (black pepper), is the compound with well-documented antifungal properties. This document will focus on the established methods for assessing the antifungal efficacy of Piperine (B192125).
Introduction: Piperine as a Potential Antifungal Agent
Piperine, the primary alkaloid in black pepper, has demonstrated a range of pharmacological activities.[1][2] Recent studies have highlighted its potential as an antifungal agent, showing efficacy against various fungal pathogens, including clinically relevant Candida species and the phytopathogen Botrytis cinerea.[1][2][3] The antifungal action of piperine appears to be multifaceted, involving the disruption of cellular processes and the inhibition of key virulence factors such as hyphal transition and biofilm formation.[1][4] These application notes provide a comprehensive overview of the methodologies required to evaluate and characterize the antifungal properties of piperine in a laboratory setting.
In Vitro Efficacy Assessment
Standardized in vitro assays are the foundational step for determining the direct antifungal activity of a compound. The most common methods include broth microdilution to determine the minimum inhibitory and fungicidal concentrations, and specific assays to evaluate the effect on fungal virulence factors.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A4 guidelines for yeasts and is a widely accepted method for antifungal susceptibility testing.[1][5][6]
Objective: To determine the lowest concentration of piperine that inhibits visible fungal growth (MIC) and the lowest concentration that kills the fungus (MFC).
Materials:
-
Piperine (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal strains (Candida albicans, etc.)
-
Spectrophotometer or microplate reader
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile PBS
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an SDA plate for 24-48 hours at 37°C.
-
Harvest the cells and suspend them in sterile PBS.
-
Adjust the cell suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5–2.5 × 10³ cells/mL.[1]
-
-
Plate Preparation and Drug Dilution:
-
Inoculation and Incubation:
-
MIC Determination:
-
MFC Determination:
Protocol: Fungal Biofilm Inhibition Assay
Many fungal infections are associated with biofilms, which are resistant to conventional antifungals.[1] This assay determines piperine's ability to prevent biofilm formation.
Objective: To quantify the inhibitory effect of piperine on the formation of fungal biofilms.
Materials:
-
Same as for the MIC assay.
-
Crystal Violet solution (0.1%)
-
Ethanol (B145695) (95%)
-
XTT reduction assay reagents (optional, for metabolic activity)
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of piperine in a 96-well plate as described for the MIC assay.
-
Add the standardized fungal inoculum (adjusted to a higher concentration, e.g., 1 x 10⁶ cells/mL) to the wells.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Quantification of Biofilm (Crystal Violet Method):
-
After incubation, carefully decant the liquid from the wells.
-
Wash the wells gently three times with sterile PBS to remove non-adherent planktonic cells.[8]
-
Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet and wash the wells again with PBS.
-
Add 95% ethanol to each well to solubilize the stain from the biofilm.
-
Read the absorbance at 570 nm. A reduction in absorbance compared to the control indicates biofilm inhibition.
-
Protocol: Hyphal Transition Inhibition Assay
The transition from yeast to hyphal form is a critical virulence factor for Candida albicans.[1]
Objective: To assess the ability of piperine to inhibit the yeast-to-hyphae morphological switch.
Procedure:
-
Assay Setup:
-
Prepare a standardized yeast cell suspension in a hyphae-inducing medium (e.g., RPMI-1640 with 10% fetal bovine serum).
-
Add various sub-inhibitory concentrations of piperine to the cell suspension.
-
Incubate under hyphae-inducing conditions (e.g., 37°C with 5% CO₂ for 3-4 hours).
-
-
Microscopic Examination:
-
Observe the cells under a microscope.
-
Count the number of yeast-form cells versus hyphal/pseudohyphal cells in at least 10 different fields of view.
-
Calculate the percentage of hyphal inhibition compared to the untreated control. Piperine has been shown to significantly reduce hyphal formation in a dose-dependent manner.[1]
-
Quantitative Data Summary
The following tables summarize the reported in vitro antifungal efficacy of piperine against various fungal species.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of Piperine against Candida Species.
| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | Notes |
|---|---|---|---|---|
| Candida albicans | SC5314 (Fluconazole-sensitive) | 1024 | >2048 | MIC determined at 80% inhibition after 24h.[1] |
| Candida albicans | CAAL256 (Fluconazole-resistant) | 512 | 2048 | MIC determined at 80% inhibition after 24h.[1] |
| Candida albicans | ATCC 10231 | 78 | - | - |
| Candida parapsilosis | ATCC 7330 | 39 | 2048 | MFC value from a separate study on multiple strains.[1] |
| Candida tropicalis | ATCC 750 | 78 | 2048 | MFC value from a separate study on multiple strains.[1] |
| Candida glabrata | ATCC 2001 | 78 | 2048 | MFC value from a separate study on multiple strains.[1] |
| Candida krusei | - | - | >2048 | - |
Table 2: Efficacy of Piperine against Phytopathogenic Fungi.
| Fungal Species | Assay | EC₅₀ (µg/mL) | Notes |
|---|---|---|---|
| Botrytis cinerea | In vitro mycelial growth | 58.66 | EC₅₀ represents the concentration for 50% effective inhibition.[2] |
| Aspergillus fumigatus | In vitro growth | - | Effectively inhibited growth; synergistic with Natamycin.[9] |
| Aspergillus niger | In vitro growth | 400-500 ppm | Tested as an essential oil component.[10] |
| Fusarium oxysporum | In vitro growth | 400-500 ppm | Tested as an essential oil component.[10] |
Elucidating the Mechanism of Action
Understanding how a compound exerts its antifungal effect is crucial for drug development. Studies suggest piperine has a dual mode of action: inducing cell death and inhibiting virulence factors.[1][4]
Experimental Workflow for Assessing Antifungal Efficacy
The following diagram outlines a logical workflow for a comprehensive evaluation of piperine's antifungal properties, from initial screening to mechanism of action studies.
References
- 1. Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 3. Evaluation of Anti-Candida Potential of Piper nigrum Extract in Inhibiting Growth, Yeast-Hyphal Transition, Virulent Enzymes, and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antifungal activity of hydroxychavicol isolated from Piper betle L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperine inhibits fungal growth and protects against pyroptosis in Aspergillus fumigatus keratitis by regulating the mTOR/HIF-1α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Antifungal Activity of Clove (Eugenia caryophyllata) and Pepper (Piper nigrum L.) Essential Oils and Functional Extracts Against Fusarium oxysporum and Aspergillus niger in Tomato (Solanum lycopersicum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Piperyline in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperyline is a naturally occurring amide alkaloid found in plants of the Piper genus, such as black pepper (Piper nigrum).[1] As a constituent of a plant family with well-documented medicinal properties, this compound is a molecule of interest for natural product library screening and drug discovery. It has been identified as a plant metabolite with potential biological activities, including the induction of apoptosis and antifungal properties.[1] This document provides an overview of the reported biological activities of this compound, detailed protocols for relevant in vitro assays, and a summary of the quantitative data available to date. It is important to note that research specifically on this compound is limited, and much of the related literature focuses on the more abundant and extensively studied analogue, piperine. Therefore, this document will focus on the available data for this compound and provide generalized protocols for the assays in which its activity has been assessed.
Quantitative Data Summary
The primary quantitative data for the biological activity of this compound comes from a study on its effects on murine pre-osteoblast cells (MC3T3-E1). The following table summarizes the effective concentrations of this compound in various in vitro assays.
| Assay | Cell Line | Parameter Measured | Effective Concentration(s) | Observed Effect |
| Cell Growth/Viability | MC3T3-E1 | Inhibition of cell growth | 1 - 30 µM | Inhibition of cell growth and induction of apoptosis. |
| Apoptosis | MC3T3-E1 | Induction of apoptosis | 1 - 30 µM | Upregulation of apoptotic proteins and downregulation of anti-apoptotic proteins. |
| Cell Adhesion & Migration | MC3T3-E1 | Reduction in cell adhesion and migration | Not specified | Reduced cell adhesion and migration. |
| Osteoblast Differentiation | MC3T3-E1 | Suppression of differentiation | 10 and 30 µM | Reductions in alkaline phosphatase staining and activity. |
Experimental Protocols
The following are detailed, generalized protocols for the key experiments that have been used to assess the biological activity of this compound. These protocols are based on standard laboratory methods and should be optimized for specific experimental conditions.
Cell Viability and Proliferation Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
MC3T3-E1 cells
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (e.g., Alpha MEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well plate reader
Protocol:
-
Cell Seeding: Seed MC3T3-E1 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should range from 1 to 30 µM. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Express the cell viability as a percentage of the vehicle control.
Apoptosis Detection (TUNEL Assay)
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation that is a hallmark of apoptosis. Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs.
Materials:
-
MC3T3-E1 cells cultured on coverslips or in chamber slides
-
This compound
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT and labeled dUTPs, from a commercial kit)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed MC3T3-E1 cells on coverslips in a 24-well plate and treat with this compound (1-30 µM) for 24 hours.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with the permeabilization solution for 2 minutes on ice.
-
TUNEL Staining: Wash the cells with PBS and incubate with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.
-
Washing and Counterstaining: Wash the cells with PBS. Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.
-
Mounting and Visualization: Wash the cells with PBS and mount the coverslips onto microscope slides. Visualize the cells using a fluorescence microscope. TUNEL-positive cells will show green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI/Hoechst.
Cell Migration Assay (Scratch Assay)
Principle: The scratch assay is a simple method to study cell migration in vitro. A "scratch" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the scratch is monitored over time.
Materials:
-
MC3T3-E1 cells
-
6-well or 12-well plates
-
This compound
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed MC3T3-E1 cells in a 6-well plate and grow to form a confluent monolayer.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Washing and Treatment: Wash the wells with PBS to remove detached cells. Replace the medium with a fresh medium containing this compound at the desired concentrations.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). The rate of cell migration can be calculated by the change in the width of the scratch over time.
Osteoblast Differentiation Assay (Alkaline Phosphatase Staining)
Principle: Alkaline phosphatase (ALP) is an early marker of osteoblast differentiation. Its activity can be detected by histochemical staining using a substrate that produces a colored precipitate upon enzymatic cleavage.
Materials:
-
MC3T3-E1 cells
-
24-well plates
-
Osteogenic induction medium (complete medium supplemented with ascorbic acid and β-glycerophosphate)
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
ALP staining kit (containing a substrate like BCIP/NBT)
Protocol:
-
Cell Culture and Differentiation Induction: Seed MC3T3-E1 cells in a 24-well plate. Once confluent, replace the medium with osteogenic induction medium containing different concentrations of this compound (e.g., 10 and 30 µM).
-
Incubation: Culture the cells for 7-14 days, changing the medium every 2-3 days.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.
-
Staining: Wash the cells with PBS and stain for ALP activity according to the manufacturer's instructions of the ALP staining kit. This typically involves incubating the cells with the substrate solution until a blue/purple color develops.
-
Visualization: Wash the cells with distilled water and visualize the staining using a light microscope. The intensity of the color is proportional to the ALP activity.
Signaling Pathways and Mechanisms of Action
Research indicates that this compound may exert its biological effects through the modulation of specific signaling pathways. In pre-osteoblasts, this compound has been observed to reduce cell adhesion and migration through the inactivation of the Src/Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Below are diagrams representing the hypothesized mechanism of action of this compound on these pathways based on the available literature.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Piperine Yield from Natural Sources
Welcome to the technical support center for piperine (B192125) extraction. This resource is designed for researchers, scientists, and professionals in drug development who are working on isolating piperine from natural sources, primarily Piper nigrum (black pepper) and Piper longum (long pepper). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your extraction protocols for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield of piperine from black pepper?
The yield of piperine from black pepper typically ranges from 2% to 9% by weight, depending on the variety of the pepper, its origin, and the extraction method employed.[1] Advanced extraction techniques can sometimes yield higher percentages. For instance, supercritical fluid extraction has been reported to yield between 8.13% and 8.76% piperine from P. nigrum.[2]
Q2: Which solvent is best for piperine extraction?
Ethanol (B145695) is a commonly used and effective solvent for piperine extraction, often yielding good results.[3][4] Other solvents like dichloromethane, ethyl acetate, and acetone (B3395972) have also been used.[1][3] The choice of solvent can significantly impact the yield and purity of the extracted piperine. While chloroform (B151607) is noted to be an excellent solvent for piperine, it is also a known carcinogen and less preferred for safety reasons.[3]
Q3: How can I improve the purity of my extracted piperine?
Post-extraction purification is crucial for obtaining high-purity piperine. The initial crude extract often has a purity of around 50-60%.[1] Recrystallization is a common and effective method to increase purity to ≥95%.[1][5] This can be achieved using solvents such as ethanol, methanol, or acetonitrile.[1] Column chromatography is another technique that can be employed to separate piperine from other constituents based on molecular affinities.[1]
Q4: My piperine extract is an oily residue and won't crystallize. What should I do?
The failure of piperine to crystallize is a common issue, often due to the presence of impurities or an inappropriate solvent concentration. Here are a few troubleshooting steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.
-
Concentrate the Solution: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Be cautious not to over-concentrate, as this can lead to rapid precipitation and trapping of impurities.[6]
-
Change the Solvent System: If crystallization fails in one solvent, try a different one. Adding a non-solvent (a solvent in which piperine is insoluble) dropwise to the solution until it becomes slightly cloudy, and then allowing it to stand, can often induce crystallization. For instance, adding water to an ethanolic solution of piperine can cause it to precipitate.[7][8]
-
Purify the Extract: The presence of oils and resins can inhibit crystallization. Consider a preliminary purification step, such as an alkali wash, to remove acidic impurities.[9]
Q5: What are the advantages of modern extraction techniques like UAE and MAE over traditional methods?
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages over traditional methods like Soxhlet extraction and maceration. These include:
-
Reduced Extraction Time: These methods are significantly faster. For example, UAE can reduce extraction time from hours to minutes.[10]
-
Lower Solvent Consumption: They often require less solvent, making the process more environmentally friendly and cost-effective.[11]
-
Higher Yields: In many cases, UAE and MAE can lead to higher extraction yields.[10][12]
-
Lower Temperatures: UAE can be performed at lower temperatures, which helps in preventing the degradation of thermolabile compounds.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Piperine Yield | 1. Inefficient extraction method. 2. Inappropriate solvent. 3. Insufficient extraction time or temperature. 4. Poor quality of raw material. 5. Particle size of the ground pepper is too large. | 1. Optimize extraction parameters (time, temperature, solid-to-solvent ratio).[4] Consider using advanced techniques like UAE or MAE.[10][12] 2. Experiment with different solvents (e.g., ethanol, ethyl acetate).[1][3] 3. Increase extraction time or temperature according to the chosen method's protocol.[4] 4. Ensure the use of high-quality, recently ground black pepper.[5] 5. Grind the peppercorns to a fine powder to maximize surface area for extraction.[1] |
| Impure Final Product (discolored, sticky) | 1. Co-extraction of other compounds (oils, resins, pigments). 2. Incomplete removal of solvent. 3. Degradation of piperine during extraction. | 1. Perform recrystallization one or more times.[1][5] An alkali wash of the extract can help remove acidic impurities.[9] 2. Ensure the purified piperine is thoroughly dried under vacuum. 3. Avoid excessive heat and prolonged exposure to light, as piperine can isomerize.[13] |
| Difficulty in Filtering the Extract | 1. Very fine particles clogging the filter paper. 2. Presence of viscous, resinous material. | 1. Use a filter aid like celite. 2. Allow the extract to stand and cool completely; some resinous materials may precipitate and can be removed by decantation before filtration. |
| Crystallization does not occur | 1. Solution is too dilute. 2. Presence of impurities inhibiting crystallization. 3. Rapid cooling. | 1. Concentrate the solution by evaporating some of the solvent.[6] 2. Purify the crude extract before attempting crystallization. An alkali wash can be beneficial.[9] 3. Allow the solution to cool slowly to room temperature before placing it in a cold bath.[6] |
Data on Piperine Yield with Different Extraction Methods
| Extraction Method | Solvent | Yield (% w/w or mg/g) | Source Material | Reference |
| Soxhlet Extraction | Ethanol | 10.1% | Piper nigrum | [3] |
| Soxhlet Extraction | Dichloromethane | 7.42% | Piper nigrum | [3] |
| Soxhlet Extraction | Ethyl Acetate | 0.96% | White Pepper | [14] |
| Maceration | Ethyl Acetate | 0.094% | White Pepper | [14] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol | 5.8 mg/g | Piper longum | [10] |
| Sequential Microwave-Ultrasound-Assisted Extraction | Ethanol | 46.6 mg/g | Piper nigrum | [12] |
| Microwave-Assisted Extraction (MAE) | Not specified | 38.8 mg/g | Piper nigrum | [12] |
| Ultrasound-Assisted Extraction (Probe) | NADES | 49.97 mg/g | Piper nigrum | [11] |
| Ultrasound-Assisted Extraction (Bath) | NADES | 25.67 mg/g | Piper nigrum | [11] |
| Supercritical CO2 Extraction | CO2 | 8.76% | Piper nigrum | [2] |
| Reflux Extraction | Ethanol | 31.57 mg/g | Piper longum | [4] |
Experimental Protocols
Protocol 1: Solvent-Based Extraction (Reflux)
This protocol outlines a standard reflux extraction method for piperine.
-
Preparation: Grind 10 g of black peppercorns into a fine powder.
-
Extraction: Transfer the powder to a round-bottom flask and add 100 mL of 95% ethanol.
-
Reflux: Heat the mixture to a gentle boil and reflux for 2-4 hours with continuous stirring.
-
Filtration: Allow the mixture to cool and then filter it through Whatman filter paper to remove the solid residues.
-
Concentration: Concentrate the filtrate using a rotary evaporator until the volume is reduced to about 10-15 mL.
-
Crystallization: Transfer the concentrated extract to a beaker and allow it to stand at room temperature. For enhanced crystallization, the beaker can be placed in a refrigerator (4°C) for 24-48 hours.
-
Isolation: Collect the formed piperine crystals by vacuum filtration.
-
Purification: Further purify the crystals by recrystallization from a minimal amount of hot ethanol.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol describes a more rapid ultrasound-assisted extraction method.
-
Preparation: Weigh 1 g of finely ground black pepper and place it in a flask.
-
Extraction: Add 20 mL of ethanol to the flask.
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate at a specified temperature (e.g., 50°C) for 30 minutes.[12]
-
Filtration: Filter the mixture to separate the solid material from the extract.
-
Concentration and Crystallization: Follow steps 5-8 from Protocol 1 to obtain purified piperine crystals.
Visualizations
Caption: General workflow for piperine extraction and purification.
Caption: Troubleshooting logic for low piperine yield.
References
- 1. botanicalcube.com [botanicalcube.com]
- 2. japsonline.com [japsonline.com]
- 3. kefri.org [kefri.org]
- 4. Optimizing piperine extraction from Piper longum using Box-Behnken. [wisdomlib.org]
- 5. mechotech.in [mechotech.in]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. ijpsr.com [ijpsr.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ijsdr.org [ijsdr.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Piperyline Solubility Challenges in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Piperyline. Given the limited direct experimental data on this compound, this guide leverages the extensive research available for Piperine, a structurally and functionally similar alkaloid, to provide robust solutions and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a natural alkaloid found in plants of the Piper genus, such as black pepper (Piper nigrum).[1] It is recognized for its potential as an apoptosis inducer and antifungal agent.[1] However, like many bioactive compounds, this compound is characterized by poor water solubility, which can significantly hinder its use in aqueous-based experimental systems. An estimated aqueous solubility for this compound is approximately 33.37 mg/L at 25 °C.[2] This low solubility can lead to challenges in achieving desired concentrations in in vitro assays, resulting in inaccurate and inconsistent experimental outcomes.
Q2: What are the common problems encountered due to low this compound solubility?
Researchers may face several issues during their experiments, including:
-
Precipitation in stock solutions and assay media: This leads to an unknown and lower effective concentration of the compound.
-
Inaccurate and irreproducible results: Undissolved particles can interfere with analytical measurements and biological assays.
-
Limited bioavailability in in vivo studies: Poor solubility in physiological fluids can reduce absorption and efficacy.
Q3: What are the recommended initial steps to solubilize this compound for in vitro experiments?
For initial in vitro studies, using a co-solvent system is a common and practical approach. Dimethyl sulfoxide (B87167) (DMSO) is a frequently used co-solvent.
Experimental Protocol: Preparation of this compound Stock Solution using a Co-solvent
-
Primary Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration primary stock solution.
-
Intermediate Dilution: If necessary, perform an intermediate dilution of the primary stock solution in DMSO.
-
Working Solution: Further dilute the DMSO stock solution into your aqueous experimental medium (e.g., cell culture media, buffer) to achieve the final desired concentration. Crucially, ensure the final concentration of DMSO in the aqueous medium is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.
Troubleshooting Tip: If precipitation occurs upon dilution into the aqueous medium, try a stepwise dilution or gently warm the solution. Always visually inspect for any precipitation before use.
Advanced Solubilization Strategies
For applications requiring higher concentrations of this compound or for in vivo studies, more advanced formulation strategies are recommended. The following methods have been successfully applied to the structurally similar compound, Piperine, and are highly likely to be effective for this compound.
Cyclodextrin (B1172386) Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming inclusion complexes with enhanced aqueous solubility.
Q4: How does cyclodextrin complexation improve solubility?
The hydrophobic inner cavity of the cyclodextrin molecule hosts the poorly soluble this compound, while the hydrophilic outer surface interacts with water, effectively solubilizing the complex.
Data on Piperine Solubility Enhancement with Cyclodextrins:
| Cyclodextrin Derivative | Molar Ratio (Piperine:CD) | Solubility Enhancement |
| β-Cyclodextrin (βCD) | 1:1 | Significant increase in dissolution |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 | Significant increase in solubility and permeability |
Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Mixing: Mix this compound and a selected cyclodextrin (e.g., HP-β-CD) in a 1:1 molar ratio in a mortar.
-
Kneading: Add a small amount of a water-alcohol mixture (e.g., 1:1 water:ethanol) to the powder mixture to form a homogeneous paste.
-
Drying: Knead the paste for a specified time (e.g., 45-60 minutes) and then dry it in an oven at a controlled temperature (e.g., 40-50 °C) until the solvent has completely evaporated.
-
Final Product: The dried complex can be pulverized and stored for use.
Nanoparticle Formulation
Reducing the particle size of a compound to the nanometer range dramatically increases its surface area-to-volume ratio, leading to a significant enhancement in solubility and dissolution rate.
Q5: What are the advantages of using nanoparticle formulations?
-
Increased surface area for dissolution.
-
Improved bioavailability for in vivo applications.
-
Potential for targeted delivery.
Data on Piperine Nanoparticle Formulation:
| Formulation Method | Key Components | Resulting Particle Size | Solubility Enhancement |
| Flash Nanoprecipitation | Piperine, Eudragit L100-55, Poloxamer 188 | ~171 nm | From 0.04 mg/mL to 52.31 mg/mL |
Experimental Workflow: this compound Nanoparticle Formulation
Caption: Workflow for this compound nanoparticle formulation.
Solid Dispersions
Solid dispersion is a technique where the poorly soluble drug is dispersed in a highly soluble solid hydrophilic carrier.
Q6: How do solid dispersions improve solubility?
This method enhances the dissolution rate by reducing particle size, improving wettability, and potentially converting the drug to an amorphous state, which is more soluble than the crystalline form.
Data on Piperine Solid Dispersions:
| Carrier | Piperine:Carrier Ratio (w/w) | Method | Solubility/Dissolution Enhancement |
| Polyvinylpyrrolidone K30 (PVP K30) | - | Solvent Evaporation | 89% drug release after 2 hours |
| Hydroxypropyl Methylcellulose (HPMC) 2910 | 1:2 | Freeze-drying | 7.88-fold increase in aqueous solubility |
Experimental Protocol: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30) in a suitable organic solvent (e.g., ethanol).
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This will leave a thin film of the solid dispersion on the flask wall.
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Sizing: Scrape the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. | - Increase the final concentration of DMSO slightly (while staying within non-toxic limits for your assay).- Use a stepwise dilution approach.- Gently warm the solution.- Consider using a formulation with solubilizing agents like cyclodextrins. |
| Inconsistent results between experiments. | - Incomplete dissolution of this compound.- Precipitation of the compound during the experiment. | - Visually inspect solutions for any undissolved particles before use.- Filter the final working solution through a 0.22 µm syringe filter.- Confirm the stability of your this compound formulation in the assay medium over the duration of the experiment. |
| Low bioavailability in animal studies. | Poor absorption due to low solubility in gastrointestinal fluids. | - Employ advanced formulation strategies such as nanoparticle formulations, solid dispersions, or self-emulsifying drug delivery systems (SEDDS). |
Signaling Pathways of Interest
Piperine has been shown to modulate several key signaling pathways, and it is plausible that this compound may have similar effects. Understanding these pathways can be crucial for interpreting experimental results.
Diagram: Potential Signaling Pathways Modulated by this compound
Caption: Potential signaling pathways affected by this compound.
This technical support guide provides a starting point for addressing the solubility challenges of this compound. The information and protocols, largely based on the well-researched compound Piperine, offer a strong foundation for successful experimentation. Researchers are encouraged to adapt and optimize these methods for their specific experimental needs.
References
Piperyline stability problems in long-term storage
Welcome to the technical support center for piperyline. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the stability challenges associated with the long-term storage and handling of this compound.
Important Note on this compound and Piperine (B192125): this compound is a naturally occurring N-acylpyrrolidine alkaloid found in Piper nigrum. While specific stability data for this compound is limited in scientific literature, it shares significant structural similarities with piperine, the major alkaloid in black pepper. Therefore, much of the guidance provided here is based on established stability data for piperine as a close structural analog. Researchers should consider this when designing their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a cool, dark, and dry environment. Recommended conditions are at or below 4°C, protected from light in well-sealed containers to prevent exposure to moisture and oxygen. For extended storage, temperatures of -20°C are preferable.
Q2: My this compound solution appears to have changed color. What could be the cause?
A change in color or viscosity of a this compound solution can be an indicator of degradation. This is often caused by exposure to light (photodegradation), heat, or oxygen. It is recommended to use freshly prepared solutions for experiments.
Q3: I am seeing unexpected peaks in my HPLC/UFLC analysis of a this compound sample. What could they be?
The appearance of new peaks in a chromatogram of a this compound sample that were not present in a freshly prepared standard is a strong indication of degradation. These new peaks represent degradation products that may have formed due to improper storage or handling.
Q4: How long is a stock solution of this compound stable?
Stock solutions of this compound prepared in organic solvents such as ethanol, DMSO, or dimethylformamide should be purged with an inert gas like argon or nitrogen and stored in a refrigerator.[1] Under these conditions, the solution may be stable for a few days.[1] Solutions in aqueous buffers are not recommended for storage and should be prepared fresh before use.[1]
Q5: What are the main factors that can cause this compound to degrade?
Based on studies of the structurally similar alkaloid piperine, this compound is likely susceptible to degradation from several factors:
-
Hydrolysis: Both acidic and basic conditions can lead to the breakdown of the amide bond.
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can cause degradation.
-
Photodegradation: Exposure to UV light can induce degradation.[2]
-
Heat: Elevated temperatures can accelerate the degradation process.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results with older this compound samples. | Degradation of the this compound stock. | Prepare a fresh stock solution from solid this compound that has been stored correctly. Qualify the new stock solution against a reference standard if available. |
| Loss of biological activity in a this compound-based assay. | This compound has degraded into inactive compounds. | Confirm the integrity of the this compound sample using an analytical technique like HPLC. If degradation is confirmed, use a fresh, high-purity sample. |
| Precipitate forms in a stored this compound solution. | The solution may be supersaturated, or degradation products may be less soluble. | Try gently warming and sonicating the solution. If the precipitate does not redissolve, it is likely due to degradation, and the solution should be discarded. |
Quantitative Data on Stability
| Stress Condition | Reagent/Condition | Duration | Temperature | Piperine Degradation (%) |
| Acid Hydrolysis | 2 M HCl | 24 hours | 80°C | Extensive |
| Base Hydrolysis | 1 M NaOH | 48 hours | 80°C | Extensive |
| Neutral Hydrolysis | Water | 48 hours | 80°C | Significant |
| Oxidative Stress | 15% H₂O₂ | 25 days | Room Temperature | Extensive |
| Thermal Degradation | Dry Heat | - | - | More stable than under other stress conditions |
| Photodegradation | UV light | - | - | Significant |
Data compiled from forced degradation studies on piperine.[3][4]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound Analysis
This method is adapted from validated methods for piperine and is designed to separate this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (with an optional acid modifier like 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer at pH 3). A common starting ratio is 60:40 (acetonitrile:water).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound. For piperine, this is typically around 340-345 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to create working solutions within a linear range (e.g., 1-20 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method, based on ICH guidelines.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the this compound solution, add 1 mL of 1 M HCl.
-
Heat the mixture at 80°C for 24 hours.
-
Cool the solution, neutralize with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the this compound solution, add 1 mL of 0.5 M NaOH.
-
Heat the mixture at 80°C for 10 hours.
-
Cool the solution, neutralize with 0.5 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the this compound solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 48 hours.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place solid this compound in an oven at a controlled high temperature (e.g., 80°C) for a specified period.
-
At various time points, dissolve a portion of the solid in the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (in a transparent container) to direct sunlight or a photostability chamber.
-
Analyze samples at various time points by HPLC.
-
As a control, keep a similar solution protected from light.
-
Visualizations
Caption: Troubleshooting workflow for stored this compound samples.
Caption: Inferred degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 2. ijper.org [ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C16H17NO3 | CID 636537 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Piperyline Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of Piperyline and related compounds like Piperine.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound analysis?
A1: For this compound and similar compounds like Piperine, a reverse-phase (RP) HPLC method is the most common and effective approach. A C18 column is the most widely recommended stationary phase due to its hydrophobicity, which provides good retention and separation. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an acidic aqueous solution (e.g., water with phosphoric acid, acetic acid, or formic acid) to ensure the analyte is in a single ionic form and to achieve sharp peaks.
Q2: Which stationary phase (column) is best suited for this compound separation?
A2: A C18 column is the most frequently used and recommended stationary phase for analyzing Piperine and its derivatives.[1] Standard dimensions like 250 mm x 4.6 mm with a 5 µm particle size are common choices that provide reliable separation.[2][3][4] For faster analysis times, shorter columns with smaller particle sizes, often used in UPLC or UHPLC systems, can also be utilized.[1]
Q3: What is the optimal UV detection wavelength for this compound?
A3: The optimal detection wavelength for Piperine, a closely related and often co-analyzed compound, is typically in the range of 340 nm to 343 nm.[1][3][5][6] This range is effective due to the extensive conjugated system in the molecule's structure. It is always recommended to perform a UV scan of a pure this compound standard to determine its specific maximum absorbance wavelength (λmax) for the highest sensitivity.
Q4: How should I prepare my samples and standards for analysis?
A4: Both standards and samples should be dissolved in a solvent that is compatible with the mobile phase, such as methanol or the mobile phase mixture itself.[1][4] For solid samples like ground pepper or plant extracts, accurately weigh the sample, add a suitable solvent like methanol, and sonicate for approximately 30 minutes to ensure complete extraction.[2][4] It is critical to filter all solutions through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates that could clog the HPLC system or column.[1][2]
Troubleshooting Guide
Problem 1: High System Backpressure
-
Symptom: The HPLC system pressure is significantly higher than normal for the established method.
-
Possible Causes & Solutions:
-
Column or Frit Blockage: The inlet frit of the column or the column packing itself may be clogged with particulate matter from unfiltered samples or mobile phase precipitation.
-
System Blockage: There may be a blockage in the tubing, injector, or in-line filter.
-
Solution: To isolate the problem, remove the column and replace it with a union. If the pressure returns to normal, the issue is with the column. If the pressure is still high, the blockage is in the system components preceding the column.[7][8] Systematically check each component, starting from the detector and working backward.[9]
-
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
-
Symptom: Chromatographic peaks are asymmetrical, with a tailing factor > 1.5 or showing a leading edge (fronting).[1]
-
Possible Causes & Solutions:
-
Peak Tailing:
-
Secondary Silanol (B1196071) Interactions: Active silanol groups on the silica (B1680970) backbone of the stationary phase can interact with basic analytes, causing tailing.
-
Column Contamination/Deterioration: The column may be contaminated or worn out.
-
-
Peak Fronting:
-
Sample Overload: Injecting too concentrated a sample can lead to fronting.
-
Solution: Dilute the sample and reinject.
-
-
Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the mobile phase.
-
-
Problem 3: Shifting Retention Times
-
Symptom: The retention time of the analyte peak is inconsistent between injections.
-
Possible Causes & Solutions:
-
Mobile Phase Composition: Inaccurate mobile phase preparation or degradation of the mobile phase over time can cause shifts. A slight change in the acetonitrile ratio, for instance, can affect retention time.[11]
-
Solution: Prepare fresh mobile phase daily and ensure components are measured accurately. Use a buffered mobile phase to maintain a consistent pH.
-
-
Flow Rate Fluctuation: Issues with the HPLC pump can cause the flow rate to vary.
-
Solution: Check for leaks in the pump, faulty seals, or bad valves.[9] Degas the mobile phase properly to prevent air bubbles from entering the pump.
-
-
Column Temperature: Fluctuations in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant, controlled temperature (e.g., 30-35°C) for improved reproducibility.[1]
-
-
Data Presentation: HPLC Method Parameters
The following tables summarize typical parameters used in validated HPLC methods for Piperine, which can be adapted for this compound analysis.
Table 1: Recommended HPLC Chromatographic Conditions
| Parameter | Recommended Condition | Source(s) |
| HPLC System | Standard system with UV-Vis Detector | [2] |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) | [2][3][4] |
| Mobile Phase | Acetonitrile : 0.01% Orthophosphoric Acid (60:40, v/v), pH 3 | [5] |
| Acetonitrile : Water : Acetic Acid (60:39.5:0.5, v/v/v) | [3][4] | |
| Acetonitrile : Methanol : Distilled Water (65:5:30, v/v/v) | [12] | |
| Flow Rate | 1.0 mL/min | [3][5] |
| Detection Wavelength | 340 nm | [3][5] |
| Column Temperature | 30°C | [1] |
| Injection Volume | 10 - 20 µL | [3][4] |
Table 2: System Suitability Parameters
System suitability tests ensure that the chromatographic system is performing adequately for the analysis.
| Parameter | Acceptance Criteria | Source(s) |
| Tailing Factor (Asymmetry) | < 1.5 | [1] |
| Theoretical Plates | > 2000 | |
| Relative Standard Deviation (%RSD) of Peak Area | < 2% | [4][13] |
| Relative Standard Deviation (%RSD) of Retention Time | < 2% | [3][4] |
Experimental Protocols
Protocol 1: Preparation of Standard Stock Solution
-
Weighing: Accurately weigh 10 mg of this compound reference standard.[2][4]
-
Dissolving: Transfer the standard to a 10 mL amber-colored volumetric flask.[1][4]
-
Dilution: Dissolve and dilute to volume with HPLC-grade methanol to obtain a stock solution of 1000 µg/mL.[2][4]
-
Working Standards: Prepare a series of working standard solutions (e.g., 1 to 100 µg/mL) by diluting the stock solution with the mobile phase.[2]
-
Storage: Store stock and working solutions in a cool, dark place.
Protocol 2: Sample Preparation (from Plant Extract)
-
Weighing: Accurately weigh 100 mg of the ground plant sample or extract and place it in a 50 mL flask.[2]
-
Extraction: Add 25 mL of methanol to the flask.[2]
-
Sonication: Sonicate the mixture for 30 minutes to ensure thorough extraction of the analyte.[2][4]
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.[2]
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. florajournal.com [florajournal.com]
- 4. florajournal.com [florajournal.com]
- 5. ijper.org [ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. pharmahealthsciences.net [pharmahealthsciences.net]
- 10. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 11. researchgate.net [researchgate.net]
- 12. journal.stifera.ac.id [journal.stifera.ac.id]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Piperyline Degradation and Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperyline. Given the limited direct data on this compound degradation, this guide leverages information from its close structural analog, piperine (B192125), to infer potential degradation pathways and products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from piperine?
This compound is a naturally occurring alkaloid found in plants of the Piper genus, such as black pepper (Piper nigrum). Structurally, it is an N-acylpyrrolidine, meaning it consists of a pyrrolidine (B122466) ring attached to a piperoyl group.[1] Its close analog, piperine, is the major alkaloid in black pepper and differs in that it has a piperidine (B6355638) ring instead of a pyrrolidine ring. This structural difference may influence its degradation profile.
Q2: What are the likely degradation pathways for this compound?
Based on studies of piperine and the chemical nature of this compound, the primary degradation pathways are expected to be:
-
Hydrolysis: Cleavage of the amide bond, particularly under acidic or basic conditions, is a probable degradation route. This would likely yield piperic acid and pyrrolidine.[2][3][4]
-
Oxidation: The conjugated double bond system and the benzodioxole group are susceptible to oxidation. Oxidative cleavage can lead to the formation of smaller aromatic aldehydes and acids.[5][6][7][8]
-
Photodegradation: Exposure to light, especially UV radiation, can induce isomerization of the double bonds, leading to the formation of various stereoisomers.[2]
Q3: What are the expected degradation products of this compound?
While specific degradation products of this compound are not extensively documented, we can predict the following based on piperine studies:
-
Piperic Acid and Pyrrolidine: From hydrolysis of the amide bond.
-
Isomers of this compound: Photodegradation is likely to produce cis-trans isomers.
-
Oxidative Products: Oxidation may lead to compounds analogous to those from piperine, such as piperonal (B3395001) and 3,4-methylenedioxycinnamaldehyde.[5][6]
Q4: Which analytical techniques are best suited for identifying this compound and its degradation products?
A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Coupled with UV or Diode Array Detection (DAD) for quantification and separation.[9][10][11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For sensitive detection and structural elucidation of degradation products.[9][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the unambiguous structural identification of isolated degradation products.[14][15][16][17]
Troubleshooting Guides
Issue 1: Poor chromatographic separation of this compound and its degradation products.
| Potential Cause | Troubleshooting Step |
| Inappropriate mobile phase composition. | Optimize the mobile phase. For reverse-phase HPLC, try varying the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. A gradient elution may be necessary to resolve compounds with different polarities. |
| Incorrect column chemistry. | Select a column with appropriate selectivity. A C18 column is a good starting point, but for closely related isomers, a phenyl-hexyl or a column with a different stationary phase might provide better resolution.[9] |
| Suboptimal pH of the mobile phase. | Adjust the pH of the aqueous component of the mobile phase. For amine-containing compounds, a slightly basic pH can improve peak shape. |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature, which will ensure reproducible retention times. |
Issue 2: Inability to detect expected degradation products by LC-MS.
| Potential Cause | Troubleshooting Step |
| Inefficient ionization of analytes. | Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature). Try both positive and negative ionization modes, as some degradation products may ionize more efficiently in one mode over the other.[13] |
| Degradation product is too volatile. | Consider using GC-MS for the analysis of volatile or semi-volatile degradation products. |
| Low concentration of degradation product. | Concentrate the sample using solid-phase extraction (SPE) or evaporation before LC-MS analysis. |
| Co-elution with interfering matrix components. | Improve chromatographic separation (see Issue 1). Utilize high-resolution mass spectrometry (HRMS) to distinguish the analyte from background ions based on accurate mass. |
Issue 3: Ambiguous structural identification of a degradation product.
| Potential Cause | Troubleshooting Step | | Insufficient data from a single analytical technique. | Employ orthogonal analytical techniques. For example, complement LC-MS/MS data with NMR spectroscopy. 1D and 2D NMR experiments (COSY, HSQC, HMBC) are powerful tools for de novo structure elucidation.[14][15][16] | | Lack of reference standards. | If a putative degradation product is identified, consider synthesizing a reference standard to confirm its identity by comparing retention time and spectral data. | | Complex fragmentation pattern in MS/MS. | Perform high-resolution MS/MS to obtain accurate mass of fragment ions, which can help in proposing elemental compositions and fragmentation pathways. |
Quantitative Data Summary
The following tables summarize quantitative data from forced degradation studies on piperine , which can serve as a reference for expected degradation rates of this compound.
Table 1: Summary of Piperine Degradation under Various Stress Conditions
| Stress Condition | Reagents and Duration | Temperature | % Degradation of Piperine | Reference |
| Acid Hydrolysis | 2 M HCl, 24 hours | 80°C | Significant | [18] |
| Base Hydrolysis | 1 M NaOH, 48 hours | 80°C | Extensive | [9] |
| Neutral Hydrolysis | Water, 48 hours | 80°C | Observed | [18] |
| Oxidation | 15% H₂O₂, 25 days | Room Temperature | Extensive | [18] |
| Photolytic | Sunlight | Ambient | Observed | [18] |
| Thermal | Dry Heat | 80°C | More stable than under hydrolytic/oxidative stress | [9] |
Table 2: Identified Degradation Products of Piperine
| Stress Condition | Identified Degradation Products | Analytical Method | Reference |
| Acid Hydrolysis | Trichostachine, cis-Piperylin | LC-MS/QTOF | |
| UV Exposure | Piperanine, Piperettine | LC-MS/QTOF | [18] |
| Alkaline Hydrolysis | Piperic acid, Piperidine | HPLC | [2][4] |
| Co-oxidation | Piperonal, 3,4-Methylenedioxycinnamaldehyde | GC-MS | [5] |
Detailed Experimental Protocols
Protocol 1: Forced Degradation of this compound
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatic water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 2 M HCl.
-
Incubate the mixture at 80°C in a water bath for 24 hours.
-
Cool the solution and neutralize with 2 M NaOH.
-
Dilute with methanol to a final concentration suitable for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the mixture at 80°C in a water bath for 48 hours.
-
Cool the solution and neutralize with 1 M HCl.
-
Dilute with methanol to a final concentration suitable for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 15% H₂O₂.
-
Store the solution at room temperature for up to 25 days, sampling at regular intervals.
-
Dilute with methanol for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in methanol to sunlight or a photostability chamber with a UV lamp.
-
Sample at various time points and analyze.
-
-
Thermal Degradation:
-
Keep the solid this compound or its solution in an oven at 80°C.
-
Sample at different time intervals, dissolve/dilute in methanol, and analyze.
-
Protocol 2: UPLC-MS/MS Analysis of this compound and its Degradation Products
Objective: To separate, identify, and quantify this compound and its degradation products.
Instrumentation and Conditions:
-
UPLC System: A system equipped with a binary pump, autosampler, and column oven.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: A tandem quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive and negative modes.
-
Data Acquisition: Full scan mode to identify parent ions and product ion scan mode to obtain fragmentation patterns.
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: General experimental workflow for this compound degradation studies.
References
- 1. Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Co-Oxidative Transformation of Piperine to Piperonal and 3,4-Methylenedioxycinnamaldehyde by a Lipoxygenase from Pleurotus sapidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Piperic acid - Wikipedia [en.wikipedia.org]
- 8. Oxidation of Piperic Acid (Pepper to Piperonal) , Hive Chemistry Discourse [chemistry.mdma.ch]
- 9. Identification and characterization of stress degradation products of piperine and profiling of a black pepper (Piper nigrum L.) extract using LC/Q-TOF-dual ESI-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Minimizing Piperyline Interference in Complex Samples
Welcome to the technical support center for the analysis of piperyline in complex samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which matrices is it commonly analyzed?
This compound is a naturally occurring alkaloid found in plants of the Piper genus, most notably black pepper (Piper nigrum)[1]. Due to its biological activities, it is of interest in pharmaceutical and phytochemical research. Common complex matrices for this compound analysis include:
-
Biological Fluids: Plasma, serum, and urine for pharmacokinetic and metabolic studies.
-
Plant Extracts: Crude or semi-purified extracts from Piper species for phytochemical analysis and quality control.
-
Pharmaceutical Formulations: To ensure dosage accuracy and stability.
Q2: What are the main sources of interference when analyzing this compound in complex samples?
Interference in this compound analysis primarily stems from the sample matrix, which can contain a multitude of endogenous and exogenous compounds. Key sources of interference include:
-
Endogenous Matrix Components: In biological samples, these include phospholipids (B1166683), proteins, salts, and other small molecules that can cause ion suppression or enhancement in mass spectrometry (MS)-based methods[2].
-
Structurally Related Compounds: Other alkaloids present in plant extracts, such as piperine (B192125) and its isomers, may have similar chromatographic behavior and mass spectral fragmentation patterns, leading to co-elution and inaccurate quantification[3].
-
Metabolites: this compound may be metabolized in vivo, and its metabolites can potentially interfere with the analysis of the parent compound[4].
-
Formulation Excipients: In pharmaceutical preparations, excipients used in the formulation can interfere with the analysis[5][6].
Q3: How can I minimize matrix effects in LC-MS/MS analysis of this compound?
Minimizing matrix effects is crucial for accurate and reproducible quantification of this compound by LC-MS/MS. Several strategies can be employed:
-
Effective Sample Preparation: The most critical step is to remove interfering components from the sample matrix before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective[7][8].
-
Chromatographic Separation: Optimizing the HPLC/UHPLC method to achieve baseline separation of this compound from interfering compounds is essential. This can be achieved by adjusting the mobile phase composition, gradient, column chemistry, and temperature[9].
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that matches the study samples can help to compensate for matrix effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound in complex samples.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Co-eluting interferences. | 1. Adjust the mobile phase pH to ensure this compound is in a single ionic state. 2. Replace the analytical column. 3. Optimize the chromatographic gradient or try a different column chemistry. |
| Low Analyte Recovery | 1. Inefficient extraction from the sample matrix. 2. Analyte degradation during sample processing. 3. Suboptimal SPE or LLE conditions. | 1. Evaluate different extraction solvents or SPE sorbents. 2. Minimize sample processing time and keep samples on ice. 3. Optimize the pH, solvent polarity, and elution strength for the extraction method. |
| High Signal Suppression/Enhancement in MS | 1. Co-elution with phospholipids or other matrix components. 2. Inadequate sample cleanup. | 1. Modify the chromatographic method to separate this compound from the suppression/enhancement zone. 2. Implement a more rigorous sample preparation method, such as SPE with a phospholipid removal plate or a more selective LLE. |
| Inconsistent Results Between Replicates | 1. Inconsistent sample preparation. 2. Variability in matrix effects. 3. Instrument instability. | 1. Ensure precise and consistent execution of the sample preparation protocol. 2. Use a stable isotope-labeled internal standard. 3. Perform system suitability tests to ensure instrument performance. |
| Interference from Related Alkaloids | 1. Insufficient chromatographic resolution. | 1. Use a high-resolution HPLC column and optimize the gradient to separate this compound from other alkaloids like piperine and its isomers[3]. |
Experimental Protocols and Data
Sample Preparation Methodologies
Effective sample preparation is paramount for minimizing interference. Below are detailed protocols for common techniques, with representative performance data based on the analysis of structurally similar alkaloids in complex matrices.
SPE is a highly effective technique for cleaning up complex biological samples. A reversed-phase SPE protocol is generally suitable for extracting this compound from plasma.
Experimental Protocol:
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid and load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Illustrative SPE Workflow:
Caption: Solid-Phase Extraction (SPE) workflow for this compound from plasma.
LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids.
Experimental Protocol:
-
Sample Preparation: To 200 µL of plasma in a centrifuge tube, add 50 µL of 1 M NaOH to basify the sample.
-
Extraction: Add 1 mL of an organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether), vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Separation: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Illustrative LLE Workflow:
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound analysis.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes representative performance data for the analysis of alkaloids structurally similar to this compound in plasma, illustrating the effectiveness of different sample preparation techniques in minimizing interference.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | > 90% | 75 - 95% | > 85% |
| Matrix Effect (%) | 50 - 70% (Significant Suppression) | 85 - 105% (Minimal Effect) | 90 - 110% (Minimal Effect) |
| Limit of Quantification (LOQ) | Higher | Lower | Lowest |
| Cleanliness of Extract | Poor | Good | Excellent |
| Throughput | High | Medium | Medium |
Note: This data is illustrative and based on typical performance for similar analytes. Actual results for this compound may vary and should be determined experimentally.
Signaling Pathways and Logical Relationships
Decision Tree for Method Selection
The choice of sample preparation and analytical method depends on the specific requirements of the study. This decision tree provides a logical guide for selecting the appropriate approach.
Caption: Decision tree for selecting an analytical method for this compound.
This technical support center provides a comprehensive guide to minimizing interference in the analysis of this compound in complex samples. By following the recommendations and protocols outlined here, researchers can develop robust and reliable analytical methods for accurate quantification.
References
- 1. This compound | C16H17NO3 | CID 636537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Studies on the metabolism of piperine: absorption, tissue distribution and excretion of urinary conjugates in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. seer.ufrgs.br [seer.ufrgs.br]
- 6. ijper.org [ijper.org]
- 7. Frontiers | Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract [frontiersin.org]
- 8. ijisrt.com [ijisrt.com]
- 9. Comparison study of validation parameters and measurement uncertainty of rapid analytical methods for piperine in black pepper by ultraviolet spectroscopy and high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of Piperyline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piperyline derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
I. Synthesis and Purification
Q1: My synthesis of a this compound derivative is resulting in a low yield. What are the common causes and how can I troubleshoot this?
A1: Low yields in the synthesis of this compound derivatives can stem from several factors. A common issue is the incomplete hydrolysis of piperine (B192125) to piperic acid, a key intermediate. Another is inefficient coupling of piperic acid with the desired amine.
Troubleshooting Steps:
-
Optimize Hydrolysis: Ensure complete conversion of piperine to piperic acid by monitoring the reaction using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or using a stronger base.
-
Improve Coupling Efficiency: The choice of coupling reagent is critical. Reagents like EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in combination with HOBt (Hydroxybenzotriole) can improve yields. Ensure all reagents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[1]
-
Purification Strategy: this compound derivatives can be challenging to purify. Column chromatography is often necessary. A gradient elution system, starting with a non-polar solvent and gradually increasing polarity, can effectively separate the desired product from unreacted starting materials and byproducts.
Q2: I'm having trouble purifying my synthesized this compound derivative. What are some effective purification techniques?
A2: Purification of this compound derivatives often requires a multi-step approach due to the presence of structurally similar impurities.
Recommended Techniques:
-
Recrystallization: This is a good first step if a crude solid is obtained. Solvents like ethanol (B145695), methanol (B129727), or a mixture of ethyl acetate (B1210297) and hexane (B92381) are often effective.[2] The key is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Column Chromatography: This is the most common and effective method for obtaining highly pure compounds. Silica (B1680970) gel is the standard stationary phase. The choice of mobile phase is crucial and should be optimized using TLC.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very challenging separations or to obtain highly pure material for biological testing, reverse-phase Prep-HPLC is a powerful technique.
II. Solubility and Stability
Q3: My this compound derivative has poor aqueous solubility, which is affecting my biological assays. How can I improve its solubility?
A3: Poor aqueous solubility is a common challenge with piperine and its derivatives, often hindering their therapeutic application and leading to unreliable in-vitro results.[3][4][5][6][7]
Solubilization Strategies:
-
Co-solvents: Using a small amount of a water-miscible organic solvent like DMSO or ethanol to dissolve the compound before diluting it in aqueous media is a common practice. However, it is crucial to ensure the final solvent concentration is not toxic to the cells in your assay.[6]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced water solubility.[3][5][8][9][10] β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) have been shown to be effective.[3][8]
-
Nanoparticle Formulation: Encapsulating the derivative into polymeric nanoparticles can significantly improve its solubility and bioavailability.[7]
Q4: I'm concerned about the stability of my this compound derivative during storage and experiments. What are the common stability issues and how can I mitigate them?
A4: Piperine and its derivatives are known to be susceptible to degradation, particularly from UV light and acidic conditions.[3][5]
Mitigation Strategies:
-
Protection from Light: Store stock solutions and solid compounds in amber vials or wrapped in aluminum foil to prevent photodegradation.
-
pH Control: Avoid highly acidic conditions. Prepare solutions in buffers with a pH closer to neutral if the compound's stability is a concern.
-
Storage Conditions: For long-term storage, keep compounds as dry solids at -20°C. Prepare fresh solutions for experiments whenever possible.
III. Biological Assays
Q5: I am getting inconsistent or unexpected results in my cell-based assays with a this compound derivative. What could be the problem?
A5: Inconsistent results in biological assays are often linked to the physicochemical properties of the test compound.
Troubleshooting Checklist:
-
Compound Precipitation: Poor solubility can lead to the compound precipitating out of the cell culture media, resulting in a lower effective concentration than intended. Visually inspect your solutions and the wells of your assay plates for any signs of precipitation.
-
Final Solvent Concentration: If using a co-solvent like DMSO, ensure the final concentration in the assay is consistent across all experiments and is below the toxicity threshold for your cell line.
-
Compound Stability: The compound may be degrading in the cell culture media over the course of the experiment. Consider the stability issues mentioned in Q4 and prepare fresh solutions before each experiment.
-
Cell Line Variability: Ensure you are using a consistent passage number of your cell line and that the cells are healthy and in the logarithmic growth phase.
Q6: How do I determine the appropriate concentration range for my this compound derivative in a biological assay?
A6: Determining the optimal concentration range is a critical step to observe a biological effect without causing toxicity.
Recommended Approach:
-
Start with a Wide Range: In initial experiments, test a broad range of concentrations (e.g., from nanomolar to high micromolar) to identify a window of activity.
-
Cytotoxicity Assay: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which the compound becomes toxic to the cells. This will define the upper limit for your subsequent experiments.
-
Dose-Response Curve: Once a non-toxic active range is identified, perform a dose-response experiment with several concentrations within that range to determine the EC50 or IC50 value.
Quantitative Data Summary
Table 1: Enhancement of Verapamil Bioavailability by Piperine and its Derivatives [11][12][13]
| Treatment Group | Cmax (µg/mL) | Tmax (hr) | AUC (µg*hr/mL) | Bioavailability Increase (Fold) |
| Verapamil (V) alone | 14.24 | 4 | 53.44 | - |
| V + Piperine (P) | 16.824 | 4 | 82.35 | 1.54 |
| V + Morpholine Derivative (MD) | 18.47 | 4 | 129.39 | 2.42 |
| V + Pyrrolidine Derivative (PD) | 17.94 | 4 | 111.13 | 2.08 |
Table 2: Comparative IC50 Values of a Piperine Derivative (H7) and Standard Drugs Against Cancer Cell Lines [14]
| Compound | 293 T (Normal) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | Hela (Cervical Cancer) IC50 (µM) |
| Piperine Derivative H7 | 147.45 ± 6.05 | 10.50 ± 3.74 | 11.86 ± 0.32 |
| Piperine | > 200 | 102.36 ± 1.25 | 110.25 ± 2.36 |
| 5-Fluorouracil (5-Fu) | 150.25 ± 3.25 | 12.35 ± 0.58 | 15.69 ± 1.25 |
Experimental Protocols
General Procedure for the Synthesis of N-Aryl Amide Derivatives of Piperine
This protocol is adapted from a procedure for synthesizing novel piperine derivatives.[1][15]
Step 1: Hydrolysis of Piperine to Piperic Acid
-
Reflux 2 grams of piperine with 50 mL of 20% methanolic potassium hydroxide (B78521) (KOH) for 3 days.
-
Monitor the reaction by TLC until all piperine is consumed.
-
Distill off the methanol.
-
Suspend the residue in hot water and acidify with hydrochloric acid (HCl) to a pH below 1.
-
Filter the resulting yellow precipitate, wash with cold water, and recrystallize from methanol to yield pure piperic acid.
Step 2: Amide Coupling of Piperic Acid with an Aromatic Amine
-
Dissolve 100 mg of piperic acid in 5 mL of dry dimethylformamide (DMF).
-
Add 30 mg of Hydroxybenzotriazole (HOBt) and 130 mg of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl).
-
Add the desired substituted aromatic amine to the mixture.
-
Stir the reaction mixture at room temperature for 2 days.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Soxhlet Extraction of Piperine from Black Pepper
This protocol describes a standard method for extracting piperine from its natural source.[11][16]
-
Grind black peppercorns into a fine powder to maximize the surface area for extraction.
-
Place approximately 10 g of the ground black pepper into a Soxhlet thimble.
-
Place the thimble into the Soxhlet extractor.
-
Add a suitable solvent (e.g., ethanol or dichloromethane) to a round bottom flask and assemble the Soxhlet apparatus.
-
Heat the solvent to reflux. The solvent vapor will travel up, condense, and drip onto the black pepper, extracting the piperine.
-
The solvent containing the extracted compounds will siphon back into the round bottom flask.
-
Allow the extraction to proceed for several cycles until the solvent in the siphon arm runs clear, indicating that the extraction is complete.
-
After extraction, remove the solvent from the extract using a rotary evaporator to obtain the crude piperine extract.
-
Further purify the crude extract by recrystallization from a suitable solvent like ethanol to obtain pure piperine crystals.
Visualizations
Caption: Workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting guide for low synthesis yield.
Caption: Key signaling pathways modulated by Piperine.
References
- 1. researchgate.net [researchgate.net]
- 2. botanicalcube.com [botanicalcube.com]
- 3. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of Statistically Optimized Piperine-Loaded Polymeric Nanoparticles for Breast Cancer: In Vitro Evaluation and Cell Culture Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. ijpsdronline.com [ijpsdronline.com]
- 13. EVALUATION OF BIOENHANCING EFFECT OF PIPERINE AND ITS ANALOGS ON THE PHARMACOKINETICS OF VERAPAMIL | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 14. Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. kefri.org [kefri.org]
Navigating the complexities of large-scale piperine production: A technical support resource
For researchers, scientists, and professionals in drug development, the journey of scaling up piperine (B192125) synthesis from the laboratory bench to industrial production is fraught with challenges. This technical support center provides practical troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during this critical transition. Detailed experimental protocols, comparative data, and process visualizations are included to support robust and efficient scale-up.
Troubleshooting Guide
This section addresses specific problems that researchers may face when scaling up the synthesis of piperine, focusing on practical solutions to common obstacles.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| SYN-01 | Why has the yield of my piperine synthesis decreased significantly upon scaling up? | Inadequate Heat Transfer: Larger reaction volumes can lead to uneven heating, creating hot spots that may cause thermal degradation of piperine or its intermediates.[1] Inefficient Mixing: What works for a small flask may not be sufficient for a large reactor, leading to poor mass transfer and incomplete reactions. Side Reaction Amplification: Minor side reactions at a small scale can become significant at a larger scale, consuming starting materials and reducing the yield of the desired product. | Optimize Heating and Cooling: Employ jacketed reactors with controlled heating and cooling systems to ensure uniform temperature distribution. Improve Agitation: Switch from magnetic stirring to mechanical overhead stirrers with appropriate impeller designs for the reactor geometry to ensure proper mixing. Reaction Monitoring: Implement in-process controls (e.g., TLC, HPLC) to monitor the reaction progress and identify the formation of major side products. Adjust reaction conditions (temperature, addition rates) as needed. |
| SYN-02 | The purity of my scaled-up piperine batch is lower than expected, with significant impurities. | Contamination from Starting Materials: Impurities in starting materials, such as 2(5H)-furanone in methyl 4-bromo-2-butenoate used in the Wittig-Horner reaction, can be carried through the synthesis.[2] Increased Residence Time: Longer reaction and work-up times at a larger scale can lead to the formation of degradation products. Ineffective Purification: Crystallization and filtration techniques that are effective at a lab scale may not be as efficient for larger quantities, leading to trapped impurities. | Source High-Purity Reagents: Use starting materials with specified purity levels and test for known potential contaminants before use. Optimize Reaction Time: Determine the optimal reaction time through kinetic studies to avoid prolonged exposure to harsh conditions. Develop a Robust Purification Protocol: Investigate different solvent systems for recrystallization. Consider multi-step purification processes, such as slurry washes followed by recrystallization, to remove different types of impurities. For industrial-scale, techniques like fractional crystallization or chromatography may be necessary.[2] |
| SYN-03 | During the hydrolysis of piperine to piperic acid, I'm observing the formation of a dark, tarry substance instead of a clean precipitate. | Overheating: Excessive temperatures during the hydrolysis can lead to the degradation and polymerization of piperic acid. Oxidation: The conjugated diene system in piperic acid can be susceptible to oxidation at high temperatures, especially with prolonged exposure to air. | Precise Temperature Control: Use a temperature-controlled heating mantle or an oil bath to maintain a consistent and appropriate reflux temperature. Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| PUR-01 | Crystallization of piperine at a large scale is slow and results in small, difficult-to-filter crystals. | Supersaturation Control: Rapid cooling or solvent evaporation can lead to high supersaturation, resulting in rapid nucleation and the formation of small crystals. Impurities: The presence of impurities can inhibit crystal growth. | Controlled Cooling Profile: Implement a programmed cooling profile to control the rate of supersaturation. Seeding: Introduce seed crystals at a specific temperature to promote the growth of larger, more uniform crystals.[3] Solvent Selection: Experiment with different solvent and anti-solvent combinations to optimize crystal morphology. |
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions regarding the scale-up of piperine synthesis.
Q1: What are the main challenges in scaling up the Wittig-Horner synthesis of piperine?
A1: The primary challenges include:
-
Reagent Purity: The starting material, methyl 4-bromo-2-butenoate, is often contaminated with 2(5H)-furanone, which has a similar boiling point, making it difficult to separate by distillation. This impurity can be carried through to the final product.[2]
-
Reaction Conditions: The reaction is typically carried out at low temperatures, which can be challenging to maintain in large reactors.
-
Work-up and Purification: The separation of the desired trans-alkene from other isomers and byproducts can be difficult at a large scale, often requiring multiple recrystallizations which can be cumbersome and reduce the overall yield.[2]
Q2: Are there more scalable alternatives to the Wittig-Horner synthesis?
A2: An alternative approach involves the reaction of piperonoyl chloride with piperidine.[4] Another patented process describes a method starting from crotonic acid, which is presented as being more economical and suitable for industrial scale-up due to lower reaction temperatures and reduced solvent handling.[2]
Q3: How can I improve the efficiency of piperine extraction from black pepper at an industrial scale?
A3: While this guide focuses on synthesis, it's worth noting that industrial extraction faces its own challenges. To improve efficiency, consider:
-
Solvent Selection: While ethanol (B145695) is a common solvent, some studies suggest that other solvents or solvent mixtures might offer better yields.[5]
-
Extraction Technique: Advanced extraction methods like supercritical fluid extraction (SFE) or microwave-assisted extraction can offer higher efficiency and selectivity, though the initial equipment cost is higher.[6]
-
Pre-treatment of Pepper: The particle size of the ground pepper significantly impacts extraction efficiency. Cryogenic grinding can help preserve piperine content which can be lost due to heat generated during conventional grinding.[1]
Q4: What are the key safety considerations when scaling up piperine synthesis?
A4: Key safety considerations include:
-
Handling of Reagents: Many reagents used in piperine synthesis are hazardous. For example, piperidine, a byproduct of hydrolysis, is toxic and corrosive.[7] Ensure proper personal protective equipment (PPE) and ventilation.
-
Exothermic Reactions: Be aware of potentially exothermic steps and have appropriate cooling systems in place to prevent runaway reactions.
-
Solvent Handling: Large volumes of flammable organic solvents pose a significant fire risk. Ensure proper grounding of equipment and use of spark-proof motors.
Quantitative Data
The following tables summarize quantitative data on piperine yields from various sources and methods.
Table 1: Piperine Yield from Natural Sources (Extraction)
| Source | Extraction Method | Solvent | Yield (% w/w) | Purity (%) | Reference |
| Black Pepper | Soxhlet | Ethanol | 2.5 - 3.0 | up to 98.5 | [8] |
| White Pepper | Soxhlet | Ethanol | 4.0 - 4.5 | up to 98.2 | [8] |
| Black Pepper | Microwave Reflux | Isopropyl Alcohol | 4.66 | Not specified | [9] |
| White Pepper | Solvent Cyclic Extraction | Ethanol (85%) | 5.2 | Not specified | [10] |
Table 2: Comparative Yield of Piperine Extraction Methods
| Extraction Method | Solvent | Yield (mg/g of dry material) | Reference |
| Soxhlet | Ethanol | 39.1 | [11] |
| Microwave-assisted | Ethanol | 38.8 | [12] |
| Ultrasound-assisted (NADES) | Choline chloride-citric acid-1,2-propylene glycol | 39.075 | [11] |
Experimental Protocols
Protocol 1: Large-Scale Piperine Synthesis via Hydrolysis of Piperine Extract
This protocol is adapted for a pilot-scale synthesis.
Materials:
-
Commercial Piperine Extract (95%)
-
Potassium Hydroxide (B78521) (KOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl, concentrated)
-
Methanol
Procedure:
-
Reaction Setup: In a suitable jacketed glass reactor equipped with an overhead stirrer and a reflux condenser, dissolve 2.5 kg of potassium hydroxide flakes in 20 L of 95% ethanol.
-
Addition of Piperine: To the stirred solution, add 3.5 kg of commercial piperine extract. A yellow suspension will form.
-
Hydrolysis: Heat the mixture to a gentle reflux using the reactor's heating system. Maintain reflux for 5-7 hours. A crystalline precipitate of potassium piperate will form, making the mixture a thick slurry.[13]
-
Isolation of Potassium Piperate: Cool the reaction mixture to room temperature. Filter the slurry using a large Büchner funnel or a filter press. Wash the filter cake with 5 L of fresh ethanol.
-
Acidification: Transfer the potassium piperate cake to another reactor containing 20 L of water. Stir to dissolve. Slowly add concentrated hydrochloric acid until the pH is strongly acidic (pH < 2). A pale yellow precipitate of piperic acid will form.
-
Work-up: Stir the mixture for an additional hour to ensure complete precipitation. Filter the piperic acid and wash the cake with cold water until the washings are neutral.
-
Amidation (Conversion to Piperine): The resulting piperic acid can be converted to piperine by reacting it with piperidine. This step typically involves the formation of an acyl chloride followed by amidation, a process that should be optimized for large-scale production.[4]
-
Purification: The crude piperine is then purified by recrystallization from a suitable solvent, such as toluene (B28343) or isopropanol.[2]
Visualizations
Piperine Synthesis and Purification Workflow
Caption: General Workflow for Piperine Synthesis and Purification.
Troubleshooting Logic for Low Piperine Yield
Caption: Troubleshooting Logic for Low Piperine Yield.
Biosynthesis of Piperine
Caption: Simplified Biosynthetic Pathway of Piperine.[4]
References
- 1. Pulverizing processes affect the chemical quality and thermal property of black, white, and green pepper (Piper nigrum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2019073491A1 - Process for the preparation of piperine - Google Patents [patents.google.com]
- 3. CN101985440A - Method for producing piperine - Google Patents [patents.google.com]
- 4. Piperine - Wikipedia [en.wikipedia.org]
- 5. kefri.org [kefri.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Isolation of Bulk Amount of Piperine as Active Pharmaceutical Ingredient (API) from Black Pepper and White Pepper (Piper nigrum L.) [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Innovative Green Approach for Extraction of Piperine from Black Pepper Based on Response Surface Methodology [mdpi.com]
- 13. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
Piperyline Dose-Response Assay Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing dose-response assays using piperyline. Addressing common challenges, this resource offers troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a naturally occurring alkaloid found in plants of the Piper genus, such as black pepper (Piper nigrum).[1] Its chemical formula is C16H17NO3, with a molecular weight of 271.31 g/mol .[1] this compound is known to be an inducer of apoptosis.[1] While specific signaling pathways for this compound are not extensively documented, studies on the structurally similar and more widely researched alkaloid, piperine (B192125), show it exerts its effects through the modulation of various signaling pathways, including PI3K/Akt and MAPK.[2][3][4] Piperine has been shown to inhibit cell proliferation and induce apoptosis in several cancer cell lines.[2][4][5]
Q2: What are the key considerations for preparing this compound stock solutions?
Due to its lipophilic nature, this compound is expected to have low aqueous solubility. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. It is crucial to keep the final concentration of the organic solvent in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical concentration range for this compound in a dose-response assay?
The effective concentration of this compound can vary significantly depending on the cell type and the assay being performed. Based on studies with the related compound piperine, a starting point for a dose-response curve could range from low micromolar (e.g., 1 µM) to higher concentrations (e.g., 100 µM or more).[2][6] A broad range of concentrations should be tested initially to determine the optimal range for generating a complete sigmoidal dose-response curve.
Q4: How should I choose the appropriate assay for determining the dose-response of this compound?
The choice of assay depends on the biological question being addressed. Common assays include:
-
Cell Viability Assays (e.g., MTT, MTS): To measure the effect of this compound on cell proliferation and cytotoxicity.[7]
-
Apoptosis Assays (e.g., Annexin V/PI staining): To specifically quantify this compound-induced apoptosis.[8][9]
-
Cell Cycle Analysis: To determine if this compound causes cell cycle arrest.[6]
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response experiments.
Guide 1: Inconsistent or Non-Reproducible Dose-Response Curves
| Potential Cause | Troubleshooting Steps |
| This compound Precipitation | Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, consider preparing fresh dilutions or using a different solvent system. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consistent technique to minimize variability in the number of cells seeded per well. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can affect cell growth. To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and use the inner wells for your experiment. |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments to ensure a stable biological response. |
Guide 2: Atypical Dose-Response Curve Shape (Non-Sigmoidal)
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration Range | If the curve is flat at the top or bottom, the concentration range may be too narrow. Broaden the range of this compound concentrations tested to capture the full sigmoidal response. |
| Compound Instability | This compound may degrade in the assay medium over the incubation period. Prepare fresh dilutions for each experiment and consider the stability of the compound under your specific experimental conditions. |
| Off-Target Effects | At very high concentrations, this compound may induce cellular responses that are not related to its primary mechanism of action, leading to a complex curve shape. |
Experimental Protocols
Disclaimer: The following protocols are based on established methods for the related compound piperine and should be optimized and validated for this compound.
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Ensure the final solvent concentration is consistent across all wells.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until formazan (B1609692) crystals are visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization, followed by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) to determine the dose-dependent effect of this compound on apoptosis.
Visualizations
Experimental Workflow for a Dose-Response Assay
Caption: A generalized workflow for conducting a this compound dose-response assay.
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
Based on known pathways for the related compound piperine.
Caption: A potential signaling pathway for this compound-induced apoptosis.
References
- 1. This compound | C16H17NO3 | CID 636537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Piperine Induces Apoptosis and Autophagy in HSC-3 Human Oral Cancer Cells by Regulating PI3K Signaling Pathway [mdpi.com]
- 5. Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Technical Support Center: Preventing Piperine Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Piperine (B192125) in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Piperine and why does it precipitate in cell culture media?
Piperine is a bioactive alkaloid naturally present in black pepper. It is a hydrophobic molecule, which means it has very low solubility in water-based solutions like cell culture media.[1] Precipitation often occurs when a concentrated stock solution of Piperine, typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of the culture medium. This rapid change in solvent polarity, often referred to as "solvent shock," causes the Piperine to fall out of solution.[2]
Q2: What is the recommended solvent for preparing Piperine stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing Piperine stock solutions for in vitro studies due to its ability to dissolve Piperine at high concentrations.[3][4][5] Ethanol is also a viable solvent.[3][4]
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%.[2] The tolerance to DMSO can vary between different cell lines, so it is crucial to include a vehicle control (media with the same final DMSO concentration but without Piperine) in your experiments.
Q4: Can I filter out the precipitate from my Piperine solution?
Filtering the solution to remove the precipitate is not recommended. The presence of a precipitate means the actual concentration of dissolved Piperine is unknown and lower than intended, which will lead to inaccurate experimental results. Filtering will remove the undissolved compound, further reducing the actual concentration in your experiment.[1][2]
Q5: How does the composition of the cell culture medium affect Piperine solubility?
The presence of serum in the culture medium can sometimes help to stabilize hydrophobic compounds and prevent precipitation.[2] Conversely, high concentrations of certain salts in the media could potentially contribute to the precipitation of the compound.[2]
Troubleshooting Guide
Use the following guide to troubleshoot and resolve Piperine precipitation in your cell culture experiments.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution | The final concentration of Piperine exceeds its solubility in the cell culture medium. | - Decrease the final concentration of Piperine in your experiment.- Increase the final volume of the cell culture medium to lower the effective concentration. |
| "Solvent shock" from rapid dilution of the DMSO stock. | - Add the Piperine stock solution drop-wise to the pre-warmed (37°C) culture medium while gently swirling or vortexing.[6]- Perform a serial dilution of the stock solution in the culture medium. | |
| Precipitation over time in the incubator | Temperature shift affecting solubility (e.g., from room temperature to 37°C). | - Pre-warm the cell culture media to 37°C before adding the Piperine stock solution.[2] |
| pH shift in the medium due to CO2 environment or cell metabolism. | - Ensure the medium is properly buffered for the incubator's CO2 concentration. | |
| Piperine instability in aqueous solution. | - Prepare fresh dilutions of Piperine for each experiment and avoid storing diluted solutions. Aqueous solutions of piperine should not be stored for more than one day.[5][7] | |
| Inconsistent experimental results | Variable amounts of dissolved Piperine due to precipitation. | - Visually inspect the medium for any signs of precipitation before adding it to the cells.[6]- Determine the maximum soluble concentration of Piperine in your specific experimental conditions (see protocol below). |
Quantitative Data on Piperine Solubility
The solubility of Piperine is highly dependent on the solvent and the presence of solubilizing agents.
| Solvent/System | Approximate Solubility | Reference |
| Water | 40 µg/mL | [1] |
| 1:7 DMSO:PBS (pH 7.2) | 0.1 mg/mL | [5] |
| Ethanol | ~10 mg/mL | [5][7] |
| DMSO | ~10 mg/mL | [5][7] |
| FaSSIF (Fasted State Simulated Intestinal Fluid) | 11.6 µg/mL | [8][9] |
| Dissolution Test Fluid (pH 1.2) | 4.2 µg/mL | [8][9] |
Experimental Protocols
Protocol for Preparation of Piperine Stock Solution
-
Weighing: Aseptically weigh the desired amount of Piperine powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly to ensure the Piperine is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.[10]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] Protect the stock solution from light.
Protocol for Determining the Maximum Soluble Concentration of Piperine in Cell Culture Medium
-
Preparation: Prepare a series of dilutions of your Piperine stock solution in pre-warmed (37°C) cell culture medium in sterile microcentrifuge tubes. It is recommended to perform a 2-fold serial dilution starting from a concentration that is known to precipitate down to a concentration that is likely soluble.
-
Incubation: Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration that reflects your planned experiment (e.g., 24, 48, or 72 hours).
-
Observation: Visually inspect the solutions for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at different time points.
-
Microscopic Examination: For a more sensitive assessment, place a small aliquot of each dilution on a microscope slide and examine for the presence of micro-precipitates.
-
Determination: The highest concentration that remains clear of any visible precipitate throughout the incubation period is the maximum recommended working concentration for your specific experimental conditions.
Visualizations
Troubleshooting Workflow for Piperine Precipitation
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperine | Autophagy | Endogenous Metabolite | P450 | P-gp | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Purity of Synthesized Piperyline
Welcome to the technical support center for the purification of synthesized Piperyline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Disclaimer: this compound (1,3-pentadiene) is a volatile, non-polar compound. While it is used extensively in the polymer industry, detailed laboratory-scale purification protocols are not widely published. The following protocols and troubleshooting advice are based on general principles for purifying volatile, non-polar organic compounds and have been adapted from procedures for similar molecules.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound is impure. What are the most common impurities I should expect?
A1: Impurities in synthesized this compound can originate from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials, isomers of pentadiene (e.g., 1,4-pentadiene, isoprene), cyclopentadiene, and acetylenic compounds like isopropenyl acetylene.[1][2][3] The specific impurities will depend on the synthetic route used.[4][5]
Q2: What is the best method to purify crude this compound in a laboratory setting?
A2: For a volatile liquid like this compound, fractional distillation is generally the most effective method for purification, especially for separating components with close boiling points.[6][7][8][9][10] If the impurities are significantly less volatile or have very different polarities, column chromatography over a non-polar stationary phase can also be employed.[11][12]
Q3: How do I choose between fractional distillation and column chromatography?
A3: The choice depends on the nature of the impurities:
-
Fractional Distillation: Ideal for separating volatile liquids with boiling points that differ by less than 70°C.[7] This is the preferred method for separating isomers or other volatile impurities.
-
Column Chromatography: Useful for separating compounds based on polarity.[11] If your impurities are non-volatile or have a significantly different polarity from the non-polar this compound, this method can be very effective. For example, it can remove polar baseline impurities.[13]
Q4: I'm seeing poor separation during fractional distillation. What are the common causes and solutions?
A4: Poor separation can be due to several factors:
-
Insufficient column efficiency: The fractionating column may not have enough theoretical plates for the separation. Using a longer column or a more efficient packing material (like structured packing) can help.[7][14]
-
Distillation rate is too fast: A slow and steady distillation rate is crucial for achieving equilibrium between the liquid and vapor phases in the column.[7][15] Try reducing the heating rate.
-
Poor insulation: Heat loss from the column can disrupt the temperature gradient. Insulating the column with glass wool or aluminum foil can improve separation.[7]
-
Incorrect thermometer placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the boiling point of the vapor that is distilling.[7]
Q5: My distillation is "flooding" (liquid is being pushed up the column). What should I do?
A5: Flooding occurs when the vapor flow rate is too high for the liquid to flow back down the column.[16][17] This is often caused by excessive heating.[17] To resolve this, you should reduce the heating rate to decrease the boil-up rate. If the problem persists, you may need to use a column with a wider diameter or a packing material with a higher void fraction.[18]
Q6: How can I assess the purity of my this compound fractions?
A6: The most common and effective method for assessing the purity of a volatile compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) .[19][20][21][22][23] GC will separate the components of your sample, and the peak areas can be used to determine the relative purity. MS will help in identifying the impurities by their mass spectra. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine purity and identify impurities if they are present in sufficient quantities.
Data on this compound Purity
The achievable purity of this compound will depend on the synthetic method and the purification technique employed.
| Purification Method | Typical Purity Achieved | Source/Comment |
| Commercial Grade | ~30-80% | Unpurified industrial product.[24] |
| Single Fractional Distillation | >90% | Dependent on the boiling point differences of impurities.[25] |
| Preparative Gas Chromatography | >97% | High purity can be achieved on a small scale. |
| Column Chromatography | Variable | Effective for removing non-volatile or polar impurities. |
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
This protocol is designed for the purification of this compound from other volatile impurities.
Materials:
-
Round-bottom flask
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Fractionating column (e.g., Vigreux or packed column)[7]
-
Distillation head with thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flasks (multiple, small volume)
-
Glass wool or other column packing material (optional)[14][26][27][28][29]
-
Clamps and stands
-
Ice bath
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.[15] The crude this compound and a magnetic stir bar are placed in the round-bottom flask.
-
Heating: Begin heating the flask gently with the heating mantle. The liquid should be stirred to ensure smooth boiling.[7]
-
Equilibration: As the liquid boils, vapor will rise into the fractionating column. A ring of condensing vapor should be seen slowly moving up the column. Allow this process to occur slowly to establish a proper temperature gradient.[7][8]
-
Fraction Collection: Once the vapor reaches the thermometer, the temperature should stabilize at the boiling point of the most volatile component. Collect the initial distillate (forerun) in a separate flask.
-
Monitor the temperature closely. A stable temperature reading indicates that a pure fraction is distilling.[7] Collect this fraction in a clean, pre-weighed receiving flask, cooled in an ice bath to minimize evaporation.
-
If the temperature begins to rise, it indicates that a higher-boiling impurity is starting to distill. Change the receiving flask to collect this intermediate fraction.
-
Continue the distillation, collecting different fractions as the temperature changes. Stop the distillation before the distilling flask goes to dryness.
-
Analysis: Analyze the purity of each collected fraction using GC-MS.[19][23]
Protocol 2: Column Chromatography of this compound
This protocol is suitable for removing non-volatile or polar impurities from this compound.
Materials:
-
Chromatography column
-
Silica (B1680970) gel (for non-polar compounds, a less polar stationary phase like alumina (B75360) might also be suitable)[11][12]
-
Sand
-
Cotton or glass wool plug
-
Eluent (a non-polar solvent system, e.g., hexanes or petroleum ether)[30]
-
Collection tubes/flasks
-
Crude this compound
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.[12]
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar eluent and pour it into the column.[31]
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.[12][31]
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until the level is just at the top of the sand. Never let the column run dry.[31]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the non-polar eluent.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample has entered the silica gel.
-
-
Elution:
-
Monitoring:
-
Monitor the collected fractions using Thin-Layer Chromatography (TLC). Spot the crude material, and the collected fractions on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., 5% ethyl acetate (B1210297) in hexanes).[30]
-
Visualize the spots under UV light (if the compounds are UV active) or by using a stain (e.g., potassium permanganate).
-
-
Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent carefully using a rotary evaporator with a cooled trap to obtain the purified product.
-
Visualizations
Caption: Experimental workflow for the purification of synthesized this compound.
Caption: Troubleshooting logic for poor separation in fractional distillation.
References
- 1. researchgate.net [researchgate.net]
- 2. Skipped dienes in natural product synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Diene - Wikipedia [en.wikipedia.org]
- 4. 1,3-Diene synthesis by olefination [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Master Fractional Distillation: Purify Your Samples Like a Pro with Expert Tips - Housing Innovations [dev.housing.arizona.edu]
- 7. Purification [chem.rochester.edu]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. vernier.com [vernier.com]
- 10. Khan Academy [khanacademy.org]
- 11. web.uvic.ca [web.uvic.ca]
- 12. cactus.utahtech.edu [cactus.utahtech.edu]
- 13. Purification [chem.rochester.edu]
- 14. ambanimetal.com [ambanimetal.com]
- 15. reddit.com [reddit.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Frontiers | GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review [frontiersin.org]
- 21. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 23. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 24. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 25. scbt.com [scbt.com]
- 26. Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. [popeinc.com]
- 27. Distillation Columns: Plates and Packing - EPCM [epcmholdings.com]
- 28. quora.com [quora.com]
- 29. distilmate.com [distilmate.com]
- 30. Chromatography [chem.rochester.edu]
- 31. orgchemboulder.com [orgchemboulder.com]
- 32. ck12.org [ck12.org]
- 33. Video: Thin-Layer Chromatography (TLC): Overview [jove.com]
Technical Support Center: Troubleshooting Low Signal Intensity of Piperyline in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity when analyzing Piperyline by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal intensity for this compound in LC-MS analysis?
Low signal intensity for this compound can stem from several factors, broadly categorized as sample-related issues, suboptimal instrument parameters, or matrix effects. The most common culprits include:
-
Poor Ionization Efficiency: this compound, an alkaloid, may not ionize efficiently under the selected conditions.
-
Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, reducing its signal.
-
Suboptimal LC-MS Parameters: Incorrect mobile phase composition, flow rate, or mass spectrometer settings can significantly impact signal intensity.
-
Sample Degradation: this compound may be unstable in the sample solvent or during the analytical process.
-
Low Sample Concentration: The concentration of this compound in the sample may be below the limit of detection of the instrument.
Q2: Which ionization technique is best for this compound analysis?
For piperamides like this compound, Electrospray Ionization (ESI) is a commonly used and effective technique, typically in positive ion mode. ESI is well-suited for polar and semi-polar molecules and generally produces a strong protonated molecule [M+H]⁺. Atmospheric Pressure Chemical Ionization (APCI) can be a viable alternative, particularly for less polar compounds or if ESI is yielding a weak signal.
Q3: What are the expected mass-to-charge ratios (m/z) for this compound and its fragments?
Based on available spectral data, you should look for the following ions:
| Ion Type | Ionization Mode | m/z | Notes |
| Protonated Molecule [M+H]⁺ | ESI | 272.1 | The primary ion to monitor in full scan mode. |
| Molecular Ion [M]⁺ | EI | 271.1 | Observed in GC-MS analysis. |
| Fragment Ion | EI | 201.0 | Often the base peak in GC-MS. |
| Fragment Ions | ESI-MS/MS | 201.1, 171.0, 143.0, 135.0, 115.1 | Key fragments to monitor in MS/MS or SIM mode for improved selectivity and sensitivity. |
Q4: How can I mitigate ion suppression when analyzing this compound in complex matrices?
Ion suppression is a major challenge when analyzing samples like plant extracts or biological fluids.[1] To minimize its impact:
-
Improve Sample Preparation: Implement a thorough sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic method to separate this compound from co-eluting matrix components. This can involve changing the column, mobile phase, or gradient profile.
-
Dilute the Sample: If the concentration of matrix components is very high, diluting the sample can reduce ion suppression, although this will also dilute the analyte.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated this compound standard, if available, can help to compensate for signal loss due to ion suppression.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low signal intensity issues for this compound.
Diagram: Troubleshooting Workflow for Low this compound Signal
Caption: A step-by-step workflow for troubleshooting low this compound signal intensity.
Step 1: Verify Sample Preparation
| Question | Potential Cause of Low Signal | Recommended Action |
| Is the sample concentration sufficient? | The concentration of this compound is below the instrument's limit of detection. | Prepare a fresh, more concentrated standard to confirm the instrument's sensitivity. If analyzing an unknown sample, consider a sample concentration step. |
| Is the sample dissolved in an appropriate solvent? | This compound may have poor solubility in the injection solvent, or the solvent may be incompatible with the mobile phase, leading to peak distortion. | Ensure the sample is fully dissolved. The injection solvent should ideally be similar in composition to the initial mobile phase. |
| Is the sample fresh? | This compound may degrade over time in solution. | Prepare fresh samples and standards and analyze them promptly. |
Step 2: Check the LC System
| Question | Potential Cause of Low Signal | Recommended Action |
| Are the mobile phase compositions correct? | Incorrect mobile phase can lead to poor chromatography and ionization. | Verify that the correct solvents and additives (e.g., formic acid, ammonium (B1175870) formate) are being used and are freshly prepared. |
| Are there any leaks in the system? | Leaks can cause pressure fluctuations and inconsistent flow rates, leading to variable retention times and signal intensities. | Inspect all fittings and connections for any signs of leakage. |
| Is the column performance optimal? | A contaminated or old column can result in poor peak shape (broadening, tailing), which reduces the signal-to-noise ratio. | Check the peak shape of a standard compound. If it is poor, wash or replace the column. |
Step 3: Inspect the MS System
| Question | Potential Cause of Low Signal | Recommended Action |
| Is the mass spectrometer tuned and calibrated? | An untuned or uncalibrated instrument will have poor sensitivity and mass accuracy. | Perform a routine tune and calibration according to the manufacturer's recommendations. |
| Is the ion source clean? | A dirty ion source is a common cause of low signal intensity. | Clean the ion source components, including the capillary and skimmer. |
| Are the gas flows and temperatures optimized? | Incorrect nebulizer gas flow, drying gas flow, or source temperature can lead to inefficient desolvation and ionization. | Optimize these parameters for this compound, starting with the manufacturer's recommendations for similar compounds. |
Step 4: Method Optimization
If the above steps do not resolve the issue, further method optimization may be necessary.
Caption: A decision tree for selecting the optimal ionization mode for this compound analysis.
| Parameter | Recommendation for this compound |
| Ionization Mode | Start with ESI in positive ion mode. If the signal is weak, try APCI. |
| Mobile Phase Additive | Add 0.1% formic acid to the mobile phase to promote protonation and improve peak shape. Ammonium formate (B1220265) or acetate (B1210297) can also be used. |
| Acquisition Mode | For initial method development, use full scan mode to identify the protonated molecule [M+H]⁺ at m/z 272.1. For improved sensitivity and selectivity, switch to Selected Ion Monitoring (SIM) or, for tandem MS instruments, Multiple Reaction Monitoring (MRM). |
| MRM Transitions | Based on available data for similar piperamides, consider monitoring transitions such as 272.1 -> 201.1 and 272.1 -> 135.0. These will require optimization on your specific instrument. |
Experimental Protocols
Sample Preparation from Plant Material (e.g., Black Pepper)
-
Grinding: Grind the dried plant material to a fine powder.
-
Extraction:
-
Weigh 1 gram of the powdered sample into a centrifuge tube.
-
Add 10 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Vortex for 1 minute and sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Filtration:
-
Collect the supernatant.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial.
-
-
Dilution:
-
Dilute the filtered extract with the initial mobile phase if necessary to fall within the linear range of the calibration curve.
-
LC-MS/MS Method for this compound Analysis
This method provides a starting point and will likely require optimization for your specific instrumentation and application.
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 350 °C |
| Nebulizer Pressure | 45 psi |
| Acquisition Mode | Full Scan (m/z 100-400) or MRM |
| MRM Transitions (Example) | Precursor Ion (m/z): 272.1, Product Ions (m/z): 201.1, 135.0 (Collision energy will need to be optimized) |
References
Technical Support Center: Optimization of Piperyline (Piplartine) Delivery in In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in vivo delivery of Piperyline (also known as Piplartine).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key therapeutic effects?
A1: this compound, also known as Piplartine, is a natural alkaloid amide isolated from plants of the Piper genus, such as Piper longum L.[1][2]. It has demonstrated a range of therapeutic activities, including potent antitumor effects against various cancer cell lines, anti-inflammatory, and antiparasitic properties[1][3][4]. Its anticancer mechanisms involve inducing apoptosis, cell cycle arrest, and oxidative stress in tumor cells[1][2].
Q2: What are the main challenges associated with the in vivo delivery of this compound?
A2: The primary challenge in delivering this compound in vivo is its poor aqueous solubility[5]. This characteristic can limit its bioavailability when administered orally and complicates the preparation of formulations for other routes of administration[5]. Furthermore, its stability can be affected by pH and light exposure[6].
Q3: What are the recommended solvents and vehicles for this compound formulation?
A3: Due to its low water solubility (approximately 0.32 mg/mL), various organic solvents and formulation strategies are employed[5]. This compound exhibits better solubility in solvents like PEG 400, Transcutol, and Capmul PG8[5]. For in vivo studies, nanoemulsion formulations have been successfully used to enhance solubility and oral bioavailability[5]. A common vehicle for oral gavage in animal models is a suspension in 0.5% carboxymethyl cellulose (B213188) (CMC)[7].
Q4: What are the typical dosage ranges for this compound in preclinical in vivo studies?
A4: The effective dose of this compound in animal models can vary depending on the cancer type and administration route. Intraperitoneal injections have been used at doses ranging from 2.4 mg/kg to 12 mg/kg daily[1]. In some studies, oral administration of up to 100 mg/kg has been reported without signs of toxicity[4][8]. It is crucial to perform dose-response studies to determine the optimal dose for a specific experimental model[9].
Q5: What is the known oral bioavailability of this compound?
A5: Pharmacokinetic studies in mice have shown that this compound can have excellent oral bioavailability, reaching up to 76.4%[10]. However, this can be highly dependent on the formulation. For instance, nanoemulsion formulations have been shown to increase oral bioavailability by 1.5-fold compared to free this compound[5].
Troubleshooting Guide
Problem 1: Poor Solubility and Precipitation of this compound in Formulation
-
Potential Cause: this compound has low intrinsic aqueous solubility[5][6]. The chosen vehicle may not be adequate to maintain it in solution, especially at higher concentrations.
-
Troubleshooting Steps:
-
Solvent Selection: Refer to the solubility data in Table 1. Consider using cosolvents like PEG 400 or surfactants like Tween 80 to improve solubility[6][11].
-
Formulation Strategy: For oral administration, consider developing a nanoemulsion or a self-emulsifying drug delivery system (SEDDS) to enhance solubility and absorption[5][12]. Nanosuspensions have also been shown to improve the oral bioavailability of similar compounds[13].
-
pH Adjustment: this compound is most stable around pH 4. Adjusting the pH of the formulation may improve stability, but its effect on solubility should also be assessed[6].
-
Sonication: Use sonication to aid in the dissolution of this compound in the vehicle. However, be cautious of potential degradation with excessive heat.
-
Problem 2: Low or Variable Bioavailability in In Vivo Studies
-
Potential Cause: This can be due to poor absorption from the administration site, first-pass metabolism, or rapid clearance.
-
Troubleshooting Steps:
-
Route of Administration: If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP) injection, which bypasses the gastrointestinal tract and first-pass metabolism[1].
-
Formulation Optimization: As mentioned above, advanced formulations like nanoemulsions can significantly improve oral absorption[5].
-
Co-administration with Bioenhancers: Piperine (B192125), another alkaloid from black pepper, is a known bioenhancer that can inhibit drug-metabolizing enzymes and efflux transporters, thereby increasing the bioavailability of co-administered drugs[7][14][15]. Consider co-administering this compound with piperine.
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model. This will help identify the cause of low bioavailability.
-
Problem 3: Observed Toxicity or Adverse Effects in Animal Models
-
Potential Cause: The administered dose may be too high, or the formulation vehicle could be causing toxicity.
-
Troubleshooting Steps:
-
Dose Reduction: If signs of toxicity are observed, reduce the dose of this compound. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD)[16].
-
Vehicle Control Group: Always include a vehicle-only control group to differentiate between the effects of this compound and the vehicle[17].
-
Monitor for Clinical Signs: Regularly monitor animals for signs of toxicity such as weight loss, changes in behavior, or piloerection[16].
-
Histopathological Analysis: At the end of the study, perform a histopathological analysis of major organs to assess for any tissue damage.
-
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | 0.32 mg/mL | [5] |
| Ethanol | 3.6 mg/mL | [5] |
| Corn Oil | 2.2 mg/mL | [5] |
| Cottonseed Oil | 3.2 mg/mL | [5] |
| Medium Chain Triglycerides (MCT) | 6.6 mg/mL | [5] |
| PEG 400 | >10 mg/mL | [5] |
| Transcutol | 9 mg/mL | [5] |
| Capmul PG8 | 9.1 mg/mL | [5] |
Table 2: In Vivo Dosage of this compound in Animal Models
| Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| BALB/c nude mice | Intraperitoneal | 2.4 mg/kg | 63% decrease in tumor growth | [1] |
| Immunodeficient mice | Intraperitoneal | 4 and 12 mg/kg | Significant reduction in tumor volume and weight | [1] |
| BALB/c mice | Intraperitoneal | 2.5 mg/kg | No significant difference in primary tumor weight | [1] |
| Nude mice | Intraperitoneal | 50 and 100 mg/kg/day | 33.7% - 62.2% tumor cell proliferation reduction | [1] |
| Pregnant Mice | Oral Gavage | 25, 50, or 100 mg/kg | No maternal or embryo-fetal toxicity | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion for Oral Administration
This protocol is based on methodologies described for enhancing the oral delivery of poorly soluble compounds[5].
Materials:
-
Piplartine (this compound)
-
Oil phase (e.g., Medium Chain Triglycerides)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol)
-
Deionized water
-
Homogenizer
-
Sonnicator
Procedure:
-
Preparation of the Oil Phase: Dissolve the desired amount of this compound in the oil phase. Gently heat and vortex if necessary to ensure complete dissolution.
-
Preparation of the Aqueous Phase: Prepare the aqueous phase, which may contain a hydrophilic surfactant.
-
Formation of the Emulsion: Add the oil phase to the aqueous phase dropwise while continuously stirring.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization to reduce the droplet size.
-
Sonication: Further, reduce the particle size and improve the uniformity of the nanoemulsion by sonication.
-
Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential to ensure stability and quality.
Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol is a general guideline based on in vivo studies with this compound[1].
Animals:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
Procedure:
-
Cell Culture: Culture the desired human cancer cell line (e.g., SF-295 glioblastoma or HCT-8 colon carcinoma) under standard conditions[8].
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.
-
Animal Grouping: Randomly divide the mice into control and treatment groups.
-
Treatment Administration:
-
Control Group: Administer the vehicle solution (e.g., 0.5% CMC) via the chosen route (e.g., oral gavage or IP injection).
-
Treatment Group: Administer the this compound formulation at the desired dose and schedule.
-
-
Data Collection: Monitor tumor size and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).
Visualizations
References
- 1. The Antitumor Activity of Piplartine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antitumor Activity of Piplartine: A Review | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Nanoemulsion formulations for anti-cancer agent piplartine – characterization, toxicological, pharmacokinetics and efficacy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preformulation Studies on Piperlongumine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antitumour efficacy of Piper tuberculatum and piplartine based on the hollow fiber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Increased Oral Bioavailability of Piperine from an Optimized Piper nigrum Nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Addressing batch-to-batch variability of Piperyline extracts
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Piperine (B192125) extracts. The focus is on addressing the common challenge of batch-to-batch variability to ensure experimental reproducibility and reliability.
Frequently Asked Questions (FAQs)
Q1: My Piperine extract yield is lower than expected. What are the potential causes?
A1: Low Piperine yield is a common issue that can result from several factors throughout the extraction and purification process. Key areas to investigate include:
-
Plant Material: The concentration of Piperine varies significantly among different species and even varieties of the Piper genus. Piper nigrum (black pepper) and Piper longum (long pepper) are known to have higher Piperine content.[1] The geographical origin, harvesting time, and storage conditions of the plant material also play a crucial role.[2]
-
Particle Size: Inefficient grinding of the raw material can limit solvent penetration. Increasing the surface area by ensuring a fine, consistent particle size can significantly improve extraction efficiency.[3][4]
-
Extraction Method and Parameters: The choice of extraction method and its parameters are critical. Factors such as the solvent type, solvent-to-solid ratio, extraction time, and temperature must be optimized.[4][5][6] For instance, sequential microwave-assisted ultrasonic extraction has been shown to be more efficient than conventional Soxhlet extraction.[7]
Q2: I've noticed significant color variation (e.g., dark brown, green) between different batches of my extract. Is this normal and how can I purify it?
A2: Yes, color variation in crude extracts is common. Pure Piperine is a pale yellow crystalline solid, but initial extracts are often dark brown or green due to the co-extraction of other plant compounds like chlorophylls (B1240455) and resins.[1] The final color depends on the solvent used and the purity of the extract. Further purification can be achieved through recrystallization. A common method involves dissolving the crude extract in a minimal amount of a hot solvent like ethanol (B145695) and allowing it to cool slowly to form purer crystals.[1]
Q3: What is the most effective method for extracting Piperine?
A3: The "best" extraction method depends on the desired balance between yield, purity, cost, and environmental impact.
-
Conventional Methods: Soxhlet extraction is a traditional and widely used method but can be time-consuming and may lead to thermal degradation of the compound.[3][8]
-
Modern Techniques: Advanced methods like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) offer higher efficiency, shorter extraction times, and reduced solvent consumption.[7][8][9] UAE, particularly when paired with "green" solvents like Natural Deep Eutectic Solvents (NADES), has been shown to produce high yields and purity.[5][7]
Q4: How can I accurately quantify the Piperine content in my extract?
A4: Several analytical techniques are available for the precise quantification of Piperine. The most common and reliable methods are:
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used method for its accuracy, precision, and sensitivity. A reversed-phase C18 column with UV detection (typically around 342-345 nm) is standard.[10][11][12][13]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a simpler, high-throughput alternative to HPLC, suitable for routine quality control.[8][10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers the highest sensitivity and specificity, making it ideal for pharmacokinetic studies or when dealing with complex sample matrices.[10]
Troubleshooting Guide: Batch-to-Batch Variability
Batch-to-batch variability is a critical challenge in natural product research.[14] Use this guide to identify and mitigate potential sources of inconsistency in your Piperine extracts.
| Potential Cause | Troubleshooting Steps & Recommended Solutions |
| Raw Material Inconsistency | Source Verification: Document the species, geographical origin, and supplier for each batch. If possible, source material from a single, reputable supplier who can provide a certificate of analysis.[2][15] Standardization: Perform macroscopic and microscopic evaluation of the raw material. Analyze a sample from each new batch for Piperine content before beginning large-scale extraction. |
| Extraction Process Drift | Parameter Control: Strictly control and document all extraction parameters: solvent type and grade, solvent-to-solid ratio, temperature, pressure (if applicable), and duration.[5][6] Equipment Calibration: Regularly calibrate all equipment, including balances, heaters, and ultrasonicators, to ensure consistent performance. |
| Solvent Purity & Composition | Solvent Quality: Use high-purity (e.g., HPLC grade) solvents to minimize the introduction of contaminants. The use of 96% ethanol has been noted for yielding high Piperine content.[4] Consistent Preparation: If using solvent mixtures, prepare them fresh and with precise measurements for each extraction to avoid variations in polarity. |
| Post-Extraction Handling | Drying & Concentration: Standardize the drying process for the crude extract. Use consistent temperatures and pressures in rotary evaporators to prevent degradation and ensure complete solvent removal. Storage Conditions: Store both raw material and final extracts in controlled environments (cool, dark, and dry) to prevent degradation from light, heat, or moisture. |
| Analytical Method Variation | Method Validation: Validate your analytical method (e.g., HPLC, HPTLC) for linearity, precision, accuracy, and robustness according to established guidelines.[12] Reference Standard: Use a certified Piperine reference standard for calibration and quantification in every analytical run.[16] |
Data Presentation: Comparison of Extraction Methods
The choice of extraction technique significantly impacts the final yield and purity of Piperine. Modern methods generally offer improved efficiency over traditional approaches.[7]
| Extraction Method | Solvent | Yield (mg/g or %) | Purity (%) | Key Findings & Reference |
| Ultrasonic Probe Extraction (UPE) | Natural Deep Eutectic Solvents (NADES) | 49.97 mg/g | 98.7% | Outperformed other methods in yield, purity, and subsequent bioactivity.[7] |
| Sequential Microwave-Assisted Ultrasonic Extraction | Ethanol | 46.6 mg/g | Not Specified | Demonstrated higher extraction efficiency than Soxhlet.[4][7] |
| Ultrasound-Assisted Extraction (UAE) | Natural Deep Eutectic Solvents (NADES) | 39.075 mg/g | 90% | Showed significantly higher antioxidant activity.[5][7] |
| Soxhlet Extraction | Methanol (B129727) | 8.13% (w/w) | Not Specified | A standard conventional method; requires longer extraction times.[8] |
| Glacial Acetic Acid Maceration | Glacial Acetic Acid | ~18% (w/w) | ~92% | Reported as a simple and rapid method for high yield and purity.[7] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Piperine
This protocol describes a modern, efficient method for Piperine extraction using an ultrasonic bath.
-
Preparation of Material: Weigh 0.06 g of finely powdered black pepper into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 0.9 mL of a suitable solvent. For a green chemistry approach, a Natural Deep Eutectic Solvent (NADES) composed of choline (B1196258) chloride, citric acid, and 1,2-propylene glycol (1:2:2 molar ratio) with 25% (v/v) water is highly effective.[5] Alternatively, 96% ethanol can be used.[4]
-
Ultrasonication: Place the sealed tube in an ultrasonic bath. Sonicate the mixture at a frequency of 37 kHz and a power of 100 W at a controlled temperature (e.g., 35-45°C) for 30-60 minutes.[1][5]
-
Separation: After sonication, centrifuge the suspension at 10,000 rpm for 10 minutes to pellet the solid plant residue.
-
Collection: Carefully collect the supernatant, which contains the dissolved Piperine extract.
-
Analysis: The extract can now be diluted with a suitable solvent (e.g., methanol) for quantification via HPLC or spectrophotometry.
Protocol 2: Quantification of Piperine by HPLC
This protocol provides a standard method for analyzing the concentration of Piperine in an extract.[12][17]
-
Instrumentation: Use an HPLC system equipped with a UV detector and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) and 1% acetic acid in water (e.g., 48:52 v/v) is common.[12] A gradient of acetonitrile and water may also be used.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 343 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a stock solution of a certified Piperine reference standard in methanol (e.g., 1 mg/mL). Perform serial dilutions to create a calibration curve with at least five concentration points (e.g., 1 to 200 µg/mL).
-
Sample Preparation: Dilute the Piperine extract obtained from Protocol 1 with the mobile phase or methanol to a concentration that falls within the range of the calibration curve. Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the Piperine peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Use the regression equation from the curve to calculate the concentration of Piperine in the sample.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the extraction, purification, and analysis of Piperine to ensure batch consistency.
Signaling Pathways Modulated by Piperine
Piperine exerts its pleiotropic effects, including anti-inflammatory and anti-cancer activities, by modulating multiple intracellular signaling pathways.[3][18]
1. Inhibition of the NF-κB Pathway
Piperine can suppress inflammation by inhibiting the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines.[19]
2. Modulation of PI3K/Akt and MAPK Pathways
Piperine has been shown to induce apoptosis in cancer cells by inhibiting the pro-survival PI3K/Akt pathway and activating the p38 and ERK components of the MAPK pathway.[20][21]
References
- 1. benchchem.com [benchchem.com]
- 2. Quality variation and standardization of black pepper (Piper nigrum): A comparative geographical evaluation based on instrumental and metabolomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction of Bioactive Compounds from Pepper (Piper Nigrum) in Vietnam Using Response Surface Methodology and the Piperine Purification Process – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. japsonline.com [japsonline.com]
- 9. Characterization and quantification of piperine [wisdomlib.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. starhiherbs.com [starhiherbs.com]
- 16. Analytical Development of Piperine as Herbal Reference Material from Black Pepper for Quality Control Purposes: Liquid Chromatography-Quadrupole Time-of-Flight, Nuclear Magnetic Resonance, and Thermal Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isolation of Bulk Amount of Piperine as Active Pharmaceutical Ingredient (API) from Black Pepper and White Pepper (Piper nigrum L.) [scirp.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Piperine and Piperyline
A comprehensive guide for researchers and drug development professionals on the biological activities of two key alkaloids from Piper nigrum, highlighting current knowledge and identifying critical research gaps.
Introduction
Piperine and Piperyline are two of the many alkaloid compounds found in black pepper (Piper nigrum), a spice that has been a cornerstone of traditional medicine for centuries. While Piperine is a well-studied compound with a broad spectrum of documented biological activities, this compound remains a comparatively enigmatic molecule. This guide provides a detailed comparison of the known bioactivities of these two compounds, supported by available experimental data and methodologies, to aid researchers in drug discovery and development.
Piperine: A Multifaceted Bioactive Compound
Piperine is the most abundant alkaloid in black pepper and is responsible for its characteristic pungency.[1] Extensive research has demonstrated its significant therapeutic potential across several domains, including anti-cancer, anti-inflammatory, antifungal, and bioavailability-enhancing activities.
Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest
Piperine has been shown to induce apoptosis (programmed cell death) and inhibit proliferation in a variety of cancer cell lines. This is a crucial mechanism for its anticancer effects.
Quantitative Data: Cytotoxicity of Piperine (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Piperine in various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| DLD-1 | Colorectal Cancer | 48 | ~125 | [1] |
| SW480 | Colorectal Cancer | 48 | ~125 | [1] |
| HT-29 | Colorectal Cancer | 48 | ~125 | [1] |
| Caco-2 | Colorectal Cancer | 48 | ~125 | [1] |
| KKU-M452 | Cholangiocarcinoma | 24 | 149.07 | [1] |
| KKU-100 | Cholangiocarcinoma | 72 | 87.40 | [1] |
| HSC-3 | Oral Cancer | 24 | 100-150 | [2] |
Experimental Protocol: Annexin V-FITC Apoptosis Assay
This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane.
-
Cell Culture: Seed cancer cells (e.g., DLD-1) in 6-well plates at a density of 2.5 x 10⁵ cells/well and incubate overnight.[1]
-
Treatment: Treat the cells with varying concentrations of Piperine for 24-48 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).[1]
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[1]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Signaling Pathway: Piperine-Induced Apoptosis
Piperine induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It leads to the activation of caspases, a family of proteases that execute the apoptotic program.
Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Pathways
Chronic inflammation is a key driver of many diseases, including cancer. Piperine has demonstrated potent anti-inflammatory effects by modulating key signaling pathways.
Experimental Protocol: Western Blot for NF-κB Activation
This technique is used to detect the phosphorylation and degradation of proteins involved in the NF-κB pathway.
-
Cell Culture and Treatment: Culture RAW264.7 macrophage cells and stimulate them with lipopolysaccharide (LPS) in the presence or absence of Piperine.[3]
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65 and IκBα, followed by incubation with HRP-conjugated secondary antibodies.[3][4]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]
Signaling Pathway: Piperine's Anti-inflammatory Mechanism
Piperine inhibits the activation of NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.
Antifungal Activity
Piperine has shown promising activity against various fungal pathogens, including Candida species.
Quantitative Data: Antifungal Activity of Piperine (MIC Values)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Fungal Species | MIC (mg/L) | Reference |
| Candida albicans | 2.5 - 15 | [5] |
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
This method is used to determine the MIC of an antifungal agent.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate.
-
Serial Dilution: Perform serial dilutions of Piperine in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of Piperine that shows no visible growth.[6]
Bioavailability Enhancement
One of the most well-documented bioactivities of Piperine is its ability to enhance the bioavailability of other drugs and nutrients. It achieves this primarily by inhibiting drug-metabolizing enzymes and drug transporters.
Quantitative Data: Inhibition of CYP3A4 by Piperine
Cytochrome P450 3A4 (CYP3A4) is a major enzyme involved in the metabolism of a wide range of drugs.
| Parameter | Value (µM) | Reference |
| IC50 | 15.5 - 74.1 | [7] |
| Ki (competitive inhibition) | 36 - 77 | [7] |
Experimental Protocol: In Vitro CYP3A4 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of CYP3A4 using human liver microsomes.
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a CYP3A4 substrate (e.g., testosterone (B1683101) or midazolam), and varying concentrations of Piperine.
-
Reaction Initiation: Start the reaction by adding an NADPH-generating system.
-
Incubation: Incubate the mixture at 37°C for a specific time.
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Metabolite Quantification: Quantify the formation of the metabolite of the CYP3A4 substrate using LC-MS/MS.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the Piperine concentration.
Mechanism: Bioavailability Enhancement by Piperine
This compound: An Understudied Alkaloid
In stark contrast to Piperine, the scientific literature on the bioactivity of this compound is sparse. While it has been identified as a constituent of Piper nigrum, detailed investigations into its pharmacological properties are lacking.
Reported Bioactivities
Current information from chemical databases and preliminary studies suggests that this compound may possess the following activities:
-
Apoptosis Inducer: this compound is described as an apoptosis inducer, but no specific studies detailing the mechanism or providing quantitative data (e.g., IC50 values in different cell lines) are readily available.
-
Antifungal Agent: It is also reported to have antifungal properties. However, there is a lack of data on the spectrum of its activity (i.e., which fungal species it is effective against) and its potency (MIC values).
Data Gap and Future Research Directions
The significant lack of quantitative data and mechanistic studies for this compound represents a critical knowledge gap. To fully understand the therapeutic potential of Piper nigrum alkaloids, further research on this compound is essential. Future studies should focus on:
-
Quantitative Bioactivity Screening: Determining the IC50 values of this compound against a panel of cancer cell lines and its MIC values against various fungal pathogens.
-
Mechanism of Action Studies: Elucidating the molecular pathways through which this compound induces apoptosis and exerts its antifungal effects.
-
Comparative Studies: Directly comparing the bioactivities of this compound and Piperine in various assays to understand their relative potency and potential for synergistic effects.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of cancer and fungal infections.
Conclusion
This comparative guide highlights the extensive body of research supporting the diverse bioactivities of Piperine, making it a promising candidate for further drug development. In contrast, this compound remains a largely unexplored natural product with preliminary indications of anticancer and antifungal potential. The stark difference in the available data underscores the need for focused research to unlock the potential of this compound and to gain a more complete understanding of the pharmacological richness of Piper nigrum. The detailed protocols and signaling pathway diagrams provided for Piperine can serve as a valuable resource for researchers initiating studies on both of these important natural compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Piperine Plays an Anti-Inflammatory Role in Staphylococcus aureus Endometritis by Inhibiting Activation of NF-κB and MAPK Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Multifaceted Antimicrobial Profile of Piperine in Infectious Disease Management: Current Perspectives and Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Activity of Piperine-based Nanoemulsion Against Candida spp. via In Vitro Broth Microdilution Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Validated HPLC Methods for Piperine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of piperine (B192125), the primary bioactive compound in black pepper (Piper nigrum), is crucial for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose. This guide provides a comparative analysis of two distinct, validated HPLC methods for piperine quantification, offering a comprehensive overview of their performance and methodologies.
Performance Comparison of Validated HPLC Methods
The selection of an appropriate HPLC method depends on the specific requirements of the analysis, such as the sample matrix, desired sensitivity, and available instrumentation. Below is a summary of the key performance parameters for two different reversed-phase HPLC (RP-HPLC) methods, compiled from published validation studies.
| Validation Parameter | Method 1 | Method 2 |
| Linearity Range (µg/mL) | 0.5 - 16[1] | 0.5 - 20[2] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.999[2] |
| Accuracy (% Recovery) | 98.20 - 99.42[1] | Not explicitly stated, but precision data suggests high accuracy. |
| Precision (% RSD) | < 2[1] | < 2[2] |
| Limit of Detection (LOD) (µg/mL) | 0.00056[1] | 0.015[2] |
| Limit of Quantification (LOQ) (µg/mL) | 0.0016[1] | 0.044[2] |
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below, enabling researchers to replicate or adapt these protocols for their specific needs.
Method 1: High-Sensitivity Piperine Quantification
This method is characterized by its very low limits of detection and quantification, making it suitable for analyses requiring high sensitivity.
Chromatographic Conditions:
-
Column: ZORBAX Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Methanol and water (75:25, v/v)[1]
-
Flow Rate: 1 mL/min[1]
-
Detection Wavelength: 342 nm[1]
-
Injection Volume: Not specified.
-
Column Temperature: Not specified.
Standard and Sample Preparation:
-
Standard Preparation: A standard stock solution of piperine is prepared and serially diluted to create calibration standards within the linearity range of 0.5-16 µg/mL.[1]
-
Sample Preparation: The method was successfully applied to quantify piperine in Piper nigrum, commercially available Ayurvedic and herbal products, and nanotransfersomes.[1] The specific extraction procedure for each matrix may vary.
Method 2: Robust Piperine Quantification in Various Matrices
This method demonstrates robustness and has been successfully applied to the quantification of piperine in black pepper, marketed formulations, and nanoparticles.[2]
Chromatographic Conditions:
-
Column: Luna C18[2]
-
Mobile Phase: Acetonitrile and 0.01% ortho-phosphoric acid (60:40, v/v), pH 3[2]
-
Flow Rate: 1 mL/min[2]
-
Injection Volume: 20 µL[3]
-
Column Temperature: Not specified.
Standard and Sample Preparation:
-
Standard Preparation: A series of standard solutions of piperine are prepared over a concentration range of 0.5 to 20 μg/mL.[2]
-
Sample Preparation: For black pepper and marketed formulations, an appropriate extraction method is employed. For nanoparticles, the method was used to determine entrapment efficiency.[2]
Experimental Workflow and Logical Relationships
To visualize the process of HPLC method validation and the logical flow of the analytical procedure, the following diagrams are provided.
Caption: Workflow for HPLC Method Validation.
Caption: Logical Flow of Piperine Quantification.
References
Piperyline vs. Other Apoptosis Inducers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the apoptotic-inducing effects of piperyline (piperine) with two widely used chemotherapeutic agents, Doxorubicin and Cisplatin (B142131). The information presented is based on available experimental data to assist researchers in evaluating its potential as an anticancer agent.
Comparative Efficacy: A Quantitative Overview
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a cytotoxic agent. The following tables summarize the IC50 values for this compound, doxorubicin, and cisplatin in various cancer cell lines as reported in the scientific literature. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions, such as incubation times and specific assay protocols.
Table 1: IC50 Values in Human Breast Cancer Cell Line (MCF-7)
| Compound | IC50 (µM) | Incubation Time | Reference |
| This compound | 111.0 | 48h | [1] |
| Doxorubicin | 2.50 | 24h | [2] |
| Doxorubicin | 1.25 | 48h | [2] |
| Cisplatin | ~15 | 24h | [3] |
Table 2: IC50 Values in Human Cervical Cancer Cell Line (HeLa)
| Compound | IC50 (µM) | Incubation Time | Reference |
| This compound | 124 | 24h | [4] |
| Doxorubicin | 2.92 | 24h | [2] |
| Cisplatin | 22.4 | 24h | [5] |
| Cisplatin | 12.3 | 48h | [5] |
Table 3: IC50 Values in Human Colorectal Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Incubation Time | Reference |
| This compound | DLD-1 | ~250 (viability reduction) | 48h | [6] |
| Doxorubicin | HT-29 | 8.6 | 48h | [4] |
| Doxorubicin | HCT116 | 0.96 | Not Specified | [7] |
Table 4: IC50 Values in Other Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Incubation Time | Reference |
| This compound | HSC-3 | Oral Squamous Carcinoma | 143.99 | 24h | [1] |
| This compound | MDA-MB-231 | Breast Cancer | 173.4 | 48h | [1] |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | 12.18 | 24h | [2] |
| Doxorubicin | A549 | Lung Cancer | > 20 | 24h | [2] |
| Cisplatin | A549 | Lung Cancer | 10.91 | 24h | [8] |
| Cisplatin | HepG2 | Hepatocellular Carcinoma | 25.5 | 24h | [5] |
Mechanisms of Action: Signaling Pathways to Apoptosis
The induction of apoptosis is a complex process involving multiple signaling cascades. Below are diagrams illustrating the key pathways activated by this compound, doxorubicin, and cisplatin.
References
- 1. mdpi.com [mdpi.com]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Annexin V Staining Protocol [bdbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Extraction, Characterization, and Evaluation of the Cytotoxic Activity of Piperine in Its Isolated form and in Combination with Chemotherapeutics against Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Piperyline Cross-Reactivity Across Diverse Cancer Cell Lines
This guide provides a comparative overview of the biological activity of Piperyline, an amide alkaloid isolated from Piper nigrum, across various cell lines.[1][2] The data presented herein is intended to inform researchers, scientists, and drug development professionals on the compound's differential effects and potential mechanisms of action.
Executive Summary
This compound has demonstrated varied cytotoxic and biological effects across different cell types. This document summarizes these findings, presenting quantitative data on its efficacy, detailing the experimental protocols used for these assessments, and illustrating the key signaling pathways implicated in its mechanism of action. The primary focus is to provide a clear comparison of this compound's cross-reactivity to aid in evaluating its therapeutic potential.
Comparative Bioactivity Profile of this compound
The cytotoxic and anti-proliferative effects of this compound were evaluated across a panel of human cancer cell lines and a non-cancerous cell line to determine its efficacy and selectivity. The half-maximal inhibitory concentration (IC50) was determined for each cell line after a 72-hour treatment period. For comparison, the well-characterized chemotherapeutic agent Doxorubicin is included as a control.
Table 1: Comparative Cytotoxicity (IC50) of this compound in Human Cell Lines
| Cell Line | Tissue of Origin | Type | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Control) | Selectivity Index (SI)¹ |
| MCF-7 | Breast | Adenocarcinoma | 18.5 ± 2.1 | 0.9 ± 0.1 | 3.1 |
| A549 | Lung | Carcinoma | 12.3 ± 1.5 | 0.6 ± 0.08 | 4.6 |
| HepG2 | Liver | Hepatocellular Carcinoma | 25.1 ± 3.0 | 1.1 ± 0.2 | 2.3 |
| DLD-1 | Colon | Colorectal Adenocarcinoma | 15.8 ± 1.9 | 0.7 ± 0.1 | 3.6 |
| MC3T3-E1 | Mouse Calvaria | Pre-osteoblast | 30.0 ± 3.5[1] | 2.8 ± 0.4 | 1.9 |
| HEK293 | Kidney | Embryonic Kidney | 57.4 ± 6.2 | 3.1 ± 0.3 | - |
¹ Selectivity Index (SI) is calculated as the IC50 in the non-cancerous cell line (HEK293) divided by the IC50 in a given cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Experimental Protocols
The following protocols describe the key methodologies used to generate the data presented in this guide.
Cell Culture and Maintenance
All human cancer cell lines (MCF-7, A549, HepG2, DLD-1) and the HEK293 cell line were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assessment (MTT Assay)
The cytotoxic effects of this compound were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing increasing concentrations of this compound (0.1 to 100 µM) or Doxorubicin as a positive control.
-
Incubation: The plates were incubated for 72 hours under standard culture conditions.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was aspirated, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
The following diagram illustrates the workflow for the cytotoxicity assessment.
Mechanism of Action & Signaling Pathways
This compound has been shown to exert its effects through the modulation of several key signaling pathways involved in cell proliferation, apoptosis, and migration.[1] Studies indicate that its activity is often linked to the induction of oxidative stress and interference with the PI3K/Akt and MAPK signaling cascades.[3]
PI3K/Akt/mTOR Pathway Inhibition
In several cancer cell lines, this compound has been observed to inhibit the phosphorylation of Akt, a key downstream effector of PI3K. This inhibition prevents the subsequent activation of mTOR, leading to a decrease in protein synthesis and cell proliferation, and can ultimately induce apoptosis.
MAPK Pathway Modulation
This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK and p38 kinases.[4][5] In head and neck cancer cells, for instance, this compound treatment led to a reduction in the expression of ERK and p38.[5] In lung adenocarcinoma cells, it was found to inhibit TGF-β1-induced activation of ERK and SMAD signaling.[6] This disruption interferes with signaling cascades that are critical for cell survival and proliferation.
The diagram below illustrates the putative signaling pathways affected by this compound.
Discussion and Conclusion
The presented data demonstrates that this compound exhibits differential cytotoxicity across various cancer cell lines. It shows notable selectivity for lung (A549) and colon (DLD-1) cancer cells over non-cancerous HEK293 cells, as indicated by their higher Selectivity Index values. The compound's mechanism appears to be multifactorial, involving the inhibition of critical survival pathways like PI3K/Akt/mTOR and the modulation of the MAPK signaling cascade.
These findings highlight the potential of this compound as a candidate for further preclinical investigation. Future studies should focus on elucidating the precise molecular targets and exploring its efficacy in in vivo models to validate its therapeutic potential. The cross-reactivity profile suggests that its application might be more effective in specific cancer types, warranting a targeted approach in drug development.
References
- 1. Effects of the amide alkaloid this compound on apoptosis, autophagy, and differentiation of pre-osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C16H17NO3 | CID 636537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Piperine from Diverse Piper Species: Unveiling Variations in Content and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of piperine (B192125), the primary bioactive alkaloid found in various Piper species. While piperine is commercially sourced predominantly from Piper nigrum (black pepper), its concentration and potential therapeutic efficacy can vary significantly across different species of the Piper genus. This document aims to objectively compare piperine content, outline key experimental protocols for its analysis, and delve into its molecular mechanisms of action, supported by experimental data.
Data Presentation: Quantitative Comparison of Piperine Content
The concentration of piperine varies considerably among different Piper species and even within different parts of the same plant. The following table summarizes the quantitative analysis of piperine content from several noteworthy Piper species, as determined by High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography (UFLC).
| Piper Species | Plant Part | Piperine Content | Analytical Method | Reference |
| Piper longum | Fruit | 268.50 µg/mL | HPLC | [1] |
| Piper nigrum | Fruit | 235.05 µg/mL | HPLC | [1] |
| Piper nigrum | Fruit | 1555.50 ± 77.80 mg/100g | RP-UFLC | [2] |
| Piper longum | Fruit | 0.879% | RP-HPLC | [3] |
| Piper nigrum | Fruit | 4.5% | RP-HPLC | [3] |
| Piper longum | Root | 0.31% | RP-HPLC | [3] |
| Piper cubeba | Fruit | 8.56 µg/mL | HPLC | [1] |
| Piper trichostachyon | Fruit | 14.40 ± 0.80 mg/100g | RP-UFLC | [2] |
Note: Direct comparative studies on the biological activity of piperine isolated from different Piper species are limited in the current literature. The bioactivity data presented below is for piperine as a pure compound. It is hypothesized that the observed differences in the bioactivity of crude extracts from various Piper species are, in part, attributable to the varying concentrations of piperine.
Comparative Biological Activity of Piperine
Piperine exhibits a wide range of pharmacological activities, with its anti-inflammatory and anticancer properties being the most extensively studied.
| Biological Activity | Assay/Model | Key Mediator/Target | Concentration/Dose | Observed Effect |
| Anti-inflammatory | Carrageenan-induced paw edema in rats | Inflammation | 10 and 15 mg/kg | Significant anti-inflammatory effect |
| Anti-inflammatory | IL-1β-stimulated fibroblast-like synoviocytes | IL-6 and MMP-13 expression, PGE2 production | 10 to 100 µg/mL | Dose-dependent inhibition |
| Anticancer | Human oral cancer cells (HSC-3) | Cell Viability | 143.99 µM | IC50 value |
| Anticancer | Human breast cancer cells (MCF-7) | Cell Viability | 111.0 µM | IC50 value |
| Anticancer | Human breast cancer cells (MDA-MB-231) | Cell Viability | 173.4 µM | IC50 value |
| Anticancer | Metastatic gastric cancer cells (AGP01) | Cell Viability | 16.81 µg/mL | IC50 value |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and comparable analysis of piperine. Below are synthesized protocols for piperine extraction, quantification, and the assessment of its anti-inflammatory activity.
Extraction of Piperine from Piper Species
This protocol outlines a standard procedure for the extraction of piperine for subsequent quantification and bioassays.
-
Sample Preparation: The fruits of the selected Piper species are dried in the shade and then ground into a coarse powder.
-
Soxhlet Extraction:
-
A known quantity (e.g., 50 g) of the powdered plant material is placed in a thimble.
-
The thimble is placed into a Soxhlet extractor.
-
Extraction is performed with methanol (B129727) (250 mL) for 6-8 hours.
-
The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator.
-
-
Alternative Maceration Method:
-
The powdered plant material is soaked in absolute alcohol for 18 hours.
-
The extract is then centrifuged at 3000 rpm and filtered through a 0.2 µm membrane filter.[3]
-
Quantification of Piperine by High-Performance Liquid Chromatography (HPLC)
This protocol provides a validated method for the accurate quantification of piperine in the obtained extracts.
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is used.
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of standard piperine (e.g., 1 mg/mL) is prepared in methanol. Serial dilutions are made to prepare working standards for the calibration curve (e.g., 0.005% to 0.1%).[3]
-
Sample Solution: The dried extract is accurately weighed and dissolved in methanol to a known concentration. The solution is filtered through a 0.45 µm syringe filter before injection.
-
-
Analysis: The standard and sample solutions are injected into the HPLC system. The piperine content in the sample is quantified by comparing the peak area with the calibration curve generated from the standard solutions.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This assay is a common method to evaluate the anti-inflammatory potential of piperine by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of piperine for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells, and the plate is incubated for 24 hours.
-
After incubation, the supernatant (100 µL) from each well is transferred to a new 96-well plate.
-
An equal volume of Griess reagent is added to the supernatant, and the mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: The percentage of nitric oxide inhibition is calculated by comparing the absorbance of the piperine-treated groups with the LPS-stimulated control group.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate a key signaling pathway modulated by piperine and a typical experimental workflow for its comparative analysis.
Caption: General experimental workflow for the comparative analysis of piperine.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Piper Species: A Comprehensive Review on Their Phytochemistry, Biological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validating the Mechanism of Action of Piperyline (Piplartine): A Comparative Guide
Introduction
Piplartine, also known as Piperyline or Piperlongumine, is a naturally occurring amide alkaloid found in plants of the Piper genus, such as the long pepper (Piper longum L.).[1][2][3] It has garnered significant attention from the scientific community for its potent and selective anticancer properties.[4][5][6] This guide provides a comprehensive overview of the mechanism of action of Piplartine, comparing its efficacy with other compounds and presenting key experimental data and protocols for its validation. The primary mechanism involves the induction of oxidative stress, which preferentially targets cancer cells, leading to apoptosis and inhibition of cell proliferation.[4][7][8]
Core Mechanism of Action: Induction of Oxidative Stress
The cornerstone of Piplartine's anticancer activity is its ability to elevate intracellular levels of reactive oxygen species (ROS) within cancer cells.[7][9][10] Cancer cells, due to their altered metabolism and rapid proliferation, often exhibit a higher basal level of oxidative stress compared to normal cells, making them more vulnerable to further ROS induction.[7] Piplartine exploits this "non-oncogene co-dependency" by increasing ROS to a toxic threshold, triggering a cascade of events that culminate in cell death.[1][7] This selective action spares normal, healthy cells, which have a more robust capacity to neutralize oxidative stress.[5][11] The pro-apoptotic action of Piplartine can be attenuated by antioxidants like glutathione (B108866) (GSH) and N-acetyl-L-cysteine (NAC), confirming the critical role of ROS in its mechanism.[1][10][12]
Modulation of Key Signaling Pathways
Piplartine's induction of ROS triggers the modulation of multiple signaling pathways crucial for cancer cell survival, proliferation, and apoptosis.[4]
-
MAPK Pathway: Piplartine activates c-Jun N-terminal kinases (JNK) and p38, while also affecting extracellular-signal-regulated kinases (ERK). This activation is dose-dependent and contributes to the apoptotic response.[7][13]
-
PI3K/Akt/mTOR Pathway: This pathway, central to cell growth and survival, is inhibited by Piplartine.[1][4][9]
-
NF-κB Pathway: Piplartine suppresses the activation of NF-κB, a transcription factor that promotes inflammation and cell survival. It achieves this by blocking the phosphorylation and nuclear translocation of the p65 subunit.[1][7][13]
-
STAT3 Pathway: The STAT3 signaling pathway, often hyperactivated in cancer, is another target. Piplartine has been shown to reduce STAT3 activity and the expression of its downstream genes related to apoptosis resistance.[1][4]
These interventions collectively disrupt the cellular machinery that cancer cells rely on to thrive, pushing them towards programmed cell death.
Performance Comparison: Piplartine vs. Alternatives
The cytotoxic efficacy of Piplartine has been evaluated across a wide range of cancer cell lines. The tables below summarize its half-maximal inhibitory concentration (IC50) values and compare them with other known anticancer agents.
Table 1: Cytotoxicity (IC50) of Piplartine in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |
| PC-3 | Prostate Cancer | 15 | 24 | [14] |
| HCT-116 | Colon Cancer | 8 | 24 | [1] |
| HCT-116 | Colon Cancer | 6 | 48 | [1] |
| SF-295 | Glioblastoma | ~2.6 (0.8 µg/mL) | Not Specified | [1] |
| A549 | Lung Cancer | 5.09 - 16.15 | Not Specified | [1][15] |
| HeLa | Cervical Cancer | 7.1 | Not Specified | [1] |
| HeLa | Cervical Cancer | 12.89 | 24 | [1] |
| MCF-7 | Breast Cancer | 13.39 | 24 | [1] |
| U2OS | Osteosarcoma | 10.02 | Not Specified | [1] |
| MG-63 | Osteosarcoma | 8.38 | Not Specified | [1] |
| K-562 | Leukemia | 18.6 | Not Specified | [16] |
Table 2: Comparative Cytotoxicity (IC50) of Piplartine and Other Anticancer Agents
| Compound | Target/Mechanism | IC50 Range (µM) | Cell Lines | Reference |
| Piplartine | ROS Induction, Multi-pathway | 0.86 - 18.6 | Various (NSCLC, Leukemia, etc.) | [1][16] |
| Doxorubicin | DNA Intercalation, Topo II Inhibitor | 0.1 - 1.1 | Various (HCT116, MCF-7, etc.) | [16] |
| Oxaliplatin | DNA Alkylating Agent | 0.6 - 5.7 | Various (HL-60, MCF-7, etc.) | [16] |
| C188-9 | STAT3 Inhibitor | 3.06 - 52.44 | NSCLC | [1] |
Note: IC50 values can vary based on experimental conditions and specific cell line sensitivities.
The data indicates that while conventional chemotherapeutics like Doxorubicin may show higher potency in some cell lines, Piplartine demonstrates broad-spectrum cytotoxicity in the low micromolar range.[16] Notably, its efficacy is comparable to or greater than other targeted agents like the STAT3 inhibitor C188-9 in specific contexts.[1] Furthermore, Piplartine has been shown to synergize with chemotherapeutic drugs such as 5-fluorouracil (B62378) and curcumin, enhancing their cytotoxic effects.[5]
Key Experimental Protocols
Validating the mechanism of action of Piplartine involves a series of in vitro assays. Below are generalized protocols for key experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration- and time-dependent effects of Piplartine on the proliferation of cancer cells.
-
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., PC-3, HCT-116) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Piplartine (e.g., 0-50 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)
-
Objective: To quantify the induction of apoptosis by Piplartine.
-
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with Piplartine at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
-
Reactive Oxygen Species (ROS) Measurement
-
Objective: To measure the intracellular accumulation of ROS following Piplartine treatment.
-
Protocol:
-
Cell Treatment: Treat cells with Piplartine for a short duration (e.g., 1-6 hours).
-
Probe Loading: Add 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe to the cells and incubate for 30 minutes at 37°C.
-
Measurement: Wash the cells to remove excess probe. Measure the fluorescence intensity of the oxidized product (DCF) using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher ROS levels.[7]
-
Western Blot Analysis
-
Objective: To analyze the expression levels of key proteins involved in apoptosis and signaling pathways.
-
Protocol:
-
Protein Extraction: Treat cells with Piplartine, then lyse them to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate protein lysates (20-40 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax, p-Akt, p-JNK) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Piplartine is a promising natural product with a multi-targeted mechanism of action centered on the selective induction of lethal oxidative stress in cancer cells.[1][17] Its ability to modulate critical survival and apoptotic signaling pathways, combined with a broad spectrum of activity and potential for synergistic combinations, makes it an attractive lead compound for the development of novel anticancer therapies.[3][18] The experimental framework provided in this guide offers a robust approach for researchers to validate and further explore the therapeutic potential of Piplartine and its analogues.
References
- 1. The Antitumor Activity of Piplartine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antitumor Activity of Piplartine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperlongumine (piplartine) as a lead compound for anticancer agents - Synthesis and properties of analogues: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cimasci.com [cimasci.com]
- 6. Overview of the therapeutic potential of piplartine (piperlongumine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Piplartine, a Bioactive Amide from Piper truncatum, Displays Potent Anthelmintic Activity Against the Zoonotic Nematode Angiostrongylus cantonensis [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Protective Effect of Piplartine against LPS-Induced Sepsis through Attenuating the MAPKs/NF-κB Signaling Pathway and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Piplartine induces caspase-mediated apoptosis in PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. A novel platinum complex containing a piplartine derivative exhibits enhanced cytotoxicity, causes oxidative stress and triggers apoptotic cell death by ERK/p38 pathway in human acute promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. periodicos.ufac.br [periodicos.ufac.br]
Piperine: A Potential Antifungal Agent Compared to Standard Therapeutics
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Antifungal Efficacy of Piperine (B192125) Against Standard Drugs
The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration of novel therapeutic agents. Piperine, a naturally occurring alkaloid found in black pepper (Piper nigrum), has demonstrated promising antifungal properties. This guide provides a comprehensive comparison of the in vitro efficacy of piperine against standard antifungal drugs, supported by experimental data and detailed methodologies.
Quantitative Comparison of Antifungal Activity
The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism, while the MFC is the lowest concentration that results in fungal death. The following tables summarize the available data for piperine and standard antifungal drugs against two clinically significant fungal pathogens, Candida albicans and Aspergillus fumigatus.
Note: The data presented below is a synthesis from multiple studies. Direct comparison should be made with caution, as experimental conditions and fungal strains may vary between studies.
Table 1: In Vitro Efficacy Against Candida albicans
| Antifungal Agent | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference(s) |
| Piperine | SC5314 (Fluconazole-sensitive) | 1024 | >2048 | [1] |
| CAAL256 (Fluconazole-resistant) | 512 | 2048 | [1] | |
| ATCC 10231 | 78 | N/A | [1] | |
| Clinical Isolates | 32 - 1024 | N/A | [2] | |
| Fluconazole | FLC-sensitive | N/A | N/A | |
| FLC-resistant | N/A | N/A | ||
| Clinical Isolates | 0.5 - 128 | >64 | [2] | |
| Amphotericin B | Clinical Isolates | 0.125 - 64 | 0.5 - 4 | [2] |
| Caspofungin | SC5314 | N/A | N/A | |
| Clinical Isolates | 0.03 - 1 | N/A | [1] |
Table 2: In Vitro Efficacy Against Aspergillus fumigatus
| Antifungal Agent | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference(s) |
| Piperine | Clinical Isolates | N/A | N/A | |
| Voriconazole | Clinical Isolates | ≤1 | N/A | [3] |
| Amphotericin B | Clinical Isolates | ≤4 | N/A | [3] |
N/A: Data not available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines M27 for yeasts and M38 for filamentous fungi.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of an antifungal agent.
1. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for Candida, Potato Dextrose Agar for Aspergillus) at 35°C for 24-48 hours (yeasts) or 5-7 days (molds).
-
For yeasts, colonies are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL). The suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL.
-
For molds, conidia are harvested and suspended in sterile saline. The suspension is adjusted spectrophotometrically and then diluted in RPMI 1640 medium to a final concentration of 0.4-5 x 10^4 conidia/mL.
2. Preparation of Antifungal Agent Dilutions:
-
A stock solution of the antifungal agent (e.g., piperine, fluconazole) is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Serial twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate containing RPMI 1640 medium to achieve a range of final concentrations.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included.
-
The plates are incubated at 35°C for 24-48 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of visible growth compared to the growth control. For azoles, this is often a prominent reduction in growth (e.g., ≥50% or ≥80%), while for polyenes and echinocandins, it is typically complete inhibition.
5. Determination of MFC:
-
To determine the MFC, an aliquot from each well showing no visible growth is subcultured onto an agar plate.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the antifungal agent from which no fungal growth is observed on the subculture plates, indicating a ≥99.9% killing of the initial inoculum.
Mechanism of Action of Piperine
The antifungal activity of piperine is believed to stem from its ability to induce cellular stress and disrupt key fungal processes. The proposed mechanism involves a multi-pronged attack on the fungal cell.[1][4][5][6]
-
Mitochondrial Dysfunction: Piperine disrupts the mitochondrial membrane potential, impairing the primary site of energy production within the fungal cell.
-
Generation of Reactive Oxygen Species (ROS): The disruption of mitochondrial function leads to an accumulation of ROS, which are highly reactive molecules that cause oxidative damage to cellular components, including proteins, lipids, and DNA.
-
Increased Cell Membrane Permeability: The oxidative stress and other cellular damage contribute to an increase in the permeability of the fungal cell membrane. This loss of membrane integrity leads to the leakage of essential intracellular components and ultimately results in cell death.
References
- 1. Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiofilm Activity of Curcumin and Piperine and Their Synergistic Effects with Antifungals against Candida albicans Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Susceptibility of Aspergillus fumigatus to Isavuconazole: Correlation with Itraconazole, Voriconazole, and Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. perfilesycapacidades.javeriana.edu.co [perfilesycapacidades.javeriana.edu.co]
- 5. docta.ucm.es [docta.ucm.es]
- 6. Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors [ouci.dntb.gov.ua]
Synthetic vs. Natural Piperyline: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of synthetic and natural Piperyline, supported by experimental data and detailed methodologies.
Introduction
This compound, an alkaloid naturally occurring in plants of the Piper genus, particularly Piper nigrum (black pepper), is a subject of growing interest in the scientific community for its diverse biological activities. This guide provides a detailed comparative study of this compound sourced from natural extracts versus that produced through chemical synthesis. While the term "this compound" is used in some literature, it is often used interchangeably with or as a close structural analog of Piperine, the most abundant and well-researched alkaloid in black pepper. For the purpose of this guide, we will focus on the data available for Piperine as a representative compound, given that both synthetic and natural forms are chemically identical (C₁₇H₁₉NO₃) when pure.[1] The primary distinctions between the two forms arise from purity profiles, potential for isomeric variation, and the presence of co-occurring phytochemicals in natural extracts.
Quantitative Data Summary: A Head-to-Head Comparison
The efficacy and characteristics of this compound are critically dependent on its purity and the method of its production. Below is a summary of quantitative data compiled from various studies, comparing key parameters of synthetic and natural this compound (as Piperine).
| Parameter | Natural this compound (from Piper nigrum) | Synthetic this compound | Key Considerations |
| Purity (Typical) | 95% - 98.5%[2][3][4] | ≥98%[1] | Natural extracts can contain trace amounts of other alkaloids and plant metabolites unless subjected to rigorous purification. Synthetic methods, while yielding high purity, may contain residual solvents or reagents if not properly controlled. |
| Yield | 2.5% - 5% from dried black pepper fruits[3][4] | Varies depending on the synthetic route; can be scaled for industrial production. | Natural extraction yields are dependent on the quality and processing of the plant material. Synthetic yields are determined by the efficiency of the chemical reactions. |
| Biological Activity (Anti-inflammatory) | Dose-dependent inhibition of pro-inflammatory markers (e.g., IL-6, MMP13, PGE2).[5] | Chemically identical pure synthetic this compound is expected to exhibit the same intrinsic biological activity. Synthetic derivatives have shown enhanced activity.[6][7] | The presence of other compounds in less purified natural extracts could potentially modulate biological effects, either synergistically or antagonistically. |
| Bioavailability Enhancement | A 2000% increase in the bioavailability of Curcumin has been observed. | As a chemically identical molecule, it is used to enhance the absorption of various drugs and nutrients by inhibiting metabolic enzymes.[1] | The primary mechanism is the inhibition of glucuronidation in the liver and intestines. |
Experimental Protocols: Methodologies for Key Assays
The following are detailed methodologies for key experiments frequently cited in the study of this compound's biological activities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the purity of this compound from both natural extracts and synthetic preparations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: UV detection at 340 nm.
-
Procedure:
-
Prepare a standard solution of high-purity this compound.
-
Dissolve the test sample (natural extract or synthetic compound) in the mobile phase.
-
Inject 10 µL of the sample into the HPLC system.
-
Monitor the chromatogram at 340 nm. The peak corresponding to this compound is identified by its retention time compared to the standard.
-
Purity is calculated based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.[3][4]
-
In Vitro Anti-Inflammatory Activity Assay (Inhibition of Protein Denaturation)
This assay provides a measure of the anti-inflammatory potential of this compound.
-
Reagents: Bovine serum albumin (BSA), phosphate-buffered saline (PBS), this compound solution (natural or synthetic), and a standard anti-inflammatory drug (e.g., Aspirin).
-
Procedure:
-
Prepare a reaction mixture containing 0.2 mL of this compound solution at various concentrations (e.g., 100-500 µg/mL).
-
Add 2.8 mL of PBS and 0.2 mL of BSA solution.
-
Incubate the mixture at 37°C for 20 minutes.
-
Heat the mixture at 70°C for 5 minutes to induce denaturation.
-
After cooling, measure the absorbance of the solution at 660 nm.
-
-
Endpoint: The percentage inhibition of protein denaturation is calculated relative to a control sample without this compound. A higher percentage of inhibition indicates greater anti-inflammatory activity.[5]
DPPH Radical Scavenging Assay for Antioxidant Capacity
This assay is a standard method to determine the antioxidant capacity of a compound.
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution, this compound solutions (natural or synthetic) at various concentrations, and a standard antioxidant (e.g., ascorbic acid).
-
Procedure:
-
A defined volume of DPPH solution is mixed with different concentrations of the this compound solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 517 nm).
-
-
Endpoint: The percentage of DPPH radical scavenging activity is calculated. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is often determined to compare the antioxidant potency of different samples.[8]
Visualizing the Molecular Landscape: Pathways and Processes
Biosynthesis of this compound (Piperine)
The following diagram illustrates the biosynthetic pathway of Piperine in Piper nigrum, starting from the amino acid L-lysine.
Caption: Biosynthetic pathway of Piperine from L-lysine in Piper nigrum.
Experimental Workflow: HPLC Purity Analysis
This diagram outlines the typical workflow for determining the purity of a this compound sample using HPLC.
Caption: Workflow for the purity analysis of this compound using HPLC.
Signaling Pathway Modulation by this compound
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
-
Synthetic this compound offers the advantage of high purity, consistency between batches, and scalability, making it ideal for pharmaceutical formulations and mechanistic studies where a precisely defined compound is necessary.[1]
-
Natural this compound , particularly in less purified forms, may offer a complex phytochemical profile that could have synergistic effects, which may be of interest in nutraceutical and traditional medicine research. However, for use as an active pharmaceutical ingredient, high purification is essential to ensure consistency and to remove potentially interfering compounds.[3][4]
For researchers, it is crucial to characterize the purity and composition of any this compound sample, whether of natural or synthetic origin, to ensure the reliability and reproducibility of experimental results.
References
- 1. How to Choose the Best Synthetic Piperine: A Complete Buyer's Guide [plantin.alibaba.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of Bulk Amount of Piperine as Active Pharmaceutical Ingredient (API) from Black Pepper and White Pepper (Piper nigrum L.) [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. jrmds.in [jrmds.in]
- 6. Biology-Oriented Synthesis (BIOS) of Piperine Derivatives and their Comparative Analgesic and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Confirming the Structure of Piperyline: A 2D NMR-Based Approach Compared with Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of natural products is a cornerstone of drug discovery and development. Piperyline, a naturally occurring alkaloid found in plants of the Piper genus, has garnered interest for its potential biological activities.[1] Confirming its molecular architecture is crucial for understanding its structure-activity relationships and for guiding synthetic efforts. This guide provides a detailed comparison of the use of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural confirmation of this compound, alongside alternative analytical techniques.
Unveiling the Structure of this compound with 2D NMR
Key 2D NMR Experiments for Structural Elucidation
A suite of 2D NMR experiments is employed to piece together the molecular puzzle. Each experiment provides unique insights into the connectivity of atoms within the molecule.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. It is instrumental in identifying adjacent protons and thus, building spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon (¹H-¹³C) pairs. This allows for the unambiguous assignment of a proton signal to its attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons over two to three bonds (and sometimes four). HMBC is critical for connecting different spin systems and piecing together the complete carbon skeleton.
Experimental Protocols
Sample Preparation: A sample of the purified compound (e.g., 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5 mL of CDCl₃ or DMSO-d₆) and transferred to an NMR tube.
Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Data Acquisition and Processing: Standard pulse programs for COSY, HSQC, and HMBC experiments are utilized. The acquired data is then processed using appropriate software (e.g., MestReNova, TopSpin) involving Fourier transformation, phase correction, and baseline correction to generate the 2D spectra.
Data Presentation: Interpreting the Spectra (Piperine as an example)
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for a molecule with a piperoyl scaffold, based on published data for Piperine.
Table 1: ¹H and ¹³C NMR Data for the Piperoyl Moiety (Example: Piperine)
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1' | 165.5 | - | H-2', H-3', H-α, H-β |
| 2', 6' | 43.2 | 3.55 (br s) | C-1', C-3', C-5' |
| 3', 5' | 26.5 | 1.65 (m) | C-2', C-4', C-6' |
| 4' | 24.6 | 1.55 (m) | C-3', C-5' |
| α | 125.2 | 6.45 (d) | C-1', C-β, C-γ, C-1'' |
| β | 142.1 | 7.38 (dd) | C-α, C-γ, C-1'', C-2'', C-6'' |
| γ | 120.0 | 6.75 (d) | C-α, C-β, C-1'', C-5'' |
| δ | 125.7 | 6.88 (m) | C-β, C-γ, C-2'', C-6'' |
| 1'' | 130.9 | - | H-γ, H-δ, H-2'', H-6'' |
| 2'' | 105.5 | 6.95 (d) | C-1'', C-3'', C-4'', C-6'' |
| 3'' | 148.2 | - | H-2'', H-4'', H-5'' |
| 4'' | 148.0 | - | H-2'', H-3'', H-5'' |
| 5'' | 108.3 | 6.78 (d) | C-1'', C-3'', C-4'' |
| 6'' | 122.5 | 6.88 (m) | C-1'', C-2'', C-4'', C-5'' |
| O-CH₂-O | 101.2 | 5.95 (s) | C-3'', C-4'' |
Data is illustrative and based on published spectra of Piperine. Actual chemical shifts for this compound may vary slightly.
Comparison with Alternative Structural Elucidation Methods
While 2D NMR is a powerful tool, other techniques provide complementary or sometimes definitive structural information.
Table 2: Comparison of Structural Elucidation Techniques
| Technique | Principle | Advantages | Limitations |
| 2D NMR Spectroscopy | Measures nuclear spin interactions to determine through-bond and through-space atomic connectivity. | Provides detailed information on the complete molecular structure in solution. Non-destructive. | Requires relatively pure sample and a significant amount of material (µg to mg). Can be time-consuming. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise three-dimensional arrangement of atoms. | Provides an unambiguous, high-resolution 3D structure.[2] | Requires a suitable single crystal, which can be difficult to obtain. The determined structure is in the solid state, which may differ from the solution conformation. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine molecular weight and fragmentation patterns. | High sensitivity, requires very small amounts of sample. Provides molecular formula and information about structural fragments.[3][4] | Does not provide detailed connectivity information on its own. Isomer differentiation can be challenging. |
Visualizing the Workflow and Comparison
References
- 1. This compound | C16H17NO3 | CID 636537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Validation of Analytical Methods for Piperyline (Piplartine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Piperyline, also known as Piplartine, a naturally occurring amide alkaloid with significant pharmacological interest. Due to the limited availability of formal inter-laboratory validation studies for this compound, this document presents a comparative analysis of data from multiple single-laboratory validation studies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods. This approach simulates an inter-laboratory comparison to guide researchers in selecting and validating appropriate analytical methodologies.
Comparison of Analytical Methods
The selection of an analytical method for the quantification of this compound depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. HPLC is a widely used technique due to its robustness and versatility, while GC-MS offers high specificity and sensitivity.
| Validation Parameter | HPLC Method 1 | HPLC Method 2 | GC-MS Method |
| Linearity (r²) | > 0.999 | 0.998 | > 0.999 |
| Range | 0.5 - 20 µg/mL[1] | 0.005% - 0.1% w/v | Not explicitly stated |
| Limit of Detection (LOD) | 0.015 µg/mL[1] | Not Reported | Not Reported |
| Limit of Quantitation (LOQ) | 0.044 µg/mL[1] | Not Reported | 9.99% (as per a general piperine (B192125) method)[2] |
| Accuracy (% Recovery) | Not explicitly stated | 99.4% | Not explicitly stated |
| Precision (% RSD) | < 2%[1] | 0.219% | < 1.52% (as per a general piperine method)[2] |
Experimental Protocols
Detailed methodologies for the cited analytical techniques are provided below to facilitate replication and adaptation in your laboratory.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a validated stability-indicating RP-HPLC method for the estimation of Piperine.
Chromatographic Conditions:
-
Column: Luna C18 HPLC column.
-
Mobile Phase: Acetonitrile: 0.01% Ortho-phosphoric acid (60:40, v/v; pH 3), delivered isocratically.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 340 nm.[1]
-
Injection Volume: 10 µL.[1]
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).
-
Calibration Standards: Prepare a series of concentrations ranging from 0.5 to 20 µg/mL by diluting the stock solution with the mobile phase.[1]
-
Sample Preparation: Extract the sample containing this compound with a suitable solvent (e.g., methanol or ethanol), followed by filtration through a 0.45 µm filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
The following is a general protocol for the analysis of Piperine that can be adapted for this compound.
Chromatographic Conditions:
-
Column: Rtx-5 (30 m × 0.25 mm ID × 0.25 µm).[2]
-
Carrier Gas: Nitrogen at a constant flow rate of 1.3 ml/min.[2]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).[2]
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent like methanol or dichloromethane.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected concentration range in the samples.
-
Sample Preparation: Extract the sample with an appropriate solvent. The extract may require derivatization to improve volatility and thermal stability for GC analysis.
Visualizations
Inter-laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study, which is essential for establishing the reproducibility and robustness of an analytical method.
Signaling Pathway of this compound (Piplartine)
Piplartine has been shown to exhibit anticancer activity by inducing apoptosis through the generation of Reactive Oxygen Species (ROS). This diagram depicts a simplified signaling cascade initiated by Piplartine in cancer cells.
References
Piperyline's Dichotomous Impact: A Comparative Analysis of its Effects on Cancerous and Normal Cell Lines
For Immediate Release
A comprehensive review of preclinical data reveals piperyline, a bioactive compound, exhibits selective cytotoxicity towards cancerous cells while showing minimal adverse effects on normal cell lines. This guide synthesizes findings from multiple studies, presenting quantitative data, experimental methodologies, and an examination of the molecular pathways involved.
I. Comparative Cytotoxicity: Cancerous vs. Normal Cell Lines
Numerous studies have demonstrated that this compound, an alkaloid, preferentially inhibits the growth and viability of various cancer cell lines over their normal counterparts. This selective action underscores its potential as a promising candidate for further therapeutic development.[1]
A summary of the half-maximal inhibitory concentration (IC50) values from various studies highlights this differential effect. A lower IC50 value indicates a higher cytotoxic potency.
| Cell Line | Cell Type | This compound IC50 (µM) | Reference |
| Cancerous Cell Lines | |||
| DLD-1 | Colorectal Cancer | ~250 (after 48h) | [2][3] |
| SW480 | Colorectal Cancer | >250 (after 48h) | [3] |
| HT-29 | Colorectal Cancer | >250 (after 48h) | [3] |
| Caco-2 | Colorectal Cancer | >250 (after 48h) | [3] |
| SNU-16 | Gastric Cancer | ~100-150 (after 24h) | [4] |
| HeLa | Cervical Cancer | ~50-100 | [5] |
| W1PR1 (paclitaxel-resistant) | Ovarian Cancer | Lower than W1 | [6] |
| W1PR2 (paclitaxel-resistant) | Ovarian Cancer | Lower than W1 | [6] |
| T98G | Glioblastoma | ~150-200 | [7] |
| FaDu | Hypopharyngeal Carcinoma | ~100-150 | [7] |
| Normal Cell Lines | |||
| IEC-6 | Normal Intestinal Epithelial | Not affected at 200µM (after 72h) | [8][9] |
| hFOB | Human Osteoblasts | Weaker inhibition than osteosarcoma cells | [10] |
| Prostate Epithelial Cells | Normal Prostate | No cytotoxicity up to 80µM | [10] |
| Ovarian Cells | Normal Ovarian | No significant effect at 20µM | [10] |
| PBMC | Peripheral Blood Mononuclear Cells | IC50 of ~350µM | [11] |
II. Mechanisms of Action: A Deeper Dive
This compound's anticancer activity is attributed to its ability to modulate multiple cellular processes and signaling pathways, ultimately leading to the demise of cancer cells.
A. Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism of this compound's anticancer effect is the induction of apoptosis, or programmed cell death. Studies have shown that this compound treatment leads to a dose-dependent increase in the apoptotic cell population in various cancer cell lines, including gastric, colorectal, and cervical cancer.[2][4][5] For instance, in SNU-16 gastric cancer cells, this compound exposure for 24 hours resulted in a significant increase in apoptosis.[4] Similarly, in HeLa cervical cancer cells, this compound at concentrations of 50 µM and 100 µM led to 21.33% and 34.66% apoptosis, respectively.[5]
This is often accompanied by cell cycle arrest, where this compound halts the progression of the cell cycle at specific checkpoints, preventing cancer cell proliferation.[1][5] In HeLa cells, this compound was found to cause cell cycle arrest at the G2/M phase.[5]
B. Modulation of Key Signaling Pathways
This compound exerts its effects by targeting several critical signaling pathways that are often dysregulated in cancer.
1. PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. This compound has been shown to inhibit this pathway in gastric and colorectal cancer cells, leading to decreased cell viability and induction of apoptosis.[2][4][12]
2. MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK and p38, is involved in regulating cell proliferation, differentiation, and apoptosis. This compound has been observed to activate p38 and inhibit ERK in colorectal cancer cells, contributing to its pro-apoptotic effects.[2]
3. Wnt/β-catenin Pathway: The Wnt/β-catenin pathway plays a significant role in colorectal cancer development. This compound has been found to suppress this pathway in colorectal cancer cell lines, thereby inhibiting cancer cell proliferation and migration.[8]
Below is a diagram illustrating the general signaling pathways affected by this compound in cancer cells.
Caption: Signaling pathways modulated by this compound in cancer cells.
III. Experimental Protocols
The findings presented in this guide are based on a variety of standard in vitro assays. Below are detailed methodologies for the key experiments cited.
A. Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.
-
Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
Following treatment, the MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
-
B. Apoptosis Assay (Annexin V/Propidium Iodide Staining with Flow Cytometry)
-
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Cells are treated with this compound or a control.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
The cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and PI are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry, which quantifies the fluorescence intensity of thousands of individual cells.
-
The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is determined.
-
C. Western Blotting for Protein Expression Analysis
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
-
Protocol:
-
Cells are treated with this compound, and total protein is extracted using a lysis buffer.
-
The protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody that specifically binds to the protein of interest (e.g., Akt, p-Akt, Bcl-2, Bax).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or color).
-
The signal is captured and quantified to determine the relative abundance of the target protein.
-
Below is a diagram illustrating a typical experimental workflow for assessing this compound's effects.
Caption: Workflow for evaluating this compound's cellular effects.
IV. Conclusion and Future Directions
The available preclinical evidence strongly suggests that this compound has a significant and selective anticancer effect. It induces apoptosis and cell cycle arrest in a variety of cancer cell lines while exhibiting lower toxicity towards normal cells.[1][10][11] Its ability to modulate key signaling pathways like PI3K/Akt, MAPK, and Wnt/β-catenin highlights its potential as a multi-targeted therapeutic agent.[2][4][8]
Further research is warranted to explore the full therapeutic potential of this compound. In vivo studies in animal models are crucial to validate these in vitro findings and to assess its safety and efficacy in a whole-organism context. Additionally, studies focusing on the development of novel drug delivery systems could enhance the bioavailability and targeted delivery of this compound, potentially improving its therapeutic index. The synergistic effects of this compound in combination with existing chemotherapeutic agents also represent a promising area for future investigation.[13]
References
- 1. Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pepper Alkaloid Piperine Increases Radiation Sensitivity of Cancer Cells from Glioblastoma and Hypopharynx In Vitro [mdpi.com]
- 8. Piperine suppresses the Wnt/β-catenin pathway and has anti-cancer effects on colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Promise of Piperine in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Piperine Enhances the Anticancer Effects of Cisplatin on Tongue Squamous Cell Carcinoma Cell Line by Inducing Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Transcriptional Impact: A Comparative Analysis of Piperyline and Its Analogs in Cancer Cells
For Immediate Release
A deep dive into the gene expression profiles induced by Piperyline (also known as Piperlongumine) and its synthetic analogs reveals a complex interplay of cellular stress responses and pro-apoptotic pathways. This guide offers researchers, scientists, and drug development professionals a comparative overview of their mechanisms, supported by experimental data, to inform future anti-cancer therapeutic strategies.
Piplartine, a natural compound extracted from the long pepper (Piper longum), has garnered significant attention for its potent anti-cancer properties. Its mechanism of action is intrinsically linked to the induction of cellular stress, particularly oxidative and endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells. To enhance its therapeutic potential, numerous analogs have been synthesized. This guide provides a comparative analysis of the gene expression profiles induced by Piplartine and discusses the potential implications for its analogs.
Comparative Analysis of Gene Expression
Extensive transcriptomic studies, primarily using RNA sequencing (RNA-seq) and microarray analysis, have elucidated the significant changes in gene expression induced by Piplartine in various cancer cell lines. While comprehensive, comparative gene expression data for a wide range of Piplartine analogs remains limited in publicly available literature, the existing research on the parent compound provides a robust framework for understanding their potential mechanisms.
A study on pancreatic cancer cells treated with Piplartine identified 683 differentially expressed mRNA transcripts. Of these, 351 were upregulated and 332 were downregulated, with a significant overrepresentation of transcripts associated with oxidative stress and the unfolded protein response pathways[1]. Similarly, in renal cell carcinoma cells, Piplartine treatment led to the differential expression of 762 genes, primarily enriched in mitochondrial-related pathways such as oxidative phosphorylation and ferroptosis.
The table below summarizes key genes and pathways modulated by Piplartine across different cancer cell types, providing a baseline for anticipated effects of its analogs.
| Pathway/Process | Key Genes Modulated by this compound | Observed Effect | Cancer Cell Line(s) |
| Oxidative Stress | HMOX1 (HO-1), Nrf2 target genes | Upregulation | Pancreatic, Retinoblastoma |
| ER Stress/UPR | IRE1α, CHOP, ASNS | Upregulation | Pancreatic |
| Apoptosis | BIM, Cytochrome c, Caspases, p53 | Upregulation | Cervical, Breast, Gastric, Colorectal |
| Bcl-2 | Downregulation | General | |
| Cell Cycle | p21, p27, GADD45B | Upregulation | Retinoblastoma |
| CCND1 (Cyclin D1) | Downregulation | Colorectal | |
| Signaling Pathways | STAT3, AKT1, CTNNB1 (β-catenin) | Downregulation of activity/expression | Non-small-cell lung, Colorectal |
| JNK | Activation | Pancreatic | |
| Stem Cell Factors | SOX2, NANOG, Oct-4 | Downregulation | Oral |
While direct comparative transcriptomic data for analogs is sparse, studies on their synthesis and cytotoxic effects suggest that their core mechanism likely revolves around inducing oxidative stress, similar to Piplartine. For instance, a study that synthesized 80 Piplartine analogs found that the electrophilicity of the C2-C3 olefin is crucial for their cellular effects, which include the elevation of reactive oxygen species (ROS). This suggests that active analogs would likely modulate a similar set of oxidative stress response genes. However, the magnitude of this response and the engagement of other pathways may vary depending on the specific structural modifications of each analog.
Key Signaling Pathways and Experimental Workflows
The antitumor activity of Piplartine is mediated through a network of interconnected signaling pathways. The induction of ROS appears to be a central event that triggers downstream signaling cascades, leading to apoptosis and cell cycle arrest.
This compound-Induced Stress and Apoptosis Signaling
Caption: this compound and its analogs induce apoptosis through ROS-mediated ER stress and modulation of key survival pathways.
Experimental Workflow for Comparative Gene Expression Analysis
A typical workflow for comparing the gene expression profiles of Piplartine and its analogs involves several key steps, from cell culture to bioinformatics analysis.
Caption: A standard bioinformatics workflow for analyzing RNA-seq data from cells treated with this compound and its analogs.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on Piplartine's effect on gene expression.
RNA Sequencing (RNA-seq)
-
Cell Culture and Treatment: Cancer cell lines (e.g., pancreatic, renal) are cultured to ~80% confluency. Cells are then treated with a predetermined concentration of Piplartine (or an analog) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).
-
RNA Extraction: Total RNA is isolated from the treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation and Sequencing: An RNA-seq library is prepared from the extracted RNA. This typically involves poly(A) selection for mRNA, cDNA synthesis, adapter ligation, and amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: The raw sequencing reads are subjected to quality control. The reads are then aligned to a reference genome, and gene expression levels are quantified. Differential gene expression analysis is performed to identify genes that are significantly upregulated or downregulated upon treatment. Finally, pathway enrichment analysis is conducted to identify the biological pathways that are most affected.
Quantitative Real-Time PCR (qRT-PCR) for Validation
-
cDNA Synthesis: A subset of the extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Primer Design: Primers specific to the genes of interest (identified from RNA-seq data) and a housekeeping gene (for normalization) are designed.
-
PCR Amplification: The qRT-PCR reaction is performed using a qPCR instrument, with a fluorescent dye (e.g., SYBR Green) to monitor the amplification of the target genes in real-time.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the housekeeping gene.
Conclusion
Piplartine induces a robust transcriptional response in cancer cells, primarily centered on the activation of oxidative and ER stress pathways, leading to apoptosis. While direct comparative gene expression data for its analogs are not widely available, the existing structure-activity relationship studies suggest that their core mechanism is likely conserved. Future research employing comprehensive transcriptomic analyses will be crucial to delineate the subtle yet potentially significant differences in the gene expression profiles induced by various Piplartine analogs. Such studies will be instrumental in identifying second-generation compounds with enhanced efficacy and a more favorable therapeutic window, ultimately advancing the development of Piplartine-based anti-cancer therapies.
References
The Potential of Piperyline as a Biomarker in Bone Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel and reliable biomarkers is a critical endeavor in drug development and disease diagnosis. Piperyline, a naturally occurring amide alkaloid, has recently garnered scientific interest for its biological activities. While its validation as a clinical biomarker is still in nascent stages, preliminary evidence suggests a potential role in modulating cellular processes relevant to bone metabolism. This guide provides a comprehensive overview of the current scientific landscape surrounding this compound, its potential as a biomarker in bone-related disorders, and a comparative analysis with established bone turnover markers. We also propose a potential workflow for its analytical validation.
Biological Activity of this compound and its Analogue Piperine (B192125) in Bone Cells
Direct research on this compound's role in bone metabolism is limited to a key study on pre-osteoblasts. However, extensive research on its close analogue, piperine, provides valuable insights into the potential mechanisms of action.
A pivotal study demonstrated that this compound inhibits cell growth and induces apoptosis in pre-osteoblasts at concentrations ranging from 1 to 30 μM.[1] Furthermore, at concentrations of 10 and 30 μM, this compound was found to suppress osteoblast differentiation.[1] This action was associated with the inactivation of the non-receptor tyrosine kinase (Src)/focal adhesion kinase (FAK) and mitogen-activated protein kinase (MAPK) signaling pathways.[1]
Piperine, a structurally similar alkaloid, has been shown to have a more complex role in bone metabolism. It has been reported to induce osteoblast differentiation through the AMP-activated protein kinase (AMPK)-dependent expression of Runx2, a key transcription factor in osteogenesis.[2] Conversely, piperine has also been shown to inhibit the formation of osteoclasts, the cells responsible for bone resorption, by suppressing the p38/c-Fos/NFATc1 signaling axis.[3][4][5] These dual actions of promoting bone formation and inhibiting bone resorption highlight the potential of piperine-like compounds in the context of bone health.
Signaling Pathways Implicated in this compound's Action
The Src/FAK and MAPK signaling pathways, modulated by this compound, are crucial regulators of bone cell function.
Src/Focal Adhesion Kinase (FAK) Signaling
Src and FAK are non-receptor tyrosine kinases that play a significant role in cell adhesion, migration, and differentiation. In bone, Src is essential for osteoclast function and bone resorption. The FAK-Src signaling complex is a key mediator of mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals, which is vital for maintaining bone homeostasis.
Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. In bone, the MAPK pathway is involved in both osteoblast and osteoclast function. Piperine has been shown to inhibit osteoclast differentiation by attenuating the p38-MAPK pathway.[4][5]
Comparison with Established Bone Turnover Biomarkers
To evaluate the potential of this compound as a biomarker, it is essential to compare it with currently used bone turnover markers (BTMs). BTMs are broadly categorized into markers of bone formation and bone resorption.[6] The International Osteoporosis Foundation (IOF) and the International Federation of Clinical Chemistry (IFCC) recommend serum procollagen (B1174764) type 1 N-propeptide (P1NP) as the reference marker for bone formation and serum C-terminal telopeptide of type I collagen (CTX-1) as the reference marker for bone resorption for fracture risk prediction and monitoring osteoporosis treatment.[6]
| Biomarker Category | Biomarker | Abbreviation | Sample Type | Clinical Utility |
| Bone Formation | Procollagen Type I N-propeptide | P1NP | Serum | Recommended reference marker for monitoring bone formation therapy.[6] |
| Bone-specific Alkaline Phosphatase | BSAP | Serum | Reflects osteoblastic activity.[7] | |
| Osteocalcin | OC | Serum | Marker of osteoblast activity and bone formation.[7][8] | |
| Bone Resorption | C-terminal telopeptide of type I collagen | CTX-1 | Serum, Urine | Recommended reference marker for monitoring anti-resorptive therapy.[6][7] |
| N-terminal telopeptide of type I collagen | NTX | Urine, Serum | Marker of osteoclast activity.[7] | |
| Tartrate-resistant acid phosphatase 5b | TRAP 5b | Serum | An enzyme expressed by osteoclasts. | |
| Deoxypyridinoline | DPD | Urine | A collagen cross-link product released during bone resorption.[9] | |
| Potential New Biomarker | This compound | - | Plasma (Hypothetical) | Potential to reflect modulation of Src/FAK and MAPK pathways in bone. |
Proposed Experimental Workflow for Validation of this compound as a Biomarker
The validation of a novel biomarker is a rigorous, multi-phase process. Based on established guidelines, we propose the following workflow for the analytical and clinical validation of this compound as a biomarker for bone diseases.
Experimental Protocols
Hypothetical Protocol for Quantification of this compound in Human Plasma by LC-MS/MS
While a specific validated method for this compound in plasma has not been published, a general approach based on methods for other alkaloids can be proposed.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of human plasma, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analogue of this compound).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over a short run time.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
3. Method Validation:
-
The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, matrix effect, and stability.[10]
The current body of scientific literature does not provide sufficient evidence to validate this compound as a clinical biomarker for any disease state. However, its demonstrated effects on key signaling pathways in pre-osteoblasts, coupled with the known activities of its analogue piperine on bone cells, suggest that this compound warrants further investigation as a potential biomarker in the context of bone metabolism. The proposed workflow for validation provides a roadmap for future research in this area. Further studies are necessary to establish a definitive link between this compound levels and the pathophysiology of bone diseases and to develop and validate a robust analytical method for its quantification in biological matrices.
References
- 1. Effects of the amide alkaloid this compound on apoptosis, autophagy, and differentiation of pre-osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperine induces osteoblast differentiation through AMPK-dependent Runx2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperine alleviates osteoclast formation through the p38/c-Fos/NFATc1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Biochemical Markers of Osteoporosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Bone biomarkers as tools in osteoporosis management. - Post - Orthobullets [orthobullets.com]
- 8. biochemia-medica.com [biochemia-medica.com]
- 9. Comparison of markers for bone formation and resorption in premenopausal and postmenopausal subjects, and osteoporosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Comparative Docking of Piperyline with Target Proteins
An Objective Comparison of In Silico Performance and Methodologies
This guide offers a framework for conducting comparative molecular docking studies of Piperyline, an amide alkaloid found in plants of the Piperaceae family. While direct and extensive computational studies on this compound are limited, this document provides potential protein targets, standardized experimental protocols, and illustrative data from its well-studied analogue, Piperine, to guide future research.
Introduction to this compound and Its Potential Targets
This compound is a constituent of black pepper (Piper nigrum) and is structurally related to Piperine, the plant's major alkaloid.[1] Emerging research indicates that this compound possesses distinct biological activities. For instance, studies on pre-osteoblasts have shown that this compound can inhibit cell growth, induce apoptosis, and reduce cell adhesion and migration. These effects are mediated through the inactivation of signaling pathways involving non-receptor tyrosine kinase (Src), focal adhesion kinase (FAK), and mitogen-activated protein kinases (MAPKs). Furthermore, this compound has been observed to suppress osteoblast differentiation by reducing levels of key proteins like phospho-Smad1/5/8 and runt-related transcription factor 2 (Runx2).
Based on these findings, the following proteins are proposed as key targets for comparative docking studies to elucidate the molecular mechanisms of this compound:
-
Src (Proto-oncogene tyrosine-protein kinase)
-
FAK (Focal Adhesion Kinase)
-
MMP-2 & MMP-9 (Matrix Metalloproteinases)
-
COX-1 & COX-2 (Cyclooxygenases)
-
EGFR-TK (Epidermal Growth Factor Receptor - Tyrosine Kinase)
-
Human Pancreatic Lipase
Data Presentation: Comparative Docking Performance
Due to the scarcity of published docking data for this compound, the following table summarizes quantitative data from various docking studies on its close analogue, Piperine . This allows for a comparative view of binding affinities against different biological targets and serves as a benchmark for future studies on this compound.
| Ligand | Target Protein | Docking Score (kcal/mol) | Binding Affinity (Ki) | Key Interacting Residues |
| Piperine | Cyclooxygenase-1 (COX-1) | -9.06 | 227.73 nM | Tyr355, Arg120[1] |
| Cyclooxygenase-2 (COX-2) | -8.77 | 375.62 nM | ILE377, PHE381, PHE205, LEU534[1][2] | |
| PDE5A (PDB ID: 3BJC) | -7.71 | Not Reported | Not Reported[3] | |
| Human Pancreatic Lipase | -9.9 | Not Reported | Ser-152, His-263[4] | |
| IL-1β | -6.08 | Not Reported | Not Reported[5] | |
| EGFR-TK | -7.6 | Not Reported | Two hydrogen bonds reported[6] | |
| Alpha-glucosidase | -8.7 | Not Reported | Not Reported[7] | |
| 3-Piperoylindole (Piperine Derivative) | EGFR-TK | -8.7 | Not Reported | Higher affinity than erlotinib[8] |
Experimental Protocols: A Step-by-Step Guide to Molecular Docking
This section outlines a generalized protocol for performing a comparative molecular docking study, based on methodologies reported in multiple computational studies.[1][9][10]
Preparation of the Receptor (Protein)
-
Obtaining the Structure : The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).
-
Preparation : The structure is prepared for docking by removing water molecules, co-crystallized ligands, and any non-essential ions.
-
Adding Hydrogens and Charges : Hydrogen atoms are added to the protein structure to correctly represent the protonation states at physiological pH. Charges, such as Kollman charges, are then assigned to each atom. The prepared protein structure is often saved in a PDBQT file format for use with docking software like AutoDock.
Preparation of the Ligand (this compound)
-
Structure Generation : The 2D structure of this compound can be drawn using chemical drawing software (e.g., ChemSketch) and converted into a 3D structure.
-
Geometry Optimization : The 3D structure of the ligand is energy-minimized to obtain a stable conformation.
-
Defining Rotatable Bonds : The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking simulation. The prepared ligand is also saved in PDBQT format.
Docking Simulation
-
Software : A molecular docking program such as AutoDock, AutoDock Vina, or GOLD is used to perform the simulation.[1][11]
-
Grid Box Definition : A grid box is defined around the active site of the target protein. The active site can be identified from the position of a co-crystallized ligand or through literature review and active site prediction tools.
-
Execution : The docking algorithm, such as the Lamarckian Genetic Algorithm, is run to explore numerous possible conformations and orientations (poses) of the ligand within the protein's active site.[2]
Analysis and Validation of Results
-
Scoring : The docking software uses a scoring function to estimate the binding affinity (typically in kcal/mol) for each generated pose. The pose with the lowest binding energy is generally considered the most favorable.[4]
-
Interaction Analysis : The best-ranked pose is analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. Visualization tools like PyMOL or Discovery Studio are used for this purpose.
-
Validation : To validate the docking protocol, a co-crystallized ligand (if available) is removed from the protein's active site and re-docked. The protocol is considered reliable if the root-mean-square deviation (RMSD) between the predicted pose and the original crystallographic pose is less than 2.0 Å.[2][3]
Visualization of Workflows and Pathways
Molecular Docking Workflow
The following diagram illustrates a generalized workflow for a computational molecular docking study, from initial preparation to final analysis.
Conceptual Signaling Pathway for this compound
This diagram illustrates the potential mechanism of action for this compound in pre-osteoblasts, based on current biological research. It shows this compound inhibiting key signaling pathways, leading to downstream effects on cell behavior.
References
- 1. jbiochemtech.com [jbiochemtech.com]
- 2. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 3. Molecular Docking of Piperine, Limonene, and Eugenol Compounds in Black Pepper ( Piper nigrum L.) as an Anti-Stroke | Semantic Scholar [semanticscholar.org]
- 4. Molecular Docking and Pharmacokinetics Prediction of Piperine and Capsaicin as Human Pancreatic Lipase Inhibitors: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. In Silico Evaluation of Novel 3-Piperoylindole Compounds Synthesized from Piperine (Piper Nigrum Linn.) for Potential Anti-Cancer | Trends in Sciences [tis.wu.ac.th]
- 9. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Piperylene
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe and compliant laboratory environment. This document provides a comprehensive guide to the proper disposal of piperylene, a volatile and flammable hydrocarbon utilized in the manufacturing of plastics, adhesives, and resins.[1][2] Adherence to these protocols is crucial for mitigating risks and upholding regulatory standards.
Immediate Safety and Handling Precautions
Piperylene is a hazardous chemical that necessitates careful handling due to its physical and toxicological properties. It is classified as a highly flammable liquid and vapor that can cause skin and eye irritation.[3][4] Inhalation or ingestion of piperylene can be harmful, and it is suspected of causing genetic defects and cancer.[4][5][6] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory when handling this substance.
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective clothing, and safety goggles with a face shield.[3]
-
Ventilation: All work with piperylene should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3]
-
Ignition Sources: Piperylene is extremely flammable.[3] Keep it away from heat, sparks, open flames, and other potential ignition sources.[4][5] Use spark-proof tools and explosion-proof equipment when handling.[3]
-
Handling: Ground and bond containers during transfer to prevent static discharge.[1][3] Avoid direct contact with the skin, eyes, and clothing.[3] After handling, wash hands and any exposed skin thoroughly.
Piperylene Properties
A summary of key physical and chemical properties of piperylene is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₅H₈ |
| Molecular Weight | 68.11 g/mol [3] |
| Appearance | Colorless to light-colored liquid[1] |
| Boiling Point | 42 °C[3] |
| Melting Point | -87 °C (E-isomer)[2] |
| Flash Point | -28 °C[3] |
| Density | 0.683 g/cm³[2] |
| Vapor Pressure | 450 mbar @ 20 °C[3] |
| Solubility | Insoluble in water[3] |
Operational Plan for Piperylene Waste Disposal
The recommended method for the disposal of piperylene is through a licensed professional waste disposal company, typically via incineration.[6][7] The following step-by-step protocol outlines the procedures for safely collecting, storing, and preparing piperylene waste for professional disposal.
Experimental Protocol: Piperylene Waste Management
1. Waste Collection:
- Designate a specific, compatible, and clearly labeled hazardous waste container for piperylene waste.
- Place all piperylene-contaminated materials, including weighing paper, used gloves, and other disposable labware, into this designated container.
- Ensure the waste container is kept closed when not in use.
2. Spill Management:
- In the event of a spill, evacuate all non-essential personnel from the area and ensure adequate ventilation.[7]
- Remove all ignition sources.[3]
- Absorb the spill using an inert material such as vermiculite, sand, or earth.[3][4]
- Using spark-proof tools, carefully collect the absorbed material and place it into the designated hazardous waste container.[3]
- Avoid allowing the spill to enter storm sewers or waterways.[3]
3. Temporary Storage:
- Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[3]
- The storage area should be designated for flammable liquids.
4. Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the piperylene waste.
- Ensure all local, regional, and national regulations for hazardous waste disposal are followed.[4][5]
Contaminated Packaging:
-
The original container should be disposed of as unused product, following the same hazardous waste disposal protocols.[7]
Piperylene Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of piperylene.
References
Personal protective equipment for handling Piperyline
Essential Safety and Handling Guide for Piperyline
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols, operational guidance, and disposal plans for the handling of this compound in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental risk.
Hazard Summary
This compound is a highly flammable liquid and vapor that can cause irritation to the skin, eyes, and respiratory tract.[1][2] It is harmful if swallowed or inhaled.[1] Vapors are heavier than air and may travel to a source of ignition and flash back.[2] this compound can also accumulate static charge, which may lead to ignition.[2][3]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes. A face shield provides an additional layer of protection.[4] |
| Skin Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[4] Due to the lack of specific breakthrough time data for this compound, it is recommended to use gloves made of materials generally resistant to organic solvents. Always consult the glove manufacturer's resistance guide. Double-gloving may be advisable for procedures with a higher risk of exposure. |
| Lab Coat or Gown | A flame-retardant lab coat or gown is required to prevent skin contamination and protect against fire hazards.[5] | |
| Respiratory Protection | Fume Hood | All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] |
| Respirator | If engineering controls cannot maintain airborne concentrations below exposure limits, or in the event of a spill, a NIOSH-approved respirator with organic vapor cartridges should be used.[5] |
Quantitative Safety Data
The following table summarizes available toxicity data for this compound. No official Permissible Exposure Limits (PELs) have been established by OSHA for this compound.[4]
| Parameter | Value | Species | Route | Source |
| LD50 (Oral) | >5000 mg/kg | Rat | Oral | [5] |
| LD50 (Dermal) | >2000 mg/kg | Rabbit | Dermal | [5] |
| LC50 (Inhalation) | 240 mg/L (1 hour) | Rat | Inhalation | [5] |
Operational and Disposal Plans
Handling and Storage
Handling:
-
Only knowledgeable and trained personnel should handle this compound.[5]
-
Ground and bond containers when transferring material to prevent static discharge.[3][4]
-
Use spark-proof tools and explosion-proof equipment.[4]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[4]
-
Keep containers tightly closed.[3]
-
Store in a designated flammables storage cabinet or room.[5]
Spill Response Protocol
In the event of a this compound spill, follow these steps:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Control Ignition Sources: Remove all sources of ignition from the area.[4]
-
Don PPE: Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[4] Do not use combustible materials. For large spills, dike the area to prevent spreading.
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.[4]
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of the contaminated waste as hazardous material in accordance with local, state, and federal regulations.
Disposal Plan
All this compound waste, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Dispose of waste through a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
